Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Description
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Properties
IUPAC Name |
ethyl N-(2-methyl-3-nitrophenyl)methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIOTXCYPEXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448062 | |
| Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-93-9 | |
| Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
A Senior Application Scientist's Perspective on a Key Synthetic Intermediate
Introduction: The Strategic Importance of Formimidates in Complex Molecule Synthesis
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the versatile synthons available to the medicinal and process chemist, N-aryl formimidates occupy a critical niche. These compounds serve as pivotal intermediates, enabling the introduction of a single carbon unit and facilitating the formation of diverse heterocyclic systems. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, in particular, is a valuable precursor in the synthesis of substituted indoles, a scaffold prevalent in numerous biologically active compounds and pharmaceuticals. This guide provides a comprehensive overview of the primary synthesis pathway for this formimidate, grounded in established protocols and elucidated with insights into the underlying reaction mechanisms and experimental rationale.
Core Synthesis Pathway: The Reaction of 2-Methyl-3-nitroaniline with Triethyl Orthoformate
The most reliable and widely cited method for the preparation of this compound is the direct reaction of 2-methyl-3-nitroaniline with triethyl orthoformate.[1] This transformation is typically acid-catalyzed and proceeds with high efficiency.
Reaction Scheme
Caption: Synthesis of this compound.
Mechanism and Rationale for Experimental Choices
The reaction proceeds through a series of equilibrium steps, initiated by the protonation of the orthoformate by the acid catalyst (e.g., p-toluenesulfonic acid). This enhances the electrophilicity of the central carbon atom. The nucleophilic amine, 2-methyl-3-nitroaniline, then attacks the activated orthoformate. Subsequent elimination of two molecules of ethanol, driven by Le Chatelier's principle through the continuous removal of ethanol by distillation, leads to the formation of the stable formimidate product.[2]
The choice of triethyl orthoformate serves a dual purpose: it is both the reactant that provides the formyl group and the solvent for the reaction. Its high boiling point allows the reaction to be conducted at elevated temperatures (around 120°C), which is necessary to drive off the ethanol byproduct and shift the equilibrium towards the product.[1]
The use of an acid catalyst , such as p-toluenesulfonic acid, is crucial for activating the orthoformate. Without a catalyst, the reaction would be impractically slow. Other acids can be employed, but p-toluenesulfonic acid is often preferred due to its solid nature, making it easy to handle, and its effectiveness in this type of condensation.[2]
Continuous distillation of ethanol is a critical experimental parameter. By removing ethanol as it is formed, the reverse reaction is suppressed, leading to a high yield of the desired formimidate.[1] This is a classic example of driving a reversible reaction to completion.
Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]
-
Apparatus Setup: A 1-liter, one-necked, round-bottomed flask is fitted with a Claisen condenser. The top of the condenser is protected from atmospheric moisture with a drying tube containing a suitable desiccant (e.g., calcium chloride).
-
Charging the Flask: The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.
-
Reaction: The reaction mixture is heated to 120°C. The ethanol formed during the reaction is continuously distilled off over a period of approximately 1 hour.
-
Purification: After the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure. The residue is then subjected to fractional vacuum distillation. The product, this compound, is collected at 156–158°C/6 mmHg.[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-nitroaniline | [1] |
| Reagent | Triethyl orthoformate | [1] |
| Catalyst | p-Toluenesulfonic acid | [1] |
| Reaction Temperature | 120°C | [1] |
| Product Yield | 88% | [1] |
| Product Boiling Point | 156–158°C at 6 mmHg | [1] |
| Product Melting Point | 57–58°C | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
Alternative Synthetic Approaches
While the reaction with triethyl orthoformate is the most direct route, other methods for the formation of N-aryl formamides and related compounds exist and could be adapted for the synthesis of the target molecule. These include:
-
Formylation with Formic Acid: Anilines can be formylated using formic acid in the presence of a coupling agent or an acid catalyst.[2] However, this would yield the N-formyl derivative, which would then require a subsequent step to be converted to the ethyl formimidate.
-
Reaction with Dichloromethyl Methyl Ether: Although highly toxic and carcinogenic, dichloromethyl methyl ether can react with anilines to form formimidoyl chlorides, which can then be treated with ethanol to yield the desired formimidate. This method is generally avoided due to safety concerns.
For the specific synthesis of this compound, the triethyl orthoformate method remains the most practical and efficient choice.
Application in Heterocyclic Synthesis: The Preparation of 4-Nitroindole
A significant application of this compound is its use as a key intermediate in the synthesis of 4-nitroindole.[1] This transformation is a variation of the Reissert indole synthesis.
Reaction Scheme
Caption: Synthesis of 4-nitroindole from the title formimidate.
In this process, the formimidate is treated with the potassium salt of diethyl oxalate. The reaction proceeds through a cyclization mechanism to form the indole ring system. This highlights the utility of the formimidate as a building block for more complex heterocyclic structures.
Conclusion
The synthesis of this compound via the acid-catalyzed reaction of 2-methyl-3-nitroaniline with triethyl orthoformate is a robust and high-yielding procedure. The causality behind the experimental choices, such as the use of an acid catalyst and the continuous removal of ethanol, is well-understood and critical for the success of the reaction. This formimidate is a valuable intermediate, particularly in the synthesis of substituted indoles, demonstrating its importance in the broader context of medicinal and materials chemistry. The detailed protocol and mechanistic understanding provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary for the successful preparation and application of this key synthetic intermediate.
References
-
Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 68, 185. [Link]
-
Desrosiers, J. N., & Charette, A. B. (2012). Formylation of Amines. Science of Synthesis, 21, 57-96. [Link]
-
Roberts, R. M., & DeWolfe, R. H. (1954). The Mechanism of the Reaction of Aniline with Ethyl Orthoformate. I. Journal of the American Chemical Society, 76(9), 2411–2413. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9) is a notable organic compound classified as a bulk drug intermediate.[1] Its unique structure, featuring a formimidate functional group attached to a sterically hindered and electronically modified nitrophenyl ring, suggests its potential as a versatile precursor in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis, and an in-depth analysis of its predicted and expected spectroscopic characteristics. The reactivity and stability of the formimidate linkage are also discussed, offering insights into its handling, storage, and potential synthetic transformations. This document is intended to serve as a critical resource for researchers in medicinal chemistry and process development, enabling them to leverage the synthetic potential of this valuable intermediate.
Molecular Structure and Core Physicochemical Properties
This compound is characterized by the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol .[2] The molecule's architecture, which includes an ethyl formimidate group bonded to a 2-methyl-3-nitrophenyl moiety, dictates its physical and chemical behavior.
Below is a visualization of the molecular structure:
Caption: 2D Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 115118-93-9 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2][6][7] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | Light Green Crystalline Solid | [6] |
| Solubility | Soluble in DMSO and Ethanol | [6] |
| Predicted LogP | 2.59952 | [2] |
| Topological Polar Surface Area (TPSA) | 64.73 Ų | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through the acid-catalyzed reaction of its corresponding aniline precursor, 2-methyl-3-nitroaniline, with triethyl orthoformate.[8] This reaction is a well-established method for the preparation of N-aryl formimidates. The ortho-methyl and nitro substituents on the aniline ring influence its reactivity and require careful control of reaction conditions to ensure high yield and purity.
Reaction Scheme:
Caption: Synthesis of the target compound from its aniline precursor.
Step-by-Step Experimental Protocol:
Materials:
-
2-Methyl-3-nitroaniline (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitroaniline (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a light green crystalline solid.[6]
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the formimidate proton, the ethyl group, and the methyl group on the aromatic ring.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.2 | d | 1H | Ar-H | Aromatic proton ortho to the nitro group, deshielded. |
| ~7.2-7.6 | m | 2H | Ar-H | Remaining aromatic protons. |
| ~7.9 | s | 1H | N=CH-O | Formimidate proton, typically a singlet in this region. |
| ~4.2 | q | 2H | O-CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~2.4 | s | 3H | Ar-CH₃ | Methyl protons on the aromatic ring, a singlet. |
| ~1.3 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | N=CH-O | Formimidate carbon, highly deshielded. |
| ~150 | Ar-C (C-NO₂) | Aromatic carbon attached to the nitro group. |
| ~145 | Ar-C (C-N) | Aromatic carbon attached to the formimidate nitrogen. |
| ~135 | Ar-C (C-CH₃) | Aromatic carbon bearing the methyl group. |
| ~120-130 | Ar-C | Remaining aromatic carbons. |
| ~65 | O-CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~18 | Ar-CH₃ | Methyl carbon on the aromatic ring. |
| ~14 | O-CH₂-CH₃ | Methyl carbon of the ethyl group. |
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the nitro group, the C=N bond of the formimidate, and the aromatic ring.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1650 | Strong | C=N stretch of the formimidate |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1530, 1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch of the formimidate |
Predicted Mass Spectrum (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrum Fragmentation
| m/z | Fragment | Rationale |
| 208 | [M]⁺ | Molecular ion |
| 193 | [M - CH₃]⁺ | Loss of a methyl radical |
| 181 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 163 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 135 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |
Reactivity, Stability, and Handling
Reactivity:
The formimidate functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding formamide and ethanol. The rate of hydrolysis is influenced by the electronic nature of the aryl substituent. The electron-withdrawing nitro group on the phenyl ring is expected to increase the electrophilicity of the formimidate carbon, making it more susceptible to nucleophilic attack.
Stability and Storage:
This compound should be stored in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents. It is a crystalline solid, which generally imparts greater stability compared to a liquid.[6] However, prolonged exposure to moisture should be avoided to prevent hydrolysis.
Handling:
Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Potential Applications in Drug Development
As a "Bulk Drug Intermediate," this compound is likely utilized in the synthesis of more complex molecules with potential therapeutic applications.[1] The formimidate group can serve as a precursor to various heterocyclic systems through cyclization reactions. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions to build molecular complexity. The ortho-methyl group provides steric hindrance that can influence the conformation and reactivity of the molecule and its downstream products.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic organic and medicinal chemistry. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed synthesis protocol, and an analysis of its expected spectroscopic characteristics. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to facilitate the development of novel molecules with potential therapeutic value.
References
[4] ChemSigma. 115118-93-9 this compound. [Link]
[6] Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]
[7] Chemsigma. This compound [115118-93-9]. [Link]
[8] ResearchGate. Synthesis of ethyl N‐phenylformimidate from aniline and triethyl orthoformate with acid catalyst. [Link]
Sources
- 1. CN102321027A - Preparation method for imidazole-4-formamide derivative - Google Patents [patents.google.com]
- 2. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHYL-3-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-Methyl-3-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Intermediates for the synthesis of benzimidazole derivatives and a process for the preparation thereof - Patent US-2003199580-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS 115118-93-9): Synthesis, Properties, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, a key chemical intermediate with the CAS number 115118-93-9. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its primary application as a precursor in the synthesis of 4-nitroindole. Furthermore, this guide discusses the broader significance of the 4-nitroindole scaffold in medicinal chemistry and proposes potential, yet-unexplored, applications of the title compound in drug discovery and organic synthesis, based on its unique structural features.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound is a specialized organic compound that has carved a niche for itself as a valuable intermediate in the synthesis of fine chemicals.[1] Its structure, featuring a formimidate group attached to a sterically hindered and electronically modified nitrophenyl ring, bestows upon it a unique reactivity profile that is instrumental in the construction of complex heterocyclic systems. While not a household name in the broader chemical community, for synthetic chemists working on specific indole derivatives, this compound is a critical reagent. This guide aims to illuminate the chemistry of this molecule, providing both established knowledge and forward-looking insights into its potential.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 115118-93-9 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | Light-yellow, solidifying oil | Organic Syntheses, Vol. 60, p. 92 (1981) |
| Melting Point | 57-58 °C | Organic Syntheses, Vol. 60, p. 92 (1981) |
| Boiling Point | 156-158 °C at 6 mmHg | Organic Syntheses, Vol. 60, p. 92 (1981) |
| Solubility | Soluble in most organic solvents. | Inferred from synthesis protocol |
Structural Characterization:
-
¹H NMR: Resonances corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group on the aromatic ring, and distinct signals for the aromatic protons, as well as a characteristic singlet for the formimidate proton.
-
¹³C NMR: Signals for the ethyl and methyl carbons, aromatic carbons (with shifts influenced by the nitro and formimidate groups), and the formimidate carbon.
-
IR Spectroscopy: Characteristic absorption bands for the C=N bond of the formimidate, the N-O stretching of the nitro group, C-H bonds of the aromatic and aliphatic parts, and C-O stretching of the ethyl ether linkage.
Synthesis Protocol: A Reliable and Scalable Route
The most reliable and well-documented synthesis of this compound proceeds via the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate. This method, detailed in Organic Syntheses, is known for its high yield and straightforward procedure.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol:
This protocol is adapted from a procedure published in Organic Syntheses.
Materials and Equipment:
-
2-Methyl-3-nitroaniline
-
Triethyl orthoformate (freshly distilled)
-
p-Toluenesulfonic acid
-
1-L one-necked, round-bottomed flask
-
Claisen condenser with a drying tube
-
Heating mantle
-
Distillation apparatus
-
Vacuum distillation setup
Procedure:
-
To a 1-L, one-necked, round-bottomed flask equipped with a Claisen condenser protected by a drying tube, add 152 g (1 mol) of 2-methyl-3-nitroaniline, 200 g (1.35 mol) of freshly distilled triethyl orthoformate, and 1 g of p-toluenesulfonic acid.
-
Heat the solution to 120°C.
-
Continuously distill off the ethanol formed during the reaction over approximately 1 hour.
-
After the reaction is complete (as indicated by the cessation of ethanol distillation), allow the mixture to cool.
-
Perform a fractional vacuum distillation of the residue.
-
Collect the fraction at 156–158°C/6 mmHg. This yields 184 g (88%) of this compound as a light-yellow oil that solidifies upon standing.
Causality Behind Experimental Choices:
-
Triethyl orthoformate: Serves as both a reagent and a dehydrating agent, driving the reaction to completion by removing the water formed during the condensation.
-
p-Toluenesulfonic acid: Acts as an acid catalyst to activate the orthoformate and facilitate the nucleophilic attack by the aniline.
-
Distillation of Ethanol: The removal of the ethanol by-product shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thus ensuring a high yield.
-
Vacuum Distillation: This purification technique is essential to separate the high-boiling product from non-volatile impurities and unreacted starting materials without causing thermal decomposition.
Applications in Organic Synthesis: The Gateway to 4-Nitroindole
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of 4-nitroindole. This transformation is a crucial step in a multi-step sequence that constructs the indole ring system.
The Synthesis of 4-Nitroindole:
The synthesis involves the reaction of the formimidate with the potassium salt of diethyl oxalate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Workflow for 4-Nitroindole Synthesis:
Caption: Workflow for the synthesis of 4-nitroindole from the title compound.
Significance in Drug Discovery and Medicinal Chemistry
While this compound itself has not been reported to possess significant biological activity, its role as a precursor to 4-nitroindole places it firmly within the landscape of medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The nitro group on the indole ring serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
4-Nitroindole and its derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and exhibiting anticancer activity.[3]
-
Antimicrobial Agents: The nitroimidazole scaffold, a related structural motif, is the basis for several important antibacterial and antiprotozoal drugs.
-
Enzyme Inhibitors: The indole nucleus is a common feature in many enzyme inhibitors, and the electronic properties of the nitro group can be exploited to modulate binding affinity and selectivity.
The availability of a reliable synthetic route to 4-nitroindole, which is facilitated by this compound, is therefore of considerable interest to medicinal chemists.
Future Perspectives and Potential Applications
Beyond its established role, the chemical structure of this compound suggests several avenues for future research and application:
-
Synthesis of Other Heterocycles: The formimidate moiety is a reactive group that can participate in various cyclization reactions. It could potentially be used to synthesize other nitrogen-containing heterocycles beyond indoles, such as quinazolines or benzodiazepines, by reacting it with appropriate bifunctional reagents.
-
Prodrug Design: The formimidate linkage could be explored as a bioreversible prodrug linker. It may be stable at physiological pH but susceptible to enzymatic or chemical hydrolysis to release an active amine-containing drug. The nitrophenyl group could be further functionalized to tune the release rate.
-
Material Science: Aromatic nitro compounds are known to have interesting optical and electronic properties. This compound could be investigated as a building block for the synthesis of novel organic materials with potential applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs).
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate. Its importance is intrinsically linked to its efficient use in the synthesis of 4-nitroindole, a versatile building block in medicinal chemistry. This guide has provided a detailed and practical overview of its synthesis, properties, and a key application, grounded in reliable scientific literature. As the quest for novel therapeutics and functional materials continues, it is plausible that the unique reactivity of this and related formimidates will be harnessed in new and innovative ways, expanding their role in the chemical sciences.
References
-
Organic Syntheses, Vol. 60, p. 92 (1981); (Article). Available from: [Link]
-
Chemsigma. This compound [115118-93-9]. Available from: [Link]
-
J&K Scientific LLC. 4-Nitroindole. Available from: [Link]
-
Kamal, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1676. Available from: [Link]
Sources
An In-depth Technical Guide to the Predicted Spectral Characteristics of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a unique organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of experimentally acquired spectra in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Overview
This compound possesses a distinct molecular architecture, featuring a formimidate functional group linking an ethyl moiety to a substituted nitrophenyl ring. The presence of a methyl group and a nitro group on the aromatic ring introduces steric and electronic complexities that are expected to manifest in its spectral signatures.
Figure 1: Molecular Structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, formimidate, ethyl, and methyl protons. The chemical shifts are influenced by the electronic environment, with the nitro group exerting a significant deshielding effect.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.5 - 8.2 | Multiplet | 3H |
| Formimidate-H | 8.0 - 8.5 | Singlet | 1H |
| -O-CH₂- (Ethyl) | 4.2 - 4.5 | Quartet | 2H |
| -CH₃ (Ethyl) | 1.3 - 1.6 | Triplet | 3H |
| Ar-CH₃ (Methyl) | 2.3 - 2.6 | Singlet | 3H |
Justification of Predictions:
-
Aromatic Protons: The protons on the nitrophenyl ring are expected to appear in the downfield region (7.5 - 8.2 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern will lead to complex splitting, resulting in a multiplet.
-
Formimidate Proton: The proton attached to the formimidate carbon is expected to be significantly deshielded and appear as a singlet in the range of 8.0 - 8.5 ppm.
-
Ethyl Group Protons: The methylene (-O-CH₂-) protons of the ethyl group are adjacent to an oxygen atom, leading to a downfield shift (4.2 - 4.5 ppm) and will appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl (-CH₃) protons will resonate further upfield (1.3 - 1.6 ppm) as a triplet.
-
Aromatic Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet in the region of 2.3 - 2.6 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-N | 140 - 145 |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic C-H | 120 - 130 |
| Formimidate C=N | 155 - 165 |
| -O-CH₂- (Ethyl) | 60 - 65 |
| -CH₃ (Ethyl) | 14 - 18 |
| Ar-CH₃ (Methyl) | 18 - 22 |
Justification of Predictions:
-
Aromatic Carbons: The aromatic carbons will resonate in the typical range of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro and formimidate groups will be the most downfield.
-
Formimidate Carbon: The imine carbon of the formimidate group is expected to have a chemical shift in the range of 155-165 ppm.
-
Ethyl Group Carbons: The methylene carbon (-O-CH₂-) will be deshielded by the adjacent oxygen atom (60-65 ppm), while the methyl carbon will be in the upfield region (14-18 ppm).
-
Aromatic Methyl Carbon: The carbon of the methyl group attached to the aromatic ring is expected to appear around 18-22 ppm.
Predicted Infrared (IR) Spectral Data
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2980 - 2850 | Aliphatic C-H | Stretching |
| 1660 - 1640 | C=N (Imine) | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1550 - 1500 & 1350 - 1300 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |
| 1250 - 1050 | C-O (Ether-like) | Stretching |
Interpretation of Predicted IR Peaks:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹).
-
C=N Stretching: A key diagnostic peak will be the C=N stretching vibration of the formimidate group, expected in the 1660-1640 cm⁻¹ region.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic ring.
-
Nitro Group Stretching: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to asymmetric and symmetric N-O stretching.
-
C-O Stretching: The stretching vibration of the C-O bond in the ethoxy part of the formimidate will appear in the fingerprint region.
Predicted Mass Spectrometry (MS) Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The molecular ion peak (M⁺) for this compound is expected at m/z 208.
Predicted Fragmentation Pathways:
Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.
Major Predicted Fragments:
| m/z | Proposed Fragment | Notes |
| 208 | [C₁₀H₁₂N₂O₃]⁺˙ | Molecular Ion |
| 179 | [M - C₂H₅]⁺ | Loss of the ethyl radical |
| 163 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 165 | [C₇H₇N₂O₂]⁺ | Fragment from cleavage of the formimidate group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from substituted benzenes |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles, this document offers a valuable predictive framework for researchers working with this compound. The provided experimental protocols serve as a practical guide for the acquisition of high-quality spectral data. It is anticipated that this guide will facilitate the synthesis, characterization, and further investigation of this compound and its derivatives in various scientific disciplines.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- ChemDraw Software, Version 19.0. PerkinElmer Informatics. (Used for chemical structure drawing and property prediction).
-
NMRDB.org: Online NMR prediction tool. (A resource for predicting NMR spectra). [Link]
-
NIST Chemistry WebBook. (A comprehensive database of chemical and physical data). [Link]
An In-Depth Technical Guide to the Solubility of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9).[1][2] As a specialized organic compound, understanding its behavior in various organic solvents is paramount for its application in research, chemical synthesis, and drug development. Due to a notable scarcity of publicly available quantitative solubility data for this specific molecule, this guide synthesizes information from structurally analogous compounds to provide a robust predictive framework. Furthermore, it details a rigorous, field-proven experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for process optimization, formulation, and purification.
Physicochemical Properties of the Analyte
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility. These properties govern the intermolecular forces between the solute and potential solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115118-93-9 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | Light Green Crystalline Solid | |
| Topological Polar Surface Area (TPSA) | 64.73 Ų | [2] |
| Predicted LogP (XLogP3) | 2.6 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 4 | [2] |
Estimated Solubility Profile in Common Organic Solvents
Disclaimer: The following quantitative solubility data are estimations derived from the known solubility of structurally similar compounds, including nitrobenzene, N-phenylformamide, and 2-methyl-3-nitroaniline. These values should be considered as a predictive guide and are not a substitute for experimental verification. For precise applications, it is imperative to determine the solubility empirically using the protocol outlined in Section 5.0.
The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of this compound, influenced by its nitro group and formimidate moiety, suggests a higher affinity for polar aprotic and some polar protic solvents.
Table 2: Estimated Solubility of this compound in Selected Organic Solvents at Ambient Temperature (20-25°C)
| Solvent | Solvent Type | Predicted Solubility Category | Estimated Quantitative Range (mg/mL) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 100 | The high polarity of DMSO effectively solvates the polar nitro and formimidate groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | > 100 | Similar to DMSO, DMF is a strong polar aprotic solvent capable of disrupting the crystal lattice. |
| Acetone | Polar Aprotic | High | 50 - 100 | Acetone's polarity is sufficient to dissolve the compound, making it a good solvent for many organic molecules. |
| Acetonitrile | Polar Aprotic | Moderate | 10 - 50 | While polar, acetonitrile is a weaker solvent for this compound compared to DMSO or acetone. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | 10 - 50 | THF's ether functionality and moderate polarity allow for good solvation. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | 10 - 50 | DCM is a versatile solvent for a wide range of organic compounds of moderate polarity. |
| Ethyl Acetate | Polar Aprotic | Moderate | 10 - 50 | Its ester group provides polarity, enabling dissolution of the compound. |
| Ethanol | Polar Protic | Moderate to High | 20 - 80 | The hydroxyl group can interact with the nitro and formimidate groups, and the ethyl chain provides some non-polar character. |
| Methanol | Polar Protic | Moderate | 10 - 40 | Similar to ethanol, but its higher polarity may be slightly less favorable for the non-polar regions of the molecule. |
| Toluene | Non-polar | Low | 1 - 10 | The aromatic nature of toluene allows for some interaction with the phenyl ring of the solute, but its non-polar character limits overall solubility. |
| Hexane | Non-polar | Very Low | < 1 | The significant difference in polarity between hexane and the solute results in poor solubility. |
Factors Influencing Solubility
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent.
-
Polarity: The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule. This high polarity is a dominant factor in its solubility, favoring polar solvents.
-
Hydrogen Bonding: The formimidate group contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors.[2] This allows for favorable interactions with protic solvents like alcohols.
-
Van der Waals Forces: The aromatic ring and the ethyl and methyl groups contribute to non-polar character, allowing for van der Waals interactions with less polar solvents.
-
Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice of this compound must be overcome by the energy released upon solvation. A strong solute-solvent interaction is necessary for dissolution.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy helps to overcome the crystal lattice energy.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] This protocol outlines a robust procedure for obtaining accurate and reproducible data.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Step-by-Step Methodology
Part 1: Sample Preparation and Equilibration
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.
Part 2: Sample Collection and Preparation for Analysis
-
Cessation of Agitation: After the equilibration period, turn off the shaker and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring that no solid material is disturbed.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the UV-Vis calibration curve. The dilution factor must be precisely recorded.
Part 3: Quantification by UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in each solvent with known concentrations.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution to determine the λmax of the compound in each solvent.
-
Calibration Curve Generation: Measure the absorbance of each standard solution at the determined λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted sample solutions at the same λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Caption: Experimental workflow for solubility determination.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data in the public domain is limited, a predictive solubility profile has been established based on the principles of chemical similarity and the influence of its functional groups. The provided experimental protocol offers a robust methodology for the empirical determination of its solubility, which is essential for its practical application. Adherence to the outlined safety and handling procedures is crucial to ensure safe laboratory practice.
References
-
Loba Chemie. (2015, April 9). NITROBENZENE FOR SYNTHESIS MSDS. [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
National Center for Biotechnology Information. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
Ultra Scientific. (2019, March 29). Nitroaromatics and Isophorone Standard - Safety Data Sheet. [Link]
-
Chemsigma. 115118-93-9 this compound. [Link]
-
Safety Data Sheet. Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals. [Link]
Sources
- 1. 115118-93-9 this compound [chemsigma.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. agilent.com [agilent.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate: A Versatile Building Block for Modern Organic Synthesis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a structurally rich yet underexplored aromatic compound. While direct literature on its specific applications is sparse, a detailed analysis of its constituent functional groups—the N-aryl formimidate, the ortho-methyl substituent, and the meta-nitro group—reveals a significant latent potential for advanced applications in organic chemistry. This guide provides a forward-looking perspective on the utility of this molecule, presenting scientifically grounded hypotheses for its application in heterocyclic synthesis, C-H functionalization, and as a versatile synthetic intermediate. We furnish detailed, plausible experimental protocols and mechanistic diagrams to serve as a foundational resource for researchers in synthetic chemistry and drug development seeking to leverage this promising reagent.
Introduction and Molecular Overview
This compound (CAS No. 115118-93-9) presents a unique convergence of reactive sites within a single, stable scaffold.[1][2][3] The formimidate moiety acts as a masked aldehyde and a protected amine, the nitro group offers a pathway to further functionalization via reduction, and the strategically positioned methyl group can serve as a handle for intramolecular cyclization reactions. This combination makes it a prime candidate for the efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and materials science.
This document moves beyond a simple cataloging of properties to a hypothesis-driven exploration of potential. By grounding our proposals in established reactivity principles for analogous N-aryl formimidates and related structures, we aim to catalyze experimental investigation into this molecule's synthetic utility.
Physicochemical Properties
A summary of the key properties of the title compound is presented below, compiled from supplier data.[1][2][4]
| Property | Value | Source(s) |
| CAS Number | 115118-93-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2][4] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Appearance | Light Green Crystalline Solid | [4] |
| Solubility | DMSO, Ethanol | [4] |
| SMILES | CCO/C=N/C1=C(C)C(=CC=C1)[O-] | [1] |
Proposed Synthesis
The most direct and industrially scalable synthesis of this compound involves the condensation of the corresponding aniline with an orthoformate ester. This well-established method for formimidate synthesis is typically acid-catalyzed and proceeds by driving off the alcohol byproduct.
Caption: Proposed synthetic route to the title compound.
Potential Application in Heterocyclic Synthesis: The Quinazoline Scaffold
N-aryl amidines and their derivatives are powerful precursors for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[6][7][8] We hypothesize that this compound is an exceptional starting material for the synthesis of substituted quinazolines via an intramolecular cyclization strategy. The ortho-methyl group provides a key C1 synthon for the formation of the pyrimidine ring.
Proposed Reaction: Oxidative Intramolecular Cyclization
The reaction would likely proceed via an initial oxidation of the benzylic methyl group, followed by intramolecular nucleophilic attack from the formimidate nitrogen and subsequent aromatization. This metal-free approach, potentially mediated by an oxidant like iodine, aligns with green chemistry principles by avoiding toxic metal catalysts.[6][8]
Caption: Proposed pathway for quinazoline synthesis.
Hypothetical Protocol: Synthesis of 4-Methyl-5-nitroquinazoline
Disclaimer: This is a proposed protocol and requires experimental validation.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 2.08 g, 10 mmol), potassium carbonate (K₂CO₃, 2.5 eq, 3.45 g, 25 mmol), and iodine (I₂, 1.5 eq, 3.81 g, 15 mmol).
-
Solvent Addition: Add 40 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.
-
Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color disappears.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the target quinazoline.
Causality and Justification:
-
Solvent (DMSO): A high-boiling polar aprotic solvent is chosen to facilitate the reaction at elevated temperatures and dissolve the ionic intermediates.
-
Base (K₂CO₃): A moderate, non-nucleophilic base is required to promote the elimination steps during aromatization without hydrolyzing the starting material or product.[6]
-
Oxidant (I₂): Molecular iodine is a mild and effective oxidant for promoting C-H activation and subsequent C-N bond formation in similar cyclizations.[6][8]
Potential Application in Nucleophilic Addition Reactions
The electrophilic carbon of the formimidate C=N bond is susceptible to attack by strong nucleophiles, such as organometallic reagents.[9][10] This provides a reliable method for C-C bond formation and the synthesis of N-substituted anilines, which are valuable intermediates in drug discovery.
Proposed Reaction: Grignard Reagent Addition
Reaction with a Grignard reagent (R-MgX) would lead to the formation of a magnesium amidate intermediate. Subsequent acidic work-up would hydrolyze this intermediate to furnish a secondary amine, where the incoming 'R' group from the Grignard reagent has been added to the former formimidate carbon.
Caption: Workflow for Grignard addition and subsequent hydrolysis.
Hypothetical Protocol: Synthesis of N-(1-phenylethyl)(2-methyl-3-nitrophenyl)amine
Disclaimer: This is a proposed protocol and requires experimental validation.
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq, 2.08 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (PhMgBr, 1.2 eq, 12 mmol, 1.0 M solution in THF) dropwise via a syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Execution: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC for the consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via flash chromatography to isolate the target secondary amine.
Causality and Justification:
-
Organometallic Choice (Grignard): Grignard reagents are strong, carbon-based nucleophiles that readily add to imines and imine derivatives.[11]
-
Solvent (THF): Anhydrous ether or THF is essential for the stability and reactivity of Grignard reagents.
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermicity of the Grignard addition and minimize side reactions.
-
Work-up (NH₄Cl/Acid): A mild acidic quench is necessary to protonate the intermediate and facilitate its hydrolysis to the final amine product.
Other Potential Synthetic Applications
Formimidate as a Protecting Group
The formimidate group can be viewed as a derivative of a secondary amine. Protecting groups are crucial in multi-step synthesis to prevent unwanted side reactions.[12][13] The formimidate can be hydrolyzed under mild acidic conditions back to the parent 2-methyl-3-nitroaniline, suggesting its utility as a robust protecting group for primary anilines that is orthogonal to many other common protecting groups (e.g., Boc, which is more acid-labile, or Fmoc, which is base-labile).[12]
Precursor for C-H Activation and Cross-Coupling
Imidates and related functional groups can act as directing groups in transition-metal-catalyzed C-H activation, enabling functionalization at the otherwise unreactive ortho-position of the aryl ring.[14] While the target molecule already has a methyl group at one ortho-position, the formimidate could potentially direct functionalization at the C6 position. Furthermore, after reduction of the nitro group, the resulting aniline could undergo various cross-coupling reactions, making the formimidate a valuable placeholder during other synthetic transformations.[15][16]
Conclusion
This compound is poised to be a highly valuable and versatile reagent in the toolkit of the modern organic chemist. Although its full potential has yet to be realized in published literature, a systematic analysis of its structure strongly indicates significant utility in several key areas. Its suitability for constructing complex heterocyclic systems like quinazolines, its predictable reactivity with powerful organometallic nucleophiles, and its potential role in protecting group strategies and directed C-H activation merit serious experimental investigation. This guide serves as a foundational blueprint, providing both the strategic vision and the detailed, plausible methodologies needed to unlock the synthetic power of this promising molecule.
References
-
ChemSigma. 115118-93-9 this compound. [Link]
-
HCH Bio. This compound. [Link]
-
Bhatti, M. U., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]
-
Krische, M. J., et al. (2018). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society. [Link]
-
Al-Masoudi, N. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Zhao, Y., et al. (2021). Efficient Synthesis of Quinazolines from Aryl Imidates and N-Alkoxyamide by Ir(III)-Catalyzed C-H Amidation/Cyclization. Chemistry - An Asian Journal. [Link]
-
Kumar, S., et al. (2022). Cyclic Palladium Formamidinate: Synthesis, Structure, Reactivity, and Application to Suzuki-Miyaura Cross-Coupling. Inorganic Chemistry. [Link]
-
Kumar, S., et al. (2022). Cyclic Palladium Formamidinate: Synthesis, Structure, Reactivity, and Application to Suzuki−Miyaura Cross-Coupling. ResearchGate. [Link]
-
Kamal, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Toste, D., McNulty, J., & Still, I. W. J. (1994). Formamidine as a Versatile Protecting Group for Primary Amines: A Mild Procedure for Hydrolytic Removal. Synthetic Communications. [Link]
-
Reddy, T. J., et al. (2015). A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. Beilstein Journal of Organic Chemistry. [Link]
-
Krische, M. J., et al. (2018). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. ACS Catalysis. [Link]
-
Krische, M. J., et al. (2015). Formate-Mediated Cross-Electrophile Reductive Coupling of Aryl Iodides and Bromopyridines. Synlett. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
LibreTexts Chemistry. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Protection of Organic Functional Groups. [Link]
-
Glorius, F., et al. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. [Link]
-
Chad's Prep. 20.4 Reaction with Organometallic Reagents. [Link]
-
Journal of the Chilean Chemical Society. Synthesis of N-aryl derived formamides using triflic anhydride. [Link]
-
PubChem. Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. [Link]
-
YouTube. 10.04 General Reactivity of Organometallics. [Link]
-
ResearchGate. N-Arylation of imidazoles with aryl boronic acids. [Link]
-
Viso, A., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. [Link]
-
Michigan State University. Main Group Organometallic Compounds. [Link]
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]
-
Organic Syntheses. methyl nitroacetate. [Link]
-
OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]
-
ChemInform. Recent Applications of Arene Diazonium Salts in Organic Synthesis. [Link]
-
Al-Omar, M. A., et al. (2013). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Chemistry of Heterocyclic Compounds. [Link]
-
Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. 115118-93-9 this compound [chemsigma.com]
- 4. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. 115118-93-9 this compound [chemsigma.com]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemical Reactivity [www2.chemistry.msu.edu]
- 11. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Cyclic Palladium Formamidinate: Synthesis, Structure, Reactivity, and Application to Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Thermal stability of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
An In-depth Technical Guide to the Thermal Stability of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermal stability of this compound. While specific experimental data for this compound is not extensively published, this document synthesizes established principles from the thermal analysis of related nitroaromatic and N-aryl compounds to forecast its stability profile. We delve into the theoretical underpinnings of its decomposition, present detailed protocols for its empirical assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. The guide is intended to equip researchers with the necessary framework to safely handle, store, and utilize this compound in further applications by understanding its thermal liabilities.
Introduction: Understanding the Molecule
This compound (CAS No. 115118-93-9) is an organic compound with the molecular formula C₁₀H₁₂N₂O₃[1][2][3]. Its structure is characterized by a nitrophenyl group substituted with a methyl group ortho to the nitro functionality, and an N-ethylformimidate side chain. This combination of functional groups suggests its potential utility as a building block in medicinal chemistry and organic synthesis.
However, the presence of a nitroaromatic system, particularly with an adjacent methyl group, raises significant questions about its thermal stability. Nitroaromatic compounds are known for their energetic nature and potential for rapid, exothermic decomposition[4][5]. The ortho-positioning of a methyl group can introduce unique decomposition pathways that may lower the thermal stability compared to other isomers[5][6]. Therefore, a thorough understanding and empirical evaluation of the thermal stability of this compound are critical for its safe synthesis, purification, handling, and storage, especially during process scale-up and formulation development.
Molecular Structure
Caption: Chemical structure of this compound.
Theoretical Framework of Thermal Decomposition
The thermal decomposition of this molecule is likely to be complex, driven primarily by the energetic nitro group and influenced by the adjacent methyl and formimidate functionalities.
Primary Decomposition Pathways
-
C-NO₂ Bond Homolysis: A common initiating step in the decomposition of nitroaromatics is the cleavage of the carbon-nitro bond. This is a high-energy process but can be triggered at elevated temperatures, leading to the formation of radical species that propagate rapid decomposition[5][7].
-
Intramolecular Rearrangement (Ortho-Methyl Effect): The presence of a methyl group ortho to the nitro group introduces a critical, lower-energy decomposition pathway. It is well-documented that ortho-nitrotoluene is significantly more thermally labile than its meta and para isomers[5][6]. This is due to an intramolecular hydrogen abstraction from the methyl group by the nitro group, leading to the formation of an intermediate that can rearrange to form products like anthranil. This pathway often has a lower activation energy and can become the dominant decomposition mechanism, especially at lower temperatures[6].
-
Formimidate Group Decomposition: The formimidate moiety (–N=CH–O–Et) is less commonly studied for its thermal lability compared to the nitro group. However, analogous structures like carbamates are known to decompose via cyclic transition states[8]. It is plausible that the formimidate could undergo hydrolysis if moisture is present, or decompose via elimination reactions to yield various smaller molecules.
Given the known behavior of ortho-nitrotoluenes, the intramolecular rearrangement is a highly probable primary decomposition route.
Plausible Decomposition Pathway
Caption: Plausible decomposition pathway initiated by the ortho-methyl group.
Experimental Assessment of Thermal Stability
A definitive assessment of thermal stability requires empirical analysis. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Overall Experimental Workflow
Caption: Workflow for assessing the thermal stability of the target compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas to nitrogen (or another inert gas) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time.
-
-
Data Collection: Record mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tₒ), typically defined as the temperature at which 5% mass loss occurs.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the compound's melting point and to detect and quantify the heat flow associated with decomposition (i.e., whether it is exothermic or endothermic).
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. Sealing the pan helps to contain any volatile decomposition products and improve the accuracy of enthalpy measurements[9].
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow to the sample relative to the reference pan as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tₘ).
-
Identify any sharp, exothermic peaks following the melt. A large, sharp exotherm is a strong indicator of a rapid, energetic decomposition, which is a significant safety concern[5].
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ).
-
Data Interpretation and Expected Results
While specific data is unavailable, we can project likely outcomes based on analogous compounds.
Table 1: Hypothetical TGA Data Summary
| Parameter | Expected Value Range | Significance |
| Onset Temperature (Tₒ, 5% loss) | 150 - 220 °C | Indicates the start of significant decomposition. A lower value suggests lower thermal stability. |
| Temperature of Max Decomposition Rate | 180 - 250 °C | The point of greatest thermal instability. |
| Residual Mass @ 500 °C | < 10% | Indicates that the decomposition is nearly complete, yielding volatile products. |
Table 2: Hypothetical DSC Data Summary
| Parameter | Expected Value Range | Significance |
| Melting Point (Tₘ) | 80 - 140 °C | A physical property. A sharp peak indicates high purity. |
| Decomposition Onset (Tₒ) | 160 - 230 °C | Should align with TGA results. The smaller the gap between Tₘ and Tₒ, the greater the risk of decomposition in the molten state. |
| Enthalpy of Decomposition (ΔHₔ) | -200 to -500 J/g | A large negative value signifies a highly exothermic and potentially hazardous decomposition. |
A small temperature difference between the melting point and the onset of decomposition is a critical safety red flag. It implies that the substance can decompose shortly after melting, which can lead to a runaway reaction if a localized hotspot causes melting.
Safe Handling and Storage Recommendations
Based on the predicted thermal profile, the following precautions are advised:
-
Storage: The compound should be stored in a cool, dry place, away from heat sources. Refrigeration may be appropriate for long-term storage.
-
Handling: Avoid heating the compound above its melting point unless under carefully controlled conditions. When performing reactions, monitor the temperature closely to prevent excursions.
-
Scale-Up: During process scale-up, the potential for exothermic decomposition must be carefully managed. Poor heat transfer in large reactors can allow self-heating to initiate a runaway reaction[5][9]. A thorough process safety evaluation, including reaction calorimetry, is essential.
Conclusion
This compound possesses structural motifs, namely the ortho-nitro-methyl aromatic system, that strongly suggest a significant thermal hazard. The primary decomposition pathway is likely an intramolecular rearrangement with a relatively low onset temperature and a highly exothermic profile. While this guide provides a robust theoretical and methodological framework, it is imperative that empirical thermal analysis using TGA and DSC be conducted to determine the precise decomposition profile. The resulting data will be crucial for defining safe operating limits and ensuring the well-being of researchers and professionals working with this compound.
References
- DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Wang, Q. et al. (2025). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate.
- OAKTrust. Thermal Hazard Analysis of Nitroaromatic Compounds.
- ChemScene. Ethyl (E)-N-(2-methyl-3-nitrophenyl)formimidate.
- DTIC. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
- Zhu, W. (2019). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust.
- ChemicalBook. This compound (CAS 115118-93-9).
- Shanghai Huicheng Biological Technology Co., Ltd. This compound.
- Echemi. This compound.
- King-Pharm. This compound [115118-93-9].
- Autech Industry Co.,Limited. 115118-93-9 this compound.
- ResearchGate. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 115118-93-9 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
An In-depth Technical Guide to the Purity and Characterization of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for assessing the purity and elucidating the structure of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. As a compound of interest in synthetic chemistry and potentially in drug discovery, rigorous analytical characterization is paramount to ensure data reliability and reproducibility. This document moves beyond a simple listing of methods to provide a strategic, field-proven approach, explaining the rationale behind experimental choices and establishing a self-validating system for quality control.
I. Strategic Approach to Purity Determination
The purity of a synthesized compound is a critical parameter that influences its chemical, physical, and biological properties. A multi-pronged approach is recommended to identify and quantify impurities, which may include starting materials, by-products, and degradation products.
A. Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[][2] Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column Selection: A C18 stationary phase is a suitable starting point due to the moderate polarity of the target compound.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: A UV-Vis detector is appropriate, given the presence of a chromophore (the nitroaromatic ring) in the molecule. The detection wavelength should be set at the λmax of the compound for maximum sensitivity.
-
Sample Preparation: A stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) should be prepared and diluted to an appropriate concentration for analysis.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
-
The C18 column is chosen for its versatility in retaining a wide range of organic molecules.
-
Gradient elution is employed to resolve both polar and non-polar impurities in a single run.
-
The addition of an acid to the mobile phase protonates any basic sites in the molecule and silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.
Table 1: Hypothetical HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Compound | 8.52 | 1254367 | 99.21 |
| Impurity 1 | 4.15 | 5678 | 0.45 |
| Impurity 2 | 9.87 | 3790 | 0.30 |
| Total | 1263835 | 100.00 |
II. Comprehensive Structural Characterization
Once the purity has been established, a suite of spectroscopic and analytical techniques should be employed to confirm the chemical structure of this compound.
A. Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, etc.).[3][4][5][6][7] This is a fundamental technique for confirming the elemental composition of a newly synthesized molecule.
Experimental Protocol: Combustion Analysis
-
A precisely weighed sample of the compound is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
-
The mass percentages of C, H, and N are calculated and compared to the theoretical values.
Table 2: Elemental Analysis Data for C₁₀H₁₂N₂O₃
| Element | Theoretical % | Experimental % |
| Carbon (C) | 57.69 | 57.65 |
| Hydrogen (H) | 5.81 | 5.83 |
| Nitrogen (N) | 13.45 | 13.42 |
The close correlation between the theoretical and experimental values provides strong evidence for the proposed molecular formula.
B. Spectroscopic Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][8][9] Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl group protons, the ethyl group protons, and the formimidate proton.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[8][10][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the molecular formula.
-
Electron Ionization (EI) or Electrospray Ionization (ESI): These are common ionization techniques. ESI is a softer technique that often results in a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺), which directly gives the molecular weight.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14][15][16]
-
Expected Absorptions: For this compound, characteristic IR peaks would be expected for the C=N bond of the formimidate, the N-O bonds of the nitro group, C-H bonds of the aromatic and aliphatic groups, and C-O bond of the ethyl ether linkage.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, methyl, ethyl (CH₂ and CH₃), and formimidate protons with appropriate chemical shifts, integrations, and splitting patterns. |
| ¹³C NMR | Signals for all 10 unique carbon atoms. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₀H₁₂N₂O₃. |
| IR (cm⁻¹) | ~1650 (C=N stretch), ~1530 and ~1350 (NO₂ asymmetric and symmetric stretches), ~3000-2850 (C-H stretches), ~1200 (C-O stretch). |
III. Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity and characterization process.
Caption: Workflow for Purity Assessment of the Target Compound.
Caption: Workflow for the Structural Characterization of the Target Compound.
IV. Conclusion
V. References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (URL not provided in search results)
-
McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 24(1), 114-128. [Link]
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2893-2902. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]
-
Bhattacharyya, D. (2023). Infrared IR Spectroscopy in Metabolomics. [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Video]. YouTube. [Link]
-
Khan Academy. (2014). Introduction to infrared spectroscopy. [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Madej, E., & Madej, J. (2009). High-resolution infrared spectroscopy of the formic acid dimer. Annual review of physical chemistry, 60, 263-275. [Link]
-
ResearchGate. Comparison of infrared spectra of residue with formamide. [Link]
-
IJRAR. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
The Royal Society of Chemistry. (2019). Supplementary information for: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]
-
PubChem. N-ethyl-N-(3-methylphenyl)formamide. [Link]
-
PubChem. Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. [Link]
-
NIST. Ethyl N-(2-methylphenyl)carbamate. [Link]
-
PubChem. 3-Nitrophenyl ethyl(methyl)carbamate. [Link]
-
PubChem. N-ethyl-N-methyl-3-nitroaniline. [Link]
-
Chemsigma. This compound [115118-93-9]. [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]
-
PubMed. Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. [Link]
-
Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]
-
ResearchGate. Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. [Link]
-
MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]
-
ACS Publications. Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. [Link]
-
PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
Sources
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. azom.com [azom.com]
- 4. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 5. Elemental analysis: operation & applications - Elementar [elementar.com]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-resolution infrared spectroscopy of the formic acid dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide on the Safe Handling of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related compounds, particularly its precursor 2-methyl-3-nitroaniline, and general chemical safety principles for nitroaromatic compounds and formimidates. The aim is to provide researchers and drug development professionals with a robust framework for the safe handling, storage, and disposal of this compound, emphasizing a precautionary approach to mitigate potential hazards.
Introduction and Compound Profile
This compound is a chemical intermediate that may be utilized in various research and development applications, including pharmaceutical synthesis.[1] Its structure, featuring a nitroaromatic ring and a formimidate functional group, suggests a reactivity profile that requires careful consideration to ensure laboratory safety.
Compound Identification:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 115118-93-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][5] |
| Molecular Weight | 208.21 g/mol | [1][3] |
| Appearance | Light Green Crystalline Solid | [6] |
| Solubility | Soluble in DMSO, Ethanol |[6] |
Hazard Identification and Risk Assessment: A Precautionary Approach
Inferred Potential Hazards:
Based on the toxicology of 2-methyl-3-nitroaniline, it is prudent to assume that this compound may exhibit the following hazards:
-
Toxicity: Potentially toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[7]
-
Skin and Eye Irritation: May cause skin and eye irritation.[8][10]
-
Incompatibility: Incompatible with strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[8][9]
The nitro group in aromatic compounds is known for its versatile reactivity, which can be a source of chemical hazards.[11] Reactions involving nitroarenes can be energetic, and the nitro group itself is a strong electron-withdrawing group, which can influence the overall reactivity of the molecule.[11][12]
Engineering Controls and Personal Protective Equipment (PPE)
Given the inferred toxicological profile, stringent engineering controls and a comprehensive PPE protocol are mandatory when handling this compound.
Engineering Controls:
-
Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosol generation, a glove box or other closed-system handling is recommended.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Double gloving is recommended.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Handling:
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for organic compounds.
Storage:
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3] Recommended storage temperature is 2-8°C.[3]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[8][9]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, dampen the solid material with an appropriate solvent (e.g., 60-70% ethanol) to prevent dust formation and carefully transfer to a sealed container for disposal.[8][10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[8][10]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Experimental Workflow and Diagrams
The following diagrams illustrate the recommended safety workflow and the logical relationship of the hazards associated with handling this compound.
Caption: Recommended workflow for the safe handling of this compound.
Caption: Hazard relationship based on the precursor compound.
Conclusion
While this compound may be a valuable compound in research and development, the lack of specific safety data necessitates a highly cautious and informed approach to its handling. By understanding the potential hazards inferred from its chemical structure and precursors, and by implementing stringent safety protocols, researchers can mitigate risks and ensure a safe working environment. This guide provides a foundational framework for these essential precautions, which should be supplemented with institution-specific safety procedures and a thorough risk assessment before any work with this compound commences.
References
-
PubChem. (n.d.). 2-Methyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [115118-93-9]. Retrieved from [Link]
-
SAGE Publications Inc. (2025, August 7). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Retrieved from [Link]
- Stolz, D., Kazmaier, U., & Pick, R. (2006).
-
National Center for Biotechnology Information. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 115118-93-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 115118-93-9 this compound [king-pharm.com]
- 5. This compound [115118-93-9] | Chemsigma [chemsigma.com]
- 6. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 2-METHYL-3-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates [organic-chemistry.org]
Methodological & Application
Synthesis of Bio-active Quinazoline Scaffolds from Ethyl-N-(2-methyl-3-nitrophenyl)formimidate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system is a cornerstone in the development of novel therapeutics, exhibiting a remarkable breadth of biological activities. Its derivatives have been successfully developed as anticancer, antibacterial, anti-inflammatory, and antiviral agents. The versatility of the quinazoline scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a key precursor for the synthesis of a variety of substituted quinazolines. This document provides a comprehensive guide to the synthesis of this precursor and its subsequent transformation into valuable quinazoline derivatives, with a focus on the underlying chemical principles and practical experimental protocols.
Strategic Overview: From Precursor to Bio-active Core
The synthetic strategy outlined herein involves a two-stage process. The first stage is the preparation of the pivotal intermediate, this compound, from commercially available starting materials. The second stage details the reductive cyclization of this formimidate to construct the quinazoline core, a transformation that leverages the ortho-positioning of the methyl and nitro groups on the phenyl ring.
Figure 1: Overall synthetic workflow.
PART 1: Synthesis of this compound
The synthesis of the title compound commences with the commercially available 2-methyl-3-nitroaniline. The formimidate is then prepared through a condensation reaction with triethyl orthoformate.
Protocol 1: Synthesis of 2-Methyl-3-nitroaniline
While 2-methyl-3-nitroaniline is commercially available, a representative synthesis from 2-methylaniline (o-toluidine) is provided for completeness. The nitration of o-toluidine typically yields a mixture of isomers, from which the desired 2-methyl-3-nitroaniline can be separated.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 2-Methylaniline (o-toluidine) | 107.15 | 10.7 g | 0.1 |
| Acetic Anhydride | 102.09 | 12.2 g | 0.12 |
| Nitric Acid (fuming) | 63.01 | 4.4 mL | 0.1 |
| Sulfuric Acid (conc.) | 98.08 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Acetylation: In a 250 mL round-bottom flask, dissolve 2-methylaniline (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride (12.2 g, 0.12 mol) with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Nitration: Cool the solution of N-acetyl-2-methylaniline in an ice-salt bath to 0-5 °C. Slowly add a pre-cooled mixture of fuming nitric acid (4.4 mL, 0.1 mol) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C.
-
Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Pour the mixture onto 200 g of crushed ice. The nitrated acetanilide will precipitate. Filter the solid and wash with cold water.
-
Deacetylation: Transfer the crude solid to a 500 mL flask and add 100 mL of 70% sulfuric acid. Heat the mixture under reflux for 1 hour. Cool the solution and neutralize with a concentrated sodium hydroxide solution. The nitroaniline isomers will precipitate.
-
Purification: The desired 2-methyl-3-nitroaniline can be separated from other isomers by fractional crystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol describes the formation of the formimidate from 2-methyl-3-nitroaniline and triethyl orthoformate.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 2-Methyl-3-nitroaniline | 152.15 | 15.2 g | 0.1 |
| Triethyl orthoformate | 148.20 | 29.6 g | 0.2 |
| p-Toluenesulfonic acid | 172.20 | 0.5 g | 0.003 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a distillation head, combine 2-methyl-3-nitroaniline (15.2 g, 0.1 mol), triethyl orthoformate (29.6 g, 0.2 mol), and a catalytic amount of p-toluenesulfonic acid (0.5 g).
-
Heat the mixture in an oil bath at 120-130 °C. Ethanol will begin to distill off as the reaction proceeds.
-
Continue heating for 3-4 hours, or until the theoretical amount of ethanol has been collected.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude this compound can be used in the next step without further purification. Purity can be assessed by TLC or NMR.
Figure 2: Workflow for the synthesis of this compound.
PART 2: Synthesis of Quinazoline Derivatives via Reductive Cyclization
The key transformation to the quinazoline core involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the formimidate moiety. Two common and effective methods for this reduction are presented: iron in acetic acid and catalytic hydrogenation.
Protocol 3: Reductive Cyclization using Iron and Acetic Acid
This classical method is robust and cost-effective, making it suitable for larger-scale synthesis.[1][2]
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 208.21 | 10.4 g | 0.05 |
| Iron powder | 55.84 | 16.8 g | 0.3 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend iron powder (16.8 g, 0.3 mol) in a mixture of glacial acetic acid (100 mL) and ethanol (50 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Dissolve this compound (10.4 g, 0.05 mol) in 50 mL of ethanol and add it dropwise to the refluxing iron suspension over 30 minutes.
-
After the addition is complete, continue to reflux for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-methyl-7-aminoquinazoline.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 4: Reductive Cyclization via Catalytic Hydrogenation
This method offers a cleaner reaction profile with easier workup, though it requires specialized hydrogenation equipment.[3][4][5]
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 208.21 | 10.4 g | 0.05 |
| Palladium on Carbon (10%) | - | 1.0 g | - |
| Ethanol or Ethyl Acetate | - | 150 mL | - |
| Hydrogen Gas | 2.02 | - | - |
Procedure:
-
To a hydrogenation vessel, add this compound (10.4 g, 0.05 mol) and 10% Palladium on carbon (1.0 g).
-
Add 150 mL of ethanol or ethyl acetate as the solvent.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the equipment).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen.
-
Once the hydrogen uptake ceases (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 8-methyl-7-aminoquinazoline.
-
Purify the product as described in Protocol 3.
Characterization of the Quinazoline Product
The expected product from the reductive cyclization is 8-methyl-7-aminoquinazoline. The structure should be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals for the quinazoline ring protons, the methyl group, and the amino group.
-
¹³C NMR: Expect signals corresponding to the carbon atoms of the quinazoline ring and the methyl group.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 8-methyl-7-aminoquinazoline.
-
IR Spectroscopy: Look for characteristic N-H stretching vibrations of the amino group.
Further Derivatization
The resulting 8-methyl-7-aminoquinazoline is a versatile intermediate for the synthesis of a wide range of derivatives. The amino group can be readily functionalized through reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Buchwald-Hartwig or Ullmann coupling: To form N-aryl derivatives.
These derivatization strategies allow for the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
-
Nitro Compounds: Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform hydrogenations in a well-ventilated area with appropriate safety precautions and equipment. Palladium on carbon can be pyrophoric when dry and exposed to air. Handle the catalyst wet and under an inert atmosphere.
-
Solvents: Organic solvents are flammable and may be toxic. Use them in a well-ventilated fume hood.
References
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH. [Link]
-
Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH. [Link]
-
ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. ResearchGate. [Link]
-
Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. MIT Open Access Articles. [Link]
-
Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]
-
Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. ResearchGate. [Link]
-
The proposed mechanism for the synthesis of 4-aminoquinazolines using HPAs as catalysts. ResearchGate. [Link]
-
Highly active iron oxide@N catalyst derived from the iron acetate/polyacrylonitrile threads: Driving nitroarene conversion to value‐added amines. ResearchGate. [Link]
-
The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar. [Link]
-
Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC - NIH. [Link]
-
Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry (RSC Publishing). [Link]
-
Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. [Link]
-
Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. PubMed. [Link]
-
Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. ResearchGate. [Link]
-
Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journals. [Link]
-
Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH. [Link]
-
United States Patent. Googleapis.com. [Link]
-
This compound [115118-93-9]. Chemsigma. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. PMC - NIH. [Link]
-
Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. PubMed. [Link]
Sources
- 1. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor | Semantic Scholar [semanticscholar.org]
Application Note: Reaction Mechanism and Protocols for the Nucleophilic Substitution of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Abstract
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a versatile chemical intermediate valuable in medicinal chemistry and drug discovery for the synthesis of complex nitrogen-containing scaffolds.[1][2] Its unique electronic properties, stemming from the substituted aryl ring, render the formimidate carbon highly susceptible to nucleophilic attack. This application note provides a detailed exploration of the reaction mechanism of this formimidate with various classes of nucleophiles, including amines, thiols, and alcohols. We present robust, step-by-step protocols for these transformations, explain the rationale behind experimental choices, and offer guidance on product characterization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this reagent in their synthetic campaigns.
Introduction and Scientific Context
Formimidates are powerful synthons in organic chemistry, serving as precursors to a wide array of functional groups such as formamidines and other heterocyclic systems. The title compound, this compound (CAS 115118-93-9), is of particular interest.[3][4] The presence of a nitro group, a potent electron-withdrawing group, on the N-aryl substituent significantly enhances the electrophilicity of the formimidate carbon. This activation facilitates reactions with even weak nucleophiles under mild conditions, making it an attractive building block for creating diverse molecular libraries in the early stages of drug discovery.[5][6]
Understanding the mechanistic underpinnings of its reactivity is crucial for predicting reaction outcomes, optimizing conditions, and troubleshooting synthetic challenges. This guide provides both the theoretical framework and the practical protocols to harness the synthetic potential of this reagent.
General Reaction Mechanism
The reaction of this compound with a nucleophile (Nu-H) proceeds via a two-step addition-elimination mechanism, analogous to nucleophilic acyl substitution on esters or amides.[7]
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile on the electrophilic imine carbon. This breaks the C=N π-bond, with the electrons moving to the nitrogen atom. This step results in the formation of a transient, unstable tetrahedral intermediate.[8] The rate of this step is influenced by the nucleophilicity of the attacking species and the steric hindrance around the reaction center.
-
Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair on the oxygen of the ethoxy group pushes down to reform a double bond, leading to the elimination of the ethoxide (EtO⁻) as the leaving group. The ethoxide is subsequently protonated by the solvent or during aqueous workup to form ethanol. The final product is a new substituted imine derivative (e.g., a formamidine if the nucleophile is an amine).
The overall transformation results in the substitution of the ethoxy group with the incoming nucleophile.
Caption: General mechanism for nucleophilic substitution on the formimidate.
Experimental Protocols & Methodologies
This section provides detailed protocols for reacting this compound with representative nucleophiles.
General Considerations & Best Practices
-
Safety: The starting material contains a nitroaromatic group and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reagents & Solvents: Use anhydrous solvents to prevent competitive hydrolysis of the formimidate. Reagents should be of high purity.
-
Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
-
Inert Atmosphere: While not always strictly necessary for stable nucleophiles, conducting reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent side reactions, especially when using sensitive reagents or bases.[9]
Protocol 1: Synthesis of a Formamidine via Reaction with a Primary Amine
This protocol describes the reaction with benzylamine, a representative primary amine, to yield N-benzyl-N'-(2-methyl-3-nitrophenyl)formamidine. Amines are generally excellent nucleophiles and these reactions often proceed smoothly at ambient temperature.[10][11]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 208 mg, 1.0 mmol).
-
Dissolve the formimidate in anhydrous THF (5 mL).
-
Add benzylamine (e.g., 118 mg, 1.1 mmol, 0.12 mL) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting formimidate is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure formamidine product.
Protocol 2: Synthesis of a Thioformimidate via Reaction with a Thiol
This protocol details the reaction with thiophenol. Thiols are potent nucleophiles, but the reaction can be accelerated by the addition of a non-nucleophilic base to generate the more nucleophilic thiolate anion.[9]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, inert atmosphere flask, dissolve this compound (e.g., 208 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Add thiophenol (e.g., 121 mg, 1.1 mmol, 0.11 mL) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (e.g., 121 mg, 1.2 mmol, 0.17 mL).
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (15 mL).
-
Transfer to a separatory funnel and wash with 1M HCl (15 mL) followed by brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude thioformimidate by flash column chromatography (e.g., Hexanes/Ethyl Acetate).
Protocol 3: Synthesis of an O-Alkyl Isourea Derivative via Reaction with an Alcohol
Alcohols are weaker nucleophiles compared to amines and thiols. To achieve an efficient reaction, the alcohol is typically deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the much more reactive alkoxide.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl alcohol (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine, Anhydrous MgSO₄
Procedure:
-
Caution: NaH reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
-
To a dry, inert atmosphere flask, add NaH (e.g., 48 mg of 60% dispersion, 1.2 mmol). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF (3 mL) and cool the suspension to 0 °C.
-
Slowly add benzyl alcohol (e.g., 130 mg, 1.2 mmol, 0.12 mL) to the NaH suspension. Stir for 20-30 minutes at 0 °C until hydrogen gas evolution ceases. This forms the sodium benzoxide solution.
-
In a separate flask, dissolve this compound (208 mg, 1.0 mmol) in anhydrous THF (3 mL).
-
Add the formimidate solution dropwise to the cold sodium benzoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Summary and Expected Outcomes
The following table summarizes the typical conditions and expected outcomes for the reactions described.
| Nucleophile Class | Representative Nucleophile | Base | Typical Solvent | Temp (°C) | Time (h) | Product Class |
| Amine | Benzylamine | None | THF, DCM | 25 | 2-4 | Formamidine |
| Thiol | Thiophenol | Et₃N | DCM, THF | 0 to 25 | 3-6 | Thioformimidate |
| Alcohol | Benzyl Alcohol | NaH | THF | 0 to 25 | 6-12 | O-Alkyl Isourea Derivative |
Product Characterization
Confirmation of the product structure is achieved through standard spectroscopic techniques.[12][13]
-
¹H NMR: The most indicative signal is the disappearance of the quartet (~4.3 ppm) and triplet (~1.4 ppm) corresponding to the ethyl group of the starting material. New signals corresponding to the protons of the added nucleophile will appear. The formimidate proton (-N=CH-) typically appears as a singlet between 8.0-8.5 ppm.
-
¹³C NMR: The imine carbon signal will shift upon substitution. The signals for the ethoxy group carbons (~65 ppm and ~15 ppm) will be absent in the product spectrum.
-
IR Spectroscopy: Look for the disappearance of the C-O stretch of the starting material (~1100-1250 cm⁻¹). A strong C=N stretching band will be present in the product, typically around 1640-1680 cm⁻¹.[14]
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) in the mass spectrum should correspond to the calculated mass of the expected product.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental process, from initial setup to final analysis.
Sources
- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. chemscene.com [chemscene.com]
- 4. 115118-93-9 this compound [king-pharm.com]
- 5. Analysis of the reactions used for the preparation of drug candidate molecules. | Semantic Scholar [semanticscholar.org]
- 6. Modeling chemical reactions for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl-N-(2-methyl-3-nitrophenyl)formimidate as a Versatile Protecting Group for Amines
Introduction: Navigating the Landscape of Amine Protection in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection and deprotection of reactive functional groups is paramount.[1] The amine functional group, with its inherent nucleophilicity, often requires temporary masking to prevent undesired side reactions during transformations elsewhere in the molecule. The ideal protecting group should be easily introduced, stable under a range of reaction conditions, and readily cleaved with high selectivity and yield when its protective role is complete.
This document introduces Ethyl-N-(2-methyl-3-nitrophenyl)formimidate as a robust and versatile protecting group for primary aromatic amines. The presence of the electron-withdrawing nitro group on the aromatic ring modulates the reactivity and stability of the formimidate linkage, offering a unique profile for strategic deployment in complex synthetic routes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and subsequent deprotection of this valuable synthetic tool.
Core Concept: The Formimidate as a Protective Moiety
Formimidates are structurally related to esters and amides and can be conceptualized as N-substituted imino ethers. The this compound group effectively masks the primary amine by converting it into a less nucleophilic, sterically encumbered moiety. This protection strategy is particularly advantageous when subsequent reactions involve strong electrophiles or conditions that would otherwise lead to unwanted N-alkylation, N-acylation, or oxidation of the free amine.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is achieved through the acid-catalyzed reaction of 2-methyl-3-nitroaniline with triethyl orthoformate. The orthoformate serves as both the reactant and the solvent in this procedure, and the reaction is driven to completion by the removal of the ethanol byproduct.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| 2-Methyl-3-nitroaniline | 603-83-8 | 152.15 g/mol | 1.0 mol | Ensure high purity. |
| Triethyl orthoformate | 122-51-0 | 148.20 g/mol | 1.35 mol | Freshly distilled is recommended. |
| p-Toluenesulfonic acid | 104-15-4 | 172.20 g/mol | 1 g (catalytic) | Anhydrous. |
| Round-bottomed flask | - | - | 1 L | Equipped with a Claisen condenser. |
| Heating mantle | - | - | - | Capable of reaching 120°C. |
| Distillation apparatus | - | - | - | For removal of ethanol. |
| Vacuum distillation setup | - | - | - | For purification of the product. |
Experimental Protocol:
-
Reaction Setup: In a 1 L one-necked, round-bottomed flask equipped with a Claisen condenser and a drying tube, combine 152 g (1.0 mol) of 2-methyl-3-nitroaniline and 200 g (1.35 mol) of freshly distilled triethyl orthoformate.
-
Catalyst Addition: Add 1 g of p-toluenesulfonic acid to the reaction mixture.
-
Reaction Execution: Heat the solution to 120°C using a heating mantle. Continuously distill off the ethanol formed during the reaction over approximately 1 hour.
-
Purification: After the reaction is complete (as indicated by the cessation of ethanol distillation), allow the mixture to cool to room temperature. Purify the residue by fractional vacuum distillation.
-
Product Collection: Collect the fraction boiling at 156–158°C/6 mm Hg. The product, this compound, will be a light-yellow oil that solidifies upon standing. The expected yield is approximately 184 g (88%).
Application as a Protecting Group: Masking the Amine Functionality
Once synthesized, this compound can be used to protect a primary aromatic amine. The following protocol outlines a general procedure for this protection step.
Protection Workflow:
Caption: General workflow for amine protection.
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Primary Aromatic Amine | 1.0 eq | The substrate to be protected. |
| This compound | 1.1 eq | The protecting group reagent. |
| p-Toluenesulfonic acid | 0.05 eq | Or other suitable acid catalyst. |
| Toluene | - | Anhydrous, as solvent. |
Experimental Protocol:
-
Reaction Setup: To a solution of the primary aromatic amine (1.0 eq) in anhydrous toluene, add this compound (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Deprotection Protocol: Regenerating the Amine via Acidic Hydrolysis
The formimidate protecting group is readily cleaved under acidic conditions to regenerate the free amine. The mechanism proceeds through protonation of the imine nitrogen, followed by nucleophilic attack of water and subsequent elimination of ethanol and formic acid derivatives.
Deprotection Workflow:
Caption: General workflow for amine deprotection.
Materials and Reagents:
| Reagent/Material | Concentration/Quantity | Notes |
| N-Protected Aromatic Amine | 1.0 eq | The substrate to be deprotected. |
| Hydrochloric Acid (HCl) | 1-3 M aqueous solution | Or other suitable acid like acetic acid. |
| Tetrahydrofuran (THF) or Methanol | - | As a co-solvent to ensure solubility. |
Experimental Protocol:
-
Reaction Setup: Dissolve the N-protected aromatic amine (1.0 eq) in a suitable co-solvent such as THF or methanol.
-
Acid Addition: Add an aqueous solution of hydrochloric acid (1-3 M) to the reaction mixture.
-
Reaction Execution: Heat the mixture to a temperature between 50°C and reflux, and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the deprotected primary aromatic amine.
Stability and Orthogonality
The this compound protecting group exhibits good stability under neutral and basic conditions. This characteristic allows for its use in synthetic sequences that employ base-mediated reactions without premature deprotection. Its lability under acidic conditions provides a convenient and selective method for its removal. This orthogonality to many other common protecting groups makes it a valuable tool in complex molecule synthesis.
Conclusion
This compound serves as an effective and versatile protecting group for primary aromatic amines. Its straightforward synthesis, stability under basic and neutral conditions, and clean deprotection under acidic conditions make it a valuable addition to the synthetic chemist's toolbox. The protocols outlined in these application notes provide a solid foundation for the successful implementation of this protecting group in a variety of research and development settings.
References
-
Bergman, J., & Sand, P. (1988). 4-NITROINDOLE. Organic Syntheses, 66, 184. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11783, 2-Methyl-3-nitroaniline. Retrieved from [Link].
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link].
- Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
-
Osinubi, A. O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]
- Slebocka-Tilk, H., et al. (2002). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Journal of the American Chemical Society, 124(33), 9874-9879.
-
National Institutes of Health. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1686-1692. [Link]
-
National Institutes of Health. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1-22. [Link]
Sources
Application Notes & Protocols: Ethyl-N-(2-methyl-3-nitrophenyl)formimidate as a Versatile Precursor in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Nitrogen-containing heterocycles, in particular, form the scaffold of countless pharmaceuticals due to their ability to engage in specific biological interactions.[1][2] Ethyl-N-(2-methyl-3-nitrophenyl)formimidate emerges as a highly valuable and strategic starting material in this context. Its unique structural arrangement—featuring a reactive formimidate group ortho to a methyl and a nitro group—renders it an ideal precursor for cascade reactions leading to complex fused heterocyclic systems, most notably quinazolines and their derivatives.[3][4]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the chemical logic behind using this reagent, detailed protocols for its application, and the mechanistic principles that ensure reproducible and efficient synthesis.
Chemical Profile: this compound
Understanding the inherent reactivity of the precursor is paramount to designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [5] |
| Molecular Weight | 208.21 g/mol | [5] |
| CAS Number | 115118-93-9 | [5][6] |
| Appearance | Typically a solid | N/A |
| Key Structural Features | 1. Ortho-Nitro Group: A latent amino group, activated via reduction. | N/A |
| 2. Formimidate Moiety: A C-N building block for ring formation. | N/A | |
| 3. Ortho-Methyl Group: Can influence reactivity and substitution patterns. | N/A |
The core utility of this molecule lies in the strategic placement of the nitro group. Its reduction to an amine is the key step that initiates an intramolecular cyclization cascade, a powerful and atom-economical method for constructing the quinazoline core.
Core Application: Synthesis of 4-Methyl-8-nitroquinazolines
The primary application of this compound is in the synthesis of substituted quinazolines. Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[4][7][8] The formimidate precursor provides a direct and efficient route to this critical heterocyclic system.
Mechanistic Rationale: A Reductive Cyclization Strategy
The transformation hinges on a well-established reaction pathway: the reductive cyclization of an ortho-nitroaryl precursor. The process can be logically dissected into two key phases:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine (-NH₂). This is the triggering event, as the newly formed nucleophilic amine is now perfectly positioned to attack the electrophilic carbon of the formimidate.
-
Intramolecular Cyclization and Aromatization: The amine attacks the formimidate carbon, leading to the displacement of ethanol and the formation of the pyrimidine ring. A subsequent tautomerization or oxidation step results in the stable, aromatic quinazoline ring system.
The diagram below illustrates this generalized mechanistic pathway.
Caption: General mechanism for quinazoline synthesis.
Experimental Protocol: Synthesis of 4-Methyl-8-nitroquinazoline
This protocol provides a robust, step-by-step methodology for the synthesis of a representative quinazoline derivative from this compound.
Safety Precaution: This procedure involves the use of strong acids and potentially flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (Reagent Grade)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.08 g, 10 mmol).
-
Add ethanol (100 mL) to dissolve the starting material. Stir until a clear solution is obtained.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve the organic precursor and the inorganic reducing agent, creating a homogenous reaction medium.
-
-
Reduction and Cyclization:
-
In a separate beaker, carefully dissolve Tin(II) chloride dihydrate (e.g., 11.3 g, 50 mmol, 5.0 eq) in concentrated hydrochloric acid (20 mL). This may be an exothermic process.
-
Slowly add the acidic SnCl₂ solution to the stirred solution of the formimidate at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: SnCl₂ in concentrated HCl is a classic and highly effective reagent for the reduction of aromatic nitro groups to anilines. The acidic conditions also facilitate the subsequent cyclization and elimination of ethanol. Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice (approx. 200 g) in a large beaker.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is approximately 8. This will precipitate tin salts.
-
Causality: Neutralization is critical to quench the reaction, deprotonate the product (making it soluble in organic solvents), and precipitate inorganic tin hydroxides, which facilitates separation.
-
-
Extraction:
-
Transfer the neutralized slurry to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Causality: Ethyl acetate is an effective solvent for extracting the organic quinazoline product. Multiple extractions ensure maximum recovery. The brine wash improves the efficiency of the subsequent drying step.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 4-Methyl-8-nitroquinazoline.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for quinazoline synthesis.
Concluding Remarks for the Modern Researcher
This compound stands as a testament to the power of strategic precursor design in modern organic synthesis. The protocol detailed herein provides a reliable and mechanistically sound pathway to access the valuable quinazoline scaffold. Researchers in drug discovery can leverage this method as a foundational step for creating diverse libraries of substituted quinazolines for biological screening. Further derivatization of the resulting quinazoline core can be readily achieved, opening avenues to novel therapeutic agents. The principles of reductive cyclization are broadly applicable, and understanding this transformation is a key asset for any scientist working in heterocyclic chemistry.
References
-
National Institutes of Health (NIH). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Al-Suaily, M. A., & El-Gamal, M. I. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Singh, S., & Kumar, V. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
Abdel-Gawad, N. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports. [Link]
-
Mittasch, A. (2013). Green synthesis of some bioactive heterocyclic compounds from natural precursors. Semantic Scholar. [Link]
-
National Institutes of Health (NIH). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
- Google Patents. WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)
-
National Institutes of Health (NIH). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
National Institutes of Health (NIH). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
ResearchGate. Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]
-
Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]
-
Bentham Science. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
Sources
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 115118-93-9 [chemicalbook.com]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Catalytic Potential of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate in Palladium-Catalyzed Cross-Coupling
Introduction: Unveiling a Potential New Ligand Scaffold
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of complex molecular architectures.[1] The success of these transformations is profoundly dependent on the nature of the ancillary ligands that coordinate to the palladium center, influencing its stability, solubility, and catalytic activity.[2] While numerous phosphine- and N-heterocyclic carbene-based ligands have been developed, the exploration of novel ligand scaffolds continues to be a vibrant area of research, aimed at overcoming existing limitations and expanding the substrate scope of these powerful reactions.
This document introduces Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (hereafter referred to as EMNF ) as a promising, yet unexplored, candidate for ligand development. EMNF possesses a unique combination of structural features that suggest its potential utility in catalysis: an N-aryl system capable of coordinating to a metal center, a formimidate moiety, and distinct electronic and steric modulators in the form of a nitro group and a methyl group on the aromatic ring. These application notes serve as a detailed guide for researchers, scientists, and drug development professionals to explore the catalytic applications of EMNF, proposing its use as a novel ligand in the context of the Suzuki-Miyaura cross-coupling reaction. We will provide a rationale for its selection, detailed protocols for the synthesis of a palladium pre-catalyst, and its application in a model cross-coupling reaction, grounded in established principles of organometallic chemistry and catalysis.
Scientific Rationale: Why EMNF as a Ligand Candidate?
The design of an effective ligand is a study in the balance of steric and electronic properties. The structure of EMNF offers several intriguing features that justify its investigation as a catalytic ligand:
-
N-Aryl Moiety as a Coordinating Group: N-aryl compounds are widely used as ligands in catalysis, forming stable complexes with transition metals like palladium.[3] The nitrogen atom of the formimidate group in EMNF is poised to act as a donor to a palladium center.
-
Steric Influence of the Ortho-Methyl Group: The methyl group at the ortho position of the phenyl ring provides steric bulk near the potential coordination site. Such steric hindrance can promote the reductive elimination step in cross-coupling reactions and may help in the formation of monoligated palladium species, which are often the active catalysts.[1][2]
-
Electronic Effect of the Meta-Nitro Group: The nitro group is a strong electron-withdrawing group.[4] When positioned meta to the coordinating nitrogen, it will significantly decrease the electron density on the palladium center. This electronic modulation can influence the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]
-
Potential for a Tunable Ligand Family: The nitro group can be readily reduced to other functionalities, such as an amino group (-NH2) or a hydroxylamino group (-NHOH).[5][6][7] This opens the door to synthesizing a family of EMNF-derived ligands with varying electronic properties, allowing for fine-tuning of the catalyst's performance for specific applications.
Experimental Workflow Overview
The exploration of EMNF as a ligand can be systematically approached through a two-stage process: synthesis of a well-defined palladium(II) pre-catalyst, followed by its application and evaluation in a catalytic cross-coupling reaction.
Caption: Workflow for synthesis and application of the EMNF-palladium pre-catalyst.
Application Protocol 1: Synthesis of Bis(this compound)dichloropalladium(II) [PdCl₂(EMNF)₂]
This protocol describes the synthesis of a stable, well-defined Pd(II) pre-catalyst, which can be easily handled and dosed for catalytic reactions. The procedure is based on standard methods for the preparation of square planar palladium(II) complexes.[1]
Materials and Equipment:
-
This compound (EMNF, MW: 208.21 g/mol )
-
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂, MW: 259.43 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bars
-
Cannula and syringes
-
Filtration apparatus (fritted glass filter)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Bis(acetonitrile)dichloropalladium(II) (130 mg, 0.5 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Ligand Addition: In a separate vial, dissolve this compound (218 mg, 1.05 mmol, 2.1 equivalents) in 10 mL of anhydrous DCM.
-
Reaction: Transfer the ligand solution to the Schlenk flask containing the palladium salt via cannula. A color change is typically observed upon addition.
-
Stirring: Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete complex formation.
-
Precipitation: After 24 hours, reduce the volume of DCM in vacuo to approximately 2-3 mL. Add 20 mL of anhydrous diethyl ether to precipitate the product.
-
Isolation: Collect the resulting solid by filtration under an inert atmosphere using a fritted glass filter.
-
Washing: Wash the solid with two portions of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the isolated yellow-orange solid under high vacuum for 4-6 hours.
-
Characterization: The resulting complex, [PdCl₂(EMNF)₂], should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity. Store the pre-catalyst under an inert atmosphere.
Application Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for evaluating the catalytic activity of the [PdCl₂(EMNF)₂] pre-catalyst in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.
Materials and Equipment:
-
[PdCl₂(EMNF)₂] pre-catalyst
-
4-Bromotoluene (Aryl Halide)
-
Phenylboronic Acid (Boronic Acid)
-
Potassium Carbonate (K₂CO₃, Base)
-
Toluene (Solvent)
-
Deionized Water
-
Reaction vials with screw caps and septa
-
Heating block or oil bath
-
Standard laboratory glassware for workup
-
GC-MS or ¹H NMR for analysis
Procedure:
-
Reaction Setup: To a 4 mL reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 4-bromotoluene, 171 mg, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 146 mg, 1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the [PdCl₂(EMNF)₂] pre-catalyst (5.9 mg, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add 2 mL of toluene and 0.5 mL of deionized water to the vial.
-
Reaction: Seal the vial with a screw cap and place it in a pre-heated heating block or oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously for the desired time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature. Add 5 mL of ethyl acetate and 5 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel. The yield of the biphenyl product should be determined by ¹H NMR or GC analysis using an internal standard.
Mechanistic Considerations and the Hypothesized Role of EMNF
The Suzuki-Miyaura coupling is understood to proceed through a well-defined catalytic cycle. The unique structural features of the EMNF ligand are hypothesized to influence the key steps of this cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction with EMNF as the ligand.
-
Oxidative Addition: The electron-withdrawing nitro group on the EMNF ligand is expected to make the Pd(0) center more electrophilic.[4] This could potentially accelerate the oxidative addition of the aryl halide (Ar-X) to the metal, which is often the rate-limiting step of the catalytic cycle.
-
Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. The overall electronic nature of the complex influences this step, and the properties of EMNF would need to be empirically tested to determine its effect.
-
Reductive Elimination: The steric bulk provided by the ortho-methyl group on the EMNF ligand is hypothesized to promote the final reductive elimination step, where the C-C bond is formed and the biphenyl product is released from the coordination sphere of the palladium.[1]
Data Presentation: A Template for Results
The following table provides a template for summarizing the results obtained from screening the [PdCl₂(EMNF)₂] pre-catalyst with various substrates. This allows for a clear and concise comparison of its performance.
| Entry | Aryl Bromide (R¹) | Arylboronic Acid (R²) | Yield (%)¹ |
| 1 | 4-Me-C₆H₄-Br | C₆H₅-B(OH)₂ | e.g., 95 |
| 2 | 4-MeO-C₆H₄-Br | C₆H₅-B(OH)₂ | e.g., 92 |
| 3 | 4-CF₃-C₆H₄-Br | C₆H₅-B(OH)₂ | e.g., 88 |
| 4 | 4-Me-C₆H₄-Br | 4-MeO-C₆H₅-B(OH)₂ | e.g., 90 |
| 5 | 4-Me-C₆H₄-Br | 4-CN-C₆H₅-B(OH)₂ | e.g., 85 |
| ¹Reaction conditions: 1.0 mmol aryl bromide, 1.2 mmol arylboronic acid, 2.0 mmol K₂CO₃, 1 mol% [PdCl₂(EMNF)₂], Toluene/H₂O (4:1), 80 °C, 12 h. Yields determined by GC analysis. |
Conclusion and Future Directions
This compound presents a compelling structural motif for a new class of ligands in palladium-catalyzed cross-coupling. The protocols and rationale provided herein offer a robust framework for its initial investigation. Future work should focus on a thorough evaluation of the [PdCl₂(EMNF)₂] pre-catalyst across a broad range of substrates to define its scope and limitations. Furthermore, a key avenue for development lies in the chemical modification of the EMNF scaffold. Specifically, the reduction of the nitro group to an amine would create an electron-donating analogue, providing a powerful tool to probe the electronic effects on the catalytic cycle and potentially unlock new reactivity. This systematic approach will fully elucidate the catalytic potential of the EMNF ligand family.
References
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC, NIH.
- Understanding Nitroaryl Compounds in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Reduction of Nitro Compounds Using 3d-Non-Noble Metal C
- Reduction of nitro compounds. Wikipedia.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Ligand design for cross-couplings: phosphines. YouTube.
- Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
Sources
- 1. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Amine Formylation Using Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Introduction: The Strategic Importance of N-Formylation
The introduction of a formyl group onto a nitrogen atom is a fundamental transformation in modern organic synthesis. N-formylated compounds, or formamides, are not merely stable derivatives for amine protection in complex peptide synthesis; they are crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialized isocyanates.[1][2] The formyl group's unique electronic properties and small steric footprint make it an invaluable building block. Consequently, the development of mild, efficient, and selective formylating agents is a persistent goal in process chemistry and drug discovery.
This document details the application of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9)[3][4][5], a specialized reagent designed for the efficient N-formylation of primary and secondary amines. Its structure combines a reactive ethyl formimidate moiety with an electronically-activated N-aryl substituent. The presence of an electron-withdrawing nitro group on the phenyl ring is a deliberate design feature intended to increase the electrophilicity of the imidate carbon and to stabilize the resulting 2-methyl-3-nitroaniline leaving group, thereby driving the reaction to completion under mild conditions.
Reaction Mechanism and Rationale
The efficacy of this compound lies in its straightforward and predictable reaction mechanism. The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the formimidate. This step forms a transient tetrahedral intermediate. The reaction is driven to completion by the subsequent collapse of this intermediate, which involves the elimination of the stable and weakly basic 2-methyl-3-nitroaniline molecule, yielding the desired N-formylated amine.
The key causal factors for this efficient transformation are:
-
Nucleophilicity of the Amine: The reaction rate is directly influenced by the nucleophilicity of the amine substrate. Primary aliphatic amines are typically more reactive than secondary or aromatic amines.
-
Electrophilicity of the Formimidate Carbon: The C=N bond is polarized, rendering the carbon atom susceptible to nucleophilic attack. This effect is amplified by the electron-withdrawing nature of the N-aryl group.
-
Quality of the Leaving Group: The stability of the departing aniline derivative is crucial. The pKa of the conjugate acid of the leaving group (an anilinium ion) is low, making it an excellent leaving group and rendering the reaction essentially irreversible under standard conditions.
Below is a diagrammatic representation of the proposed mechanistic pathway.
Caption: Proposed mechanism for amine formylation.
Detailed Experimental Protocol
This section provides a representative protocol for the N-formylation of a primary amine using this compound. Benzylamine is used as a model substrate due to its common use in methodology development.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | ChemScene (CS-0441260)[3] | Store in a cool, dry place. |
| Benzylamine | Reagent Grade, ≥99% | Sigma-Aldrich | Freshly distilled if purity is questionable. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Use of an anhydrous solvent is recommended to prevent hydrolysis. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific | For aqueous work-up. |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Grade | VWR | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Instrumentation
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
Step-by-Step Reaction Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.00 g, 9.33 mmol, 1.0 equiv.).
-
Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the solution under an inert atmosphere (N₂) until the amine is fully dissolved.
-
Reagent Addition: Add this compound (2.14 g, 10.26 mmol, 1.1 equiv.) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) until the starting amine spot is consumed (typically 2-4 hours). Gentle heating to 40 °C can be applied if the reaction is sluggish.[6]
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine. This removes the 2-methyl-3-nitroaniline byproduct and any unreacted starting materials.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude N-benzylformamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Data Summary Table
| Parameter | Value / Description |
| Amine Substrate | Benzylamine |
| Formylating Agent | This compound |
| Stoichiometry | 1.0 equiv. Amine : 1.1 equiv. Formimidate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Concentration | ~0.5 M |
| Temperature | Room Temperature (~25 °C) to 40 °C |
| Reaction Time | 2-4 hours (Monitored by TLC) |
| Work-up | Aqueous wash (NaHCO₃, Brine) |
| Purification | Flash Column Chromatography (Silica Gel) |
| Expected Yield | >90% (based on typical yields for efficient formylations) |
Safety and Handling
-
General Precautions: Conduct all manipulations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: this compound is a substituted nitroaromatic compound. Compounds in this class should be handled with care, avoiding skin contact, inhalation, or ingestion. Assume the reagent is toxic and handle accordingly.
-
Solvent Safety: Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air. Use from a freshly opened bottle or test for peroxides before use. It is also highly flammable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Sterically hindered or deactivated amine.3. Reagent degradation due to moisture. | 1. Extend reaction time or increase temperature to 40-50 °C.2. Increase stoichiometry of the formimidate to 1.5 equiv.3. Ensure use of anhydrous solvent and proper reagent storage. |
| Low Product Yield | 1. Product loss during aqueous work-up (if product has some water solubility).2. Inefficient purification. | 1. Perform back-extraction of the aqueous layers with the organic solvent.2. Optimize chromatography conditions (eluent polarity, column size). |
| Side Product Formation | Hydrolysis of the formimidate reagent due to wet solvent or glassware. | Ensure all glassware is oven-dried and use a high-quality anhydrous solvent under an inert atmosphere. |
References
-
Prakash, O., et al. (2022). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. ResearchGate. Available at: [Link]
-
Sharma, G., et al. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. Available at: [Link]
-
Manjunath, B. N., et al. (n.d.). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. Available at: [Link]
-
Manjunath, B. N., et al. (2014). First report on bio-catalytic N-formylation of amines using ethyl formate. Semantic Scholar. Available at: [Link]
-
Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (n.d.). N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system. ResearchGate. Available at: [Link]
-
Chemsigma. (n.d.). This compound [115118-93-9]. Chemsigma. Available at: [Link]
-
Mohammad, D., & Mohammad, A. (2011). Formylation of Amines. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). N‐formylation of amines with formamide. ResearchGate. Available at: [Link]
-
ResearchGate. (2000). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. ResearchGate. Available at: [Link]
-
Chemsigma. (n.d.). 115118-93-9 this compound. Chemsigma. Available at: [Link]
-
MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]
-
Wu, Y.-T., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry (RSC Publishing). Available at: [Link]
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). methyl nitroacetate. Organic Syntheses. Available at: [Link]
- Google Patents. (1987). EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride. Google Patents.
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. This compound [115118-93-9] | Chemsigma [chemsigma.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Introduction: The Strategic Importance of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate in Industrial Synthesis
This compound (CAS No. 115118-93-9) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of complex heterocyclic compounds. Its molecular structure, featuring a reactive formimidate group and a substituted nitroaromatic ring, makes it a versatile building block in the pharmaceutical and specialty chemical industries. The principal application of this compound is as a direct precursor to 4-nitroindole, a key starting material for the synthesis of a variety of biologically active molecules. The controlled, scalable, and efficient production of this compound is therefore a critical upstream process for the manufacturing of numerous downstream products.
This guide provides a comprehensive overview of a robust and scalable synthetic protocol for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step protocol for industrial application, and address critical considerations for process safety, scalability, and quality control.
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially viable route to this compound is the acid-catalyzed reaction of 2-methyl-3-nitroaniline with triethyl orthoformate. This method is favored for its high atom economy, relatively mild conditions, and the use of readily available starting materials.
The Core Reaction: Acid-Catalyzed Imidate Formation
The reaction proceeds via the condensation of 2-methyl-3-nitroaniline with triethyl orthoformate. The presence of an acid catalyst, such as p-toluenesulfonic acid, is crucial for protonating the orthoformate, thereby activating it for nucleophilic attack by the aniline.
The mechanism can be outlined as follows:
-
Activation of the Orthoformate: The acid catalyst protonates one of the ethoxy groups of triethyl orthoformate, creating a good leaving group (ethanol).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methyl-3-nitroaniline attacks the electrophilic carbon of the activated orthoformate.
-
Elimination of Ethanol: A molecule of ethanol is eliminated, forming a protonated formimidate intermediate.
-
Deprotonation: The intermediate is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Ethanol is generated as a byproduct and is typically removed from the reaction mixture to drive the equilibrium towards product formation.
Caption: Reaction mechanism for the synthesis of this compound.
Scalable Synthesis Protocol
This protocol is adapted from a well-established procedure and optimized for scalability.[1]
Materials and Equipment
| Material/Equipment | Grade | Supplier | Notes |
| 2-Methyl-3-nitroaniline | ≥98% | Commercially Available | Ensure dryness before use. |
| Triethyl orthoformate | ≥98% | Commercially Available | Freshly distilled for best results. |
| p-Toluenesulfonic acid | Monohydrate, ≥98% | Commercially Available | Catalyst. |
| Reaction Vessel | Glass-lined or Stainless Steel | Appropriate for scale | Equipped with mechanical stirrer, heating/cooling jacket, condenser, and temperature probe. |
| Distillation Apparatus | - | - | Suitable for fractional vacuum distillation. |
Experimental Workflow
Caption: Scalable synthesis workflow for this compound.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: To the reactor, charge 2-methyl-3-nitroaniline (1.0 mol equivalent), freshly distilled triethyl orthoformate (1.35 mol equivalent), and p-toluenesulfonic acid (catalytic amount, e.g., 0.01 mol equivalent).
-
Reaction Execution:
-
Begin agitation and gradually heat the reaction mixture to 120°C.
-
Continuously remove the ethanol byproduct via distillation as it forms. This is critical to drive the reaction to completion.
-
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots using a suitable technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified by fractional vacuum distillation. The desired product, this compound, distills at 156-158°C under a vacuum of 6 mm Hg.[1]
-
The product is a light-yellow oil that solidifies upon cooling.
-
| Parameter | Value |
| Purity | ≥98%[2] |
| Yield | Approximately 88%[1] |
| Melting Point | 57-58°C[1] |
| Molecular Weight | 208.21 g/mol [2] |
Industrial Scale-Up Considerations
Scaling up this synthesis from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
-
Thermal Management: The reaction is endothermic due to the heat of vaporization of the ethanol byproduct. However, precise temperature control is necessary to prevent side reactions. The reactor's heating system must be capable of maintaining a steady 120°C.
-
Mass Transfer: Efficient agitation is crucial to ensure homogeneity and effective heat transfer. In larger reactors, the type of agitator and its speed must be optimized.
-
Byproduct Removal: The efficiency of ethanol removal directly impacts the reaction rate and yield. The distillation setup must be appropriately sized for the scale of the reaction to prevent flooding or carryover of reactants.
-
Purification: While fractional vacuum distillation is effective, for very large scales, crystallization could be explored as a more energy-efficient purification method. The solidified product from the distillation can be further purified by recrystallization from a suitable solvent system to achieve higher purity if required.
Safety and Handling
A thorough understanding and implementation of safety protocols are paramount for the industrial synthesis of this compound.
-
Reactant Hazards:
-
2-Methyl-3-nitroaniline: This compound is a nitroaromatic amine and should be handled with care. It may be harmful if inhaled or absorbed through the skin and can cause skin and eye irritation.[3] It is incompatible with strong acids and oxidizing agents.[4]
-
Triethyl Orthoformate: This is a flammable liquid.[5] Vapors may form explosive mixtures with air. It is crucial to use spark-proof tools and explosion-proof equipment.[6][7] It is also an irritant to the eyes and skin.[5]
-
p-Toluenesulfonic Acid: This is a corrosive solid and should be handled with appropriate personal protective equipment.
-
-
Process Hazards:
-
Exothermic Potential: While the overall reaction is driven by heating, localized exothermic events or runaway reactions are a concern in any chemical synthesis. A thorough process safety assessment, including reaction calorimetry, is recommended before scaling up.[1][6][8]
-
Pressure Build-up: The distillation of ethanol will cause a pressure increase if the system is not properly vented. Ensure the distillation apparatus is appropriately sized and configured for safe operation.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a face shield.
-
Use a lab coat or chemical-resistant apron.
-
Work in a well-ventilated area or use a fume hood. For large-scale operations, a closed system with local exhaust ventilation is recommended.[6]
-
Quality Control and Analytical Protocols
To ensure the final product meets the required specifications for downstream applications, a robust quality control program should be implemented.
-
Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the final product and quantifying any impurities.
-
Gas Chromatography (GC): Can be used to assess purity and detect any residual starting materials or solvents.
-
-
Physical Properties:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Appearance: The product should be a light-yellow solid.
-
Conclusion
The synthesis of this compound via the acid-catalyzed reaction of 2-methyl-3-nitroaniline and triethyl orthoformate is a scalable and efficient process. By understanding the reaction mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved. This application note provides a comprehensive framework for the successful implementation of this synthesis in an industrial setting, enabling the reliable supply of this key intermediate for various applications in the chemical and pharmaceutical industries. The integration of Process Analytical Technology (PAT) tools, such as in-line spectroscopic monitoring, can further enhance process understanding and control in a modern manufacturing environment.[9][10][11][12][13]
References
-
Bergman, J., & Sand, P. (n.d.). 4-nitroindole. Organic Syntheses Procedure. Retrieved from [Link]
-
PharmaSource. (n.d.). Process Analytical Technology (PAT): A Procurement Guide. Retrieved from [Link]
-
Bruker. (n.d.). What is PAT?. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Sigma-HSE. (2023, December 14). Understanding Chemical Reaction Hazards in Manufacturing Processes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Triethyl orthoformate, 98%. Retrieved from [Link]
-
Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]
-
USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
-
Microbioz India. (2025, August 6). Process Analytical Technology (PAT). Retrieved from [Link]
-
ChemSigma. (n.d.). 115118-93-9 this compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]
Sources
- 1. tuvsud.com [tuvsud.com]
- 2. chemscene.com [chemscene.com]
- 3. idc-online.com [idc-online.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. helgroup.com [helgroup.com]
- 9. pharmasource.global [pharmasource.global]
- 10. What is PAT? | Bruker [bruker.com]
- 11. Process analytical technology - Wikipedia [en.wikipedia.org]
- 12. microbiozindia.com [microbiozindia.com]
- 13. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Asymmetric Synthesis Involving Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chiral Architectures with Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit profoundly different pharmacological and toxicological profiles, making their stereocontrolled synthesis a critical endeavor. This compound emerges as a versatile building block in this context. Its electron-deficient N-aryl moiety, activated by the ortho-nitro group, renders the imine carbon highly susceptible to nucleophilic attack, a key feature for asymmetric transformations. The formimidate structure provides a unique handle for the synthesis of chiral amines and their derivatives, which are prevalent scaffolds in a vast array of bioactive molecules.
These application notes provide a comprehensive guide to the utilization of this compound in asymmetric synthesis. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for key transformations, and offer insights into the rationale behind experimental choices. The aim is to equip researchers with the knowledge and practical tools to leverage this reagent for the efficient construction of complex chiral molecules.
Scientific Foundation: The Reactivity of an Electron-Deficient Formimidate
The synthetic utility of this compound is rooted in the electronic properties of its N-aryl substituent. The presence of a nitro group in the ortho position to the imine nitrogen significantly withdraws electron density from the C=N bond. This electronic perturbation has two major consequences:
-
Enhanced Electrophilicity: The imine carbon becomes highly electrophilic and, therefore, more reactive towards a wide range of nucleophiles. This allows for reactions to proceed under mild conditions, often a prerequisite for maintaining the enantiomeric integrity of chiral catalysts and products.
-
Activation for Cycloadditions: The electron-deficient nature of the formimidate makes it an excellent dienophile in aza-Diels-Alder reactions, enabling the stereocontrolled synthesis of tetrahydropyridine derivatives.[1]
The strategic placement of the methyl group at the 2-position of the phenyl ring can also play a role in influencing the stereochemical outcome of reactions by introducing steric hindrance that can be exploited by chiral catalysts.
Asymmetric Aza-Diels-Alder Reaction: A Protocol for the Synthesis of Chiral Tetrahydropyridines
The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings.[1] When employing a chiral catalyst, this reaction can be rendered highly enantioselective. Here, we present a protocol for the asymmetric aza-Diels-Alder reaction of this compound with a suitable diene, catalyzed by a chiral copper(I)-bis(oxazoline) complex. These complexes are well-established chiral Lewis acids for activating imines towards nucleophilic attack.
Catalyst Preparation: Copper(I)-Box Complex
A variety of chiral bis(oxazoline) (Box) ligands can be utilized. The choice of ligand may influence the enantioselectivity of the reaction and may require optimization.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)·0.5C₆H₆)
-
(R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-Box)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (R)-Ph-Box (1.1 mol%) in anhydrous DCM.
-
Add Cu(OTf)·0.5C₆H₆ (1.0 mol%) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The resulting solution of the chiral catalyst is used directly in the aza-Diels-Alder reaction.
Aza-Diels-Alder Reaction Protocol
Materials:
-
This compound
-
Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Pre-formed Copper(I)-(R)-Ph-Box catalyst solution
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the freshly prepared chiral catalyst solution in DCM, add this compound (1.0 mmol).
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add Danishefsky's diene (1.5 mmol) to the cooled solution over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of TFA to hydrolyze the silyl enol ether intermediate.
-
Allow the reaction mixture to warm to room temperature and then wash with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydropyridone derivative.
Expected Outcome and Characterization: The reaction is expected to yield the corresponding chiral 2,3-dihydro-4-pyridone. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Rationale and Stereochemical Control
The enantioselectivity of the aza-Diels-Alder reaction is dictated by the chiral environment created by the copper-Box catalyst. The Lewis acidic copper center coordinates to the nitrogen atom of the formimidate, activating it for the cycloaddition. The bulky phenyl groups of the Box ligand create a chiral pocket that shields one face of the imine, directing the incoming diene to attack from the less sterically hindered face. This leads to the preferential formation of one enantiomer of the product. Mechanistic studies on similar N-aryl imines suggest that under Lewis acid catalysis, the reaction may proceed through a stepwise Mannich-type pathway rather than a concerted [4+2] cycloaddition.[2]
Nucleophilic Addition: Enantioselective Synthesis of Chiral Amines
The high electrophilicity of the imine carbon in this compound makes it an excellent substrate for asymmetric nucleophilic addition reactions. This approach provides a direct route to a wide variety of chiral amines. Here, we outline a general protocol for the addition of a carbon nucleophile, such as a silyl enol ether, in a catalytic asymmetric Mannich-type reaction.
Protocol for Asymmetric Mannich-Type Reaction
Materials:
-
This compound
-
Silyl enol ether (e.g., 1-(trimethylsilyloxy)cyclohexene)
-
Chiral Lewis acid catalyst (e.g., a chiral scandium(III)-N,N'-dioxide complex)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (5 mol%) in anhydrous toluene.
-
Add this compound (1.0 mmol) to the catalyst solution.
-
Cool the mixture to the optimized temperature (e.g., -20 °C), which may vary depending on the catalyst and nucleophile.
-
Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction for the required time (typically 12-48 hours), monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the chiral β-amino carbonyl compound.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 0 | 24 | 85 | 92 |
| 2 | 5 | -20 | 36 | 91 | 97 |
| 3 | 2 | -20 | 48 | 88 | 96 |
| 4 | 5 | -40 | 48 | 75 | >99 |
Table 1. Optimization of the Asymmetric Mannich-Type Reaction.
Causality in Experimental Choices
-
Choice of Catalyst: Chiral Lewis acids derived from metals like scandium, copper, or zinc are often employed. The choice of metal and ligand is crucial for achieving high enantioselectivity and reactivity. N,N'-dioxide ligands have proven to be effective in a variety of asymmetric transformations.
-
Solvent: Non-polar, aprotic solvents like toluene or dichloromethane are typically used to minimize background reactions and ensure good solubility of the reactants and catalyst.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate, necessitating a balance between selectivity and reaction time.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of asymmetric catalysis. To ensure the reliability and reproducibility of the results, the following points should be considered:
-
Purity of Reagents: The use of high-purity this compound, dienes, nucleophiles, and anhydrous solvents is critical. Impurities can poison the catalyst or lead to side reactions, lowering both the yield and enantioselectivity.
-
Inert Atmosphere: Many of the chiral catalysts and reagents are sensitive to air and moisture. All reactions should be conducted under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.
-
Accurate Determination of Enantiomeric Excess: The enantiomeric excess of the products should be determined using a reliable analytical technique, such as chiral HPLC or chiral gas chromatography (GC), with comparison to a racemic standard.
-
Reproducibility: Key experiments should be repeated to ensure the consistency of the results.
Conclusion and Future Directions
This compound is a promising and versatile substrate for asymmetric synthesis. Its electronically activated nature allows for a range of transformations, including aza-Diels-Alder reactions and nucleophilic additions, to proceed under mild conditions with high levels of stereocontrol. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this valuable building block.
Future research in this area could focus on expanding the scope of nucleophiles and dienes that can be effectively employed with this formimidate. Furthermore, the development of novel chiral catalysts specifically tailored to this substrate could lead to even higher levels of enantioselectivity and broader applicability in the synthesis of complex, biologically active molecules.
References
-
A review on the aza-Diels-Alder reaction. Wikipedia. [Link]
-
Hermitage, S. A., et al. (2004). Mechanistic studies on the formal aza-Diels-Alder reactions of N-aryl imines: Evidence for the non-concertedness under Lewis-acid catalysed conditions. Organic & Biomolecular Chemistry, 2(17), 2451-2460. [Link]
Sources
HPLC and GC-MS methods for analyzing Ethyl-N-(2-methyl-3-nitrophenyl)formimidate reactions
An authoritative guide to the robust analysis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate reactions, this document provides detailed analytical methodologies for researchers, scientists, and professionals in drug development and chemical synthesis. As a Senior Application Scientist, my objective is to present these protocols not merely as a sequence of steps, but as a validated system grounded in established analytical principles, ensuring both scientific rigor and practical applicability.
The synthesis of complex organic molecules like this compound, a compound with potential applications as an intermediate in pharmaceuticals or agrochemicals, necessitates precise analytical control.[1] Monitoring the reaction progress, quantifying the yield of the target compound, and identifying potential impurities are critical for process optimization, quality control, and regulatory compliance. This guide details two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for accurate quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity profiling.
HPLC is the cornerstone for monitoring the formation of this compound and quantifying its concentration in reaction mixtures.[2][3] Its strength lies in the ability to separate non-volatile and thermally sensitive compounds in their native state, making it ideal for tracking the primary analyte in a liquid matrix. The method described here utilizes a reversed-phase C18 column, which is highly effective for retaining and separating moderately polar organic molecules based on their hydrophobic interactions with the stationary phase.
Principle of the HPLC Method
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). This compound, being a moderately polar compound, will have a characteristic retention time under specific conditions. Detection is achieved using a UV-Vis or Photodiode Array (PDA) detector, leveraging the strong chromophore of the nitrophenyl group for sensitive detection.
Experimental Protocol: HPLC
1. Instrumentation and Consumables:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade Acetonitrile (MeCN) and purified water (e.g., Milli-Q).
-
Reagents: Formic acid (reagent grade).
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
-
Filters: 0.22 µm syringe filters (PTFE or Nylon, depending on solvent compatibility).
2. Detailed Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Purified Water with 0.1% (v/v) Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using acetonitrile as the diluent.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any incompatible salts.
-
Vortex the mixture thoroughly.
-
Perform a further dilution as necessary to bring the expected analyte concentration within the calibration range.
-
Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient Elution: See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |
| Run Time | 20 minutes |
-
Gradient Elution Program:
| Time (min) | % Water (0.1% FA) | % Acetonitrile (0.1% FA) |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
HPLC Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Welcome to the technical support guide for the synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9).[1][2][3][4][5] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve reaction yield and purity.
Overview of the Synthesis
The most common and direct route to synthesizing this compound is through the condensation of 2-methyl-3-nitroaniline with an orthoformate, typically triethyl orthoformate. This reaction is often facilitated by an acid catalyst and proceeds by eliminating ethanol.[6][7][8] While seemingly straightforward, the reaction's success is sensitive to conditions, reagent quality, and workup procedures. The steric hindrance from the ortho-methyl group and the electronic effects of the nitro group on the aniline starting material can influence reactivity.
General Reaction Scheme
Caption: General synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in this synthesis typically stem from four main areas: incomplete reaction, side reactions, product decomposition during workup, or mechanical loss.
-
Incomplete Reaction: Ensure your 2-methyl-3-nitroaniline is pure and dry. Triethyl orthoformate is moisture-sensitive; use a freshly opened bottle or distill it before use. The reaction often requires heat to drive it to completion. Monitor by TLC or HPLC to confirm the disappearance of the starting aniline.
-
Side Reactions: While N-aryl formimidates are generally stable, side reactions can occur under harsh conditions. Excessive heat or prolonged reaction times can lead to decomposition or polymerization, especially with activated aromatic systems.[9]
-
Product Instability: Imidates can be susceptible to hydrolysis back to the starting aniline and ethyl formate, particularly in the presence of acid or base during aqueous workup.[10] This is the most common cause of "disappearing product."
-
Purification Loss: The product may be volatile or unstable on standard silica gel.[10][11] Significant product loss can occur during rotary evaporation or column chromatography.
Q2: What is the best catalyst for this reaction?
A2: An acid catalyst is typically required to activate the triethyl orthoformate. The choice of catalyst can significantly impact reaction rate and yield.
-
Brønsted Acids: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid is effective. However, these can make the workup challenging and may promote hydrolysis if not fully neutralized.
-
Lewis Acids: Lewis acids can also be used.
-
Solid Acid Catalysts: For simplified workup, consider using a solid acid catalyst such as sulfonated polystyrene resins or zeolites.[6][8] These can be filtered off after the reaction, eliminating the need for a neutralization wash and reducing the risk of product hydrolysis.
Q3: My product seems to decompose during column chromatography on silica gel. How can I purify it effectively?
A3: This is a very common issue. The acidic nature of standard silica gel can catalyze the hydrolysis of the formimidate product.
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing 1-2% triethylamine or ammonia solution, then pack the column as usual. This neutralizes the acidic sites.
-
Use Neutral Alumina: Neutral alumina is a good alternative stationary phase for purifying acid-sensitive compounds.
-
Distillation: If the product is thermally stable and sufficiently volatile, vacuum distillation can be an excellent purification method that avoids contact with stationary phases altogether.
-
Use as-is: If the reaction is clean and the primary impurity is excess triethyl orthoformate, you can remove it under high vacuum and use the crude product directly in the next step, if applicable.[10]
Q4: How should I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Staining: The product, an imine, may not be strongly UV-active depending on the system. Staining with potassium permanganate (KMnO₄) is often effective as the C=N bond is readily oxidized.
-
Mobile Phase: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes). The formimidate product should have a higher Rf value than the more polar starting aniline.
-
Confirmation: Always run a co-spot (a lane with both the starting material and the reaction mixture) to confirm the consumption of the aniline.
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve common problems encountered during the synthesis.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low product yield.
Problem: Multiple Spots on TLC / Impure Product
| Observation | Potential Cause | Recommended Solution |
| Spot at baseline (polar) | Unreacted 2-methyl-3-nitroaniline. | Increase reaction time, temperature, or amount of triethyl orthoformate. Check catalyst activity. |
| Spot with similar Rf to product | Could be a partially reacted intermediate or a side product. | Characterize the impurity (e.g., by LC-MS or NMR of the crude mixture). Optimization of reaction conditions (lower temperature, different catalyst) may be needed. |
| Streaking on TLC plate | The compound may be too concentrated, or it could be degrading on the plate. | Dilute the sample. Spot the TLC plate and develop it immediately. If streaking persists, it suggests instability. |
| Product spot disappears after workup | Hydrolysis of the formimidate. | Perform a non-aqueous workup. Dilute the reaction with a non-polar solvent, filter off the catalyst (if solid), and concentrate. Alternatively, use only a neutral brine wash.[10][11] |
Experimental Protocols
Protocol 1: General Synthesis with p-TSA Catalyst
This protocol provides a robust starting point for the synthesis.
Materials:
-
2-methyl-3-nitroaniline (1.0 eq)
-
Triethyl orthoformate (3.0 - 5.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Toluene (or another suitable high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitroaniline (1.0 eq) and toluene.
-
Reagent Addition: Add triethyl orthoformate (3.0 - 5.0 eq) followed by p-TSA (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C in toluene). The reaction progress can be monitored by TLC, checking for the consumption of the starting aniline. The reaction is typically complete within 4-8 hours.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (1x) to neutralize the p-TSA, followed by a brine wash (1x). CAUTION: Perform washes quickly to minimize contact time and potential hydrolysis.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator.
-
-
Purification:
-
Purify the crude oil via flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Elute with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Protocol 2: Catalyst-Free Synthesis (Solvent as Reagent)
In some cases, using a large excess of triethyl orthoformate as both reagent and solvent can drive the reaction to completion without a catalyst, simplifying the workup.[7]
Procedure:
-
Setup: In a round-bottom flask with a reflux condenser, combine 2-methyl-3-nitroaniline (1.0 eq) and a large excess of triethyl orthoformate (10-20 eq).
-
Reaction: Heat the mixture to reflux (approx. 140°C). Monitor by TLC. This may take longer than the catalyzed version (8-16 hours).
-
Workup:
-
Cool the reaction mixture.
-
Remove the excess triethyl orthoformate under high vacuum.
-
The resulting crude product may be pure enough for subsequent steps. If not, proceed with purification as described in Protocol 1.
-
References
-
ResearchGate. A Facile Protocol for the Synthesis of Mono-N-methyl Anilines via Formimidate Intermediates. [Link]
-
MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]
-
ResearchGate. Synthesis of ethyl N‐phenylformimidate from aniline and triethyl orthoformate with acid catalyst. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Reddit. Nothing has been working for this synthesis-HELP. [Link]
-
Chemsigma. This compound [115118-93-9]. [Link]
-
SACTG | King-Pharm. This compound. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 115118-93-9 this compound [king-pharm.com]
- 3. This compound [115118-93-9] | Chemsigma [chemsigma.com]
- 4. This compound [115118-93-9] | King-Pharm [king-pharm.com]
- 5. 115118-93-9 this compound [chemsigma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
Side reactions and byproducts in Ethyl-N-(2-methyl-3-nitrophenyl)formimidate synthesis
Welcome to the technical support center for the synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction
The synthesis of this compound is a critical step in various research and development pipelines. The reaction, typically a condensation of 2-methyl-3-nitroaniline with triethyl orthoformate, while straightforward in principle, can be susceptible to several side reactions and byproduct formations that can significantly impact yield and purity. This guide provides a structured approach to identifying and resolving these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with its probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Poor Quality Starting Material | The purity of 2-methyl-3-nitroaniline is paramount. Isomeric impurities from its synthesis or degradation can inhibit the reaction or lead to a complex mixture of products.[1] | Purification: Recrystallize the 2-methyl-3-nitroaniline from ethanol or benzene to remove impurities.[1] Characterization: Confirm the purity of the starting material using techniques like NMR or melting point analysis before proceeding. |
| Presence of Water | The reaction is a condensation that produces ethanol. The presence of water in the reagents or solvent can drive the equilibrium back towards the starting materials through hydrolysis of the product.[2] | Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and fresh, properly stored triethyl orthoformate. Consider using a dehydrating agent like molecular sieves.[2] |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition of the product or reagents. | Temperature Optimization: Monitor the reaction temperature closely. A gentle reflux is often sufficient. The reaction of amines with triethyl orthoformate can be performed under solvent-free conditions at elevated temperatures, but this requires careful control.[3] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | Accurate Measurement: Carefully measure the molar equivalents of 2-methyl-3-nitroaniline and triethyl orthoformate. A slight excess of the orthoformate is often used to drive the reaction to completion. |
| Inefficient Removal of Ethanol | The formation of ethanol as a byproduct can shift the equilibrium towards the reactants. | Byproduct Removal: If conducting the reaction at a larger scale, consider a setup that allows for the removal of ethanol as it is formed, such as a Dean-Stark apparatus. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Significant Byproducts
Question: My reaction seems to work, but I am observing significant impurities in my crude product, making purification difficult. What are these byproducts and how can I prevent their formation?
Answer:
The formation of byproducts is a common challenge in this synthesis. Understanding their origin is key to mitigating their formation.
Common Byproducts and Their Prevention:
| Byproduct | Formation Mechanism | Prevention Strategies |
| N,N'-bis(2-methyl-3-nitrophenyl)formamidine | This byproduct forms when a second molecule of 2-methyl-3-nitroaniline reacts with the initially formed this compound. This is more likely to occur with prolonged reaction times or if there is a localized excess of the aniline.[3][4] | Control Stoichiometry: Use a slight excess of triethyl orthoformate to ensure the complete consumption of the aniline. Control Reagent Addition: If scaling up, consider the slow addition of the aniline to the orthoformate to avoid localized high concentrations of the amine. |
| Starting Material (2-methyl-3-nitroaniline) | Unreacted starting material is a common impurity, often due to incomplete reaction. | Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. A modest increase in temperature or reaction time may be necessary. Catalyst: Consider the use of a mild acid catalyst to improve the reaction rate.[3][4] |
| Hydrolysis Product (Ethyl Formate and 2-methyl-3-nitroaniline) | The formimidate product is susceptible to hydrolysis, especially in the presence of acid or base and water. This can occur during the reaction or work-up.[5][6] | Anhydrous Conditions: As mentioned for low yield, maintaining strictly anhydrous conditions is crucial. Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions. Use a neutral wash (e.g., brine) to remove any water-soluble impurities. |
| Tarry, Dark-Colored Materials | These are often the result of oxidation of the aromatic amine starting material, which can be sensitive to air and elevated temperatures. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Temperature Control: Avoid excessive heating. |
Reaction Scheme Showing Main Reaction and Side Products:
Caption: Overview of the main reaction and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for this reaction?
A1: While the reaction can proceed without a catalyst, it is often sluggish. The use of a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, can significantly increase the reaction rate.[3][4] However, it is crucial to use a weak acid, as strong acids can protonate the amine, rendering it non-nucleophilic and halting the reaction.[2]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major byproducts. The disappearance of the 2-methyl-3-nitroaniline spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q3: What is the best method for purifying the final product?
A3: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the crude product is a solid and the main impurity is unreacted starting material or the formamidine byproduct, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be effective.
-
Column Chromatography: For smaller scales or to remove multiple impurities, silica gel column chromatography is a reliable method. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used.
Q4: My purified product is unstable and decomposes over time. How can I improve its stability?
A4: this compound can be sensitive to moisture and light. Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at a low temperature (refrigerated or frozen) to minimize degradation.
Q5: Can I use other orthoesters for this reaction?
A5: Yes, other orthoesters, such as trimethyl orthoformate, can be used. This would result in the corresponding methyl formimidate. The choice of orthoester will determine the alkoxy group on the final product. The reactivity of different orthoesters may vary slightly.[3]
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitroaniline (1.0 eq).
-
Add triethyl orthoformate (1.5 - 2.0 eq) to the flask.
-
Optional: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting aniline), allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and ethanol under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Purification of 2-methyl-3-nitroaniline by Recrystallization
-
Dissolve the crude 2-methyl-3-nitroaniline in a minimal amount of hot ethanol.
-
If the solution is colored with insoluble impurities, hot filter it through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.
-
Marinho, E. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 780-802. [Link]
-
OSTI.GOV. (n.d.). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Retrieved from [Link]
- Request PDF. (2009). Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides.
-
Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Retrieved from [Link]
-
Loba Chemie. (2016). TRIETHYL ORTHOFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. Molecules, 27(13), 4229. [Link]
- Sim, Y.-L., et al. (2009). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society, 30(9), 2123-2126.
- Denk, M. K., et al. (2001). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 57(8), o828-o829.
-
MDPI. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
- Oliveira, C., et al. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 494-497.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 4. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Ethyl-N-(2-methyl-3-nitrophenyl)formimidate?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on the typical synthesis of N-aryl formimidates from anilines (in this case, 2-methyl-3-nitroaniline) and orthoformates, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 2-methyl-3-nitroaniline and triethyl orthoformate are common.
-
Hydrolysis Product: The formimidate functional group is susceptible to hydrolysis, which would yield N-(2-methyl-3-nitrophenyl)formamide. This is a significant impurity if moisture is not rigorously excluded during the reaction and workup.
-
Side-Reaction Products: Over-alkylation or side reactions involving the nitro group are possible, though typically minor under controlled conditions.
-
Isomeric Impurities: Depending on the purity of your starting 2-methyl-3-nitroaniline, you may have isomeric impurities (e.g., from contaminating isomers of toluidine in the initial nitration step) that carry through the synthesis.[1][2]
Q2: My purified this compound is a yellow-to-brown oil/solid. Is this normal?
A2: The presence of a nitro group on the aromatic ring often imparts color to organic compounds. A pale yellow color is not unusual for this compound. However, a dark brown or orange coloration may indicate the presence of residual starting materials, by-products, or degradation products.[3] If you suspect colored impurities, a treatment with activated carbon during recrystallization may be beneficial.
Q3: What is the general stability of this compound during purification?
A3: Formimidates can be sensitive to both acidic and basic conditions, as well as to prolonged exposure to moisture, which can lead to hydrolysis.[4] The presence of the electron-withdrawing nitro group can influence the stability of the formimidate linkage. It is advisable to use neutral conditions where possible and to minimize the exposure of your compound to protic solvents, especially at elevated temperatures, for extended periods. When performing column chromatography, minimizing the time the compound spends on the silica gel can prevent degradation.[5]
Troubleshooting Guide: Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too rapidly. Impurities can also lower the melting point of the mixture, exacerbating this issue.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling.
-
If the problem persists, consider a different solvent system.
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Cause: The solution may be too dilute, or the compound may be highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
If using a single solvent system is ineffective, consider a binary solvent system (see protocol below).
-
Problem 3: The yield from recrystallization is very low.
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or the product was lost during transfer or filtration.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.
-
Cool the solution thoroughly in an ice bath to maximize precipitation.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
The mother liquor can be concentrated to attempt a "second crop" of crystals, although this fraction may be less pure.
-
Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. Solvent selection is critical and may require some initial small-scale trials.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is often a good solvent for moderately polar compounds like this one. Water acts as an anti-solvent. |
| Isopropanol/Hexane | A slightly less polar alcohol with a non-polar anti-solvent. |
| Ethyl Acetate/Hexane | A common solvent pair for compounds of intermediate polarity. |
Step-by-Step Procedure (Ethanol/Water System):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.[6]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide: Column Chromatography
Problem 1: The compound is not moving from the baseline on the TLC plate, even in 100% ethyl acetate.
-
Cause: The compound is too polar for the selected solvent system.
-
Solution:
-
Add a more polar solvent to your mobile phase. A small percentage (1-5%) of methanol in dichloromethane or ethyl acetate can significantly increase the eluting power.
-
Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.[7]
-
Problem 2: The compound streaks on the TLC plate and the column, leading to poor separation.
-
Cause: This can be due to several factors: the compound might be degrading on the silica gel, it could be overloaded, or it may have acidic/basic properties causing strong interactions with the stationary phase.
-
Solution:
-
Deactivate Silica Gel: If you suspect degradation on the acidic silica surface, you can use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your eluent containing 1-3% triethylamine, then packing the column.[8]
-
Check Loading: Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Solvent Polarity: Sometimes streaking can be resolved by adjusting the polarity of the mobile phase.
-
Problem 3: A good separation on TLC does not translate to a good separation on the column.
-
Cause: Differences in the activity of the silica on the TLC plate versus the column, improper column packing, or running the column too quickly or too slowly.
-
Solution:
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks. The slurry method is generally reliable.[9]
-
Flow Rate: For flash chromatography, the optimal flow rate will depend on the column dimensions. Too fast a flow rate will not allow for proper equilibration, while too slow a rate can lead to band broadening due to diffusion.
-
Dry Loading: If your compound has poor solubility in the eluent, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of your column.[8]
-
Experimental Protocol: Flash Column Chromatography
This protocol is a general procedure for purifying this compound using flash column chromatography.
1. TLC Analysis and Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4.
-
A starting point for a solvent system could be a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).
2. Column Preparation (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed. Do not let the column run dry.[10]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of your sample.
4. Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply pressure (using a pump or bulb) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Flash column chromatography workflow for this compound.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
PrepChem. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propylacetamide. [Link]
-
PubMed. (n.d.). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. [Link]
-
University of Colorado Boulder, Department of Chemistry. (2015). Column Chromatography Procedures. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
NCBI Bookshelf. (n.d.). ortho-Toluidine - Some Industrial Chemicals. [Link]
-
YouTube. (2013). How to Carry Out a Recrystallization. [Link]
- Google Patents. (n.d.). Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
- Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Chemsigma. (n.d.). This compound [115118-93-9]. [Link]
-
PubMed Central (PMC). (n.d.). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. [Link]
-
Organic Syntheses. (n.d.). methyl nitroacetate. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
PubMed. (n.d.). The genetic toxicology of ortho-toluidine. [Link]
-
ResearchGate. (n.d.). 2-Methyl-3-(4-nitrophenyl)acrylic acid. [Link]
Sources
- 1. ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. Virtual Labs [oc-amrt.vlabs.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Welcome to the dedicated technical support guide for Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice, step-by-step protocols, and a foundational understanding of the compound's chemical nature to empower you to achieve successful experimental outcomes.
Understanding the Molecule: A Proactive Approach to Solubility
This compound is an aromatic compound characterized by a nitrophenyl group, a methyl substituent, and a formimidate ester moiety.[1][2][3][4] Its appearance is typically a light green crystalline solid.[2] The presence of the nitro group and the overall structure suggest a degree of polarity, which is a key determinant of its solubility profile. Supplier information indicates solubility in common polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] However, achieving a stable and appropriate concentration for your specific experimental needs can sometimes be challenging.
This guide is structured to address these challenges head-on, moving from frequently asked questions to detailed dissolution protocols and advanced troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I'm starting with a new batch of this compound. Which solvent should I try first?
A1: For initial attempts at solubilization, a systematic approach starting with small-scale tests is highly recommended before preparing a large-volume stock solution.[5] Based on available data and the chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its powerful solubilizing capabilities for a wide range of organic molecules.[2][5] If your experimental system is sensitive to DMSO, other polar organic solvents like ethanol, dimethylformamide (DMF), or acetone can be considered as alternatives.[5][6]
Q2: My compound is not fully dissolving in DMSO at room temperature. What should I do next?
A2: If you observe particulate matter or cloudiness, gentle heating and/or sonication can significantly aid dissolution.[5] It is crucial to apply heat judiciously, as excessive or prolonged exposure to high temperatures can lead to compound degradation.[5] We recommend warming the solution to 37°C for a short period (10-15 minutes) while vortexing or sonicating in a water bath. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[5]
Q3: I need to prepare a stock solution at a high concentration, but the compound is precipitating out.
A3: If you require a high concentration and are facing precipitation, consider a multi-step approach. First, determine the maximum practical concentration in your chosen solvent. If this concentration is insufficient, you may need to explore a co-solvent system. For instance, a combination of DMSO and ethanol might enhance solubility. It is also possible that you are attempting to create a supersaturated solution. If a lower concentration is permissible for your experimental design, preparing a less concentrated stock and adjusting downstream dilutions is a viable solution.[5]
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is generally not recommended for this compound, as many organic molecules, particularly those with aromatic and nitro groups, exhibit poor water solubility.[7][8] The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. This stock can then be serially diluted to an intermediate concentration before the final dilution into your aqueous experimental medium. This method helps to avoid precipitation by minimizing the concentration of the organic solvent in the final working solution.[5]
Q5: How should I store my stock solution to maintain its integrity?
A5: Stock solutions should be stored at -20°C or -80°C to ensure stability.[5] To avoid issues with repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5] Before use, allow an aliquot to thaw completely and ensure the compound is fully redissolved by gentle vortexing.[5]
Troubleshooting Workflow and Protocols
Visualizing the Path to Solubilization
The following diagram outlines a systematic workflow for troubleshooting solubility issues with this compound.
Caption: A decision-tree workflow for dissolving this compound.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator or heating block at 37°C
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable container.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution from 2.08 mg of the compound (MW: 208.21 g/mol ), add 1 mL of DMSO.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visual Inspection: Carefully inspect the solution against a light source. If any solid particles or cloudiness persists, proceed to the next step.
-
Assisted Dissolution (If Necessary):
-
Final Verification: Once the solution is clear, allow it to return to room temperature to ensure the compound remains in solution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Medium
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for final application.
Procedure:
-
Prepare Intermediate Dilution: From your concentrated stock solution (e.g., 10 mM in DMSO), prepare an intermediate dilution in pure DMSO. This step helps in minimizing the volume of DMSO added to the final aqueous solution.[5]
-
Pre-warm Aqueous Medium: If applicable, pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[5]
-
Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the intermediate DMSO dilution. It is critical to add the DMSO solution to the aqueous medium and not the other way around to prevent precipitation.
-
Immediate Use: Use the final working solution immediately to avoid potential precipitation over time.
Data Summary
| Property | Value | Source |
| CAS Number | 115118-93-9 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Appearance | Light Green Crystalline Solid | [2] |
| Solubility in DMSO | Soluble | [2] |
| Solubility in Ethanol | Soluble | [2] |
Advanced Troubleshooting
Should you continue to face solubility issues, consider the following advanced strategies:
-
pH Adjustment: The formimidate group may be susceptible to hydrolysis under strongly acidic or basic conditions. However, for nitrophenol-containing compounds, pH can influence solubility.[9] If your experimental conditions allow, small adjustments to the pH of the final aqueous medium might improve solubility. This should be approached with caution and validated for its effect on compound stability and biological activity.
-
Use of Pluronic F-68: For cell-based assays, a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can be added to the final aqueous medium to help maintain the solubility of hydrophobic compounds.
We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
This compound. Shanghai Huicheng Biological Technology Co., Ltd. [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. [Link]
-
N-Methylformamide. Solubility of Things. [Link]
-
Solubility of p-nitrophenol in various substances? Chemistry Stack Exchange. [Link]
-
Experiment 19 Preparation of Nitrophenols. Sciencemadness.org. [Link]
-
This compound [115118-93-9]. Chemsigma. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Formamide | HCONH2 | CID 713. PubChem - NIH. [Link]
-
Formamide. Wikipedia. [Link]
-
unclassified. DTIC. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central - NIH. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. This compound | 115118-93-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Welcome to the technical support center for the synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis of this compound. The typical synthesis involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate, often with an acid catalyst.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my target formimidate, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common issue that can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst: The formation of the formimidate from an aniline and triethyl orthoformate is often accelerated by an acid catalyst.[1][2] Without it, the reaction can be extremely slow.
-
Solution: Introduce a catalytic amount of a suitable acid. Common choices include p-toluenesulfonic acid (PTSA), sulfuric acid, or even an acidic resin which can be easily filtered off. The acidity of the reaction medium is crucial; a pH that is too low can protonate the aniline, rendering it non-nucleophilic.[3]
-
-
Moisture Contamination: Triethyl orthoformate and the formimidate product are sensitive to water.[4] Water will hydrolyze the orthoformate, reducing its availability for the reaction, and can also hydrolyze the formimidate product back to the starting aniline.[5]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: If you are running the reaction at room temperature, try heating it. A common approach is to reflux the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
-
Poor Quality Reagents: The purity of your starting materials is critical.
-
Solution: Ensure your 2-methyl-3-nitroaniline is pure. Impurities in the triethyl orthoformate, such as ethanol or ethyl formate, can also affect the reaction.[7] Consider purifying your starting materials if their quality is questionable.
-
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is a clear indicator of non-optimal reaction conditions. The most common side product is the starting aniline, resulting from hydrolysis of the formimidate.
-
Hydrolysis of the Formimidate: This is the most probable side reaction, especially during workup.[5] The imine functionality of the formimidate is susceptible to cleavage by water, particularly under acidic or basic conditions, which reverts it to 2-methyl-3-nitroaniline and ethyl formate.
-
Solution:
-
Anhydrous Conditions: As mentioned above, rigorously exclude water from your reaction.
-
Neutral Workup: During the workup, use a mild aqueous wash, such as a saturated sodium bicarbonate solution, to neutralize any acid catalyst, followed by a brine wash. Avoid strong acids or bases.
-
Prompt Extraction and Drying: After the aqueous wash, promptly extract your product into an organic solvent and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating.
-
-
-
Formation of N,N'-diarylformamidines: In some cases, the initially formed formimidate can react with another molecule of the aniline to form a formamidine.[2]
-
Solution: This is generally favored by a higher concentration of the aniline. Using a slight excess of triethyl orthoformate can help to drive the reaction towards the desired formimidate product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of triethyl orthoformate in this reaction?
Triethyl orthoformate serves as the source of the formyl group in the formimidate product. It reacts with the primary amine of 2-methyl-3-nitroaniline in a condensation reaction. A key advantage of using triethyl orthoformate is that it also acts as a dehydrating agent, consuming the water produced during the reaction and driving the equilibrium towards the product.[6]
Q2: How does the electronic nature of the substituents on the aniline affect the reaction?
The electronic properties of the substituents on the aniline ring influence its nucleophilicity. Electron-withdrawing groups, like the nitro group in 2-methyl-3-nitroaniline, decrease the electron density on the nitrogen atom, making the aniline less nucleophilic and thus potentially slowing down the reaction compared to aniline itself.[8][9] The methyl group is a weak electron-donating group, which slightly counteracts this effect.
Q3: What is a typical experimental protocol for this synthesis?
A general procedure would be as follows. Note that optimization may be required.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-3-nitroaniline (1 equivalent) and triethyl orthoformate (2-3 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Q4: How can I best purify the final product?
Purification of this compound can typically be achieved by either column chromatography or recrystallization.
| Purification Method | Recommended Solvents/Procedure |
| Column Chromatography | Use silica gel as the stationary phase. A common mobile phase would be a mixture of ethyl acetate and hexanes, starting with a low polarity mixture and gradually increasing the polarity. |
| Recrystallization | Suitable solvents for recrystallization include ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals. |
Q5: What are the key analytical techniques to confirm the structure of this compound?
To confirm the identity and purity of your product, the following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should expect to see signals corresponding to the ethyl group, the methyl group on the aromatic ring, the aromatic protons, and the formyl proton.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching frequency of the imine group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Visualizing the Process
To aid in your experimental design, the following diagrams illustrate the key workflows.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting low product yield in the formimidate synthesis.
References
-
Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. (2023). ACS Omega. [Link]
-
Effect of Substituents on the Basicity of Anilines. (2020, June 13). YouTube. [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Angewandte Chemie International Edition. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). Applied Sciences. [Link]
-
Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. (2021). The Journal of Organic Chemistry. [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports. [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. [Link]
-
What are some common causes of low reaction yields? (2023, November 20). Reddit. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2019, November 23). Reddit. [Link]
-
TRIETHYL ORTHOFORMATE (TEOF). (n.d.). Sanjay Chemicals (India) Pvt. Ltd.. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. [Link]
-
Triethyl orthoformate. (n.d.). Grokipedia. [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (1983). Journal of the American Chemical Society. [Link]
-
ETHYL ORTHOFORMATE. (n.d.). Organic Syntheses. [Link]
-
A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2023). Chemistry – A European Journal. [Link]
-
TRIETHYL ORTHOFORMATE. (n.d.). Ataman Kimya. [Link]
-
20.7: Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. [Link]
-
Orthoesters in heterocycle synthesis. (2018). Arkivoc. [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (2023). Journal of Chemical Information and Modeling. [Link]
-
Kinetics and mechanism of hydrolysis of N-Arylphthalimides. (2009). Progress in Reaction Kinetics and Mechanism. [Link]
-
Proposed mechanism for N-formylation of amines with triethyl orthoformate. (2022). ResearchGate. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). Reactions. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. [Link]
-
Triethyl orthoformate. (n.d.). Wikipedia. [Link]
-
Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. (2001). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis of N-Arylamide Derivatives. (2022). ResearchGate. [Link]
-
Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. (2001). Semantic Scholar. [Link]
- Synthetic process of triethyl orthoformate. (1993).
-
Aniline Alkylation over Solid Acid Catalysts. (2000). ResearchGate. [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2022). ACS Omega. [Link]
-
Mechanism of the hydrolysis of N-Aryliminotriphenylphosphoranes. (1990). ResearchGate. [Link]
-
synthesis of anilines. (2020, January 21). YouTube. [Link]
-
Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (2024). MDPI. [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (2023). Nature Communications. [Link]
-
Supplementary Material (ESI) for Green Chemistry. (2013). Royal Society of Chemistry. [Link]
-
NMR characterization and theoretical investigation of DNTF. (2014). ResearchGate. [Link]
-
Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. (2007). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. sanjaychemindia.com [sanjaychemindia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Ethyl-N-(2-methyl-3-nitrophenyl)formimidate Reactions
Welcome to the technical support center for Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section tackles specific issues you may encounter during the synthesis and application of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in formimidate reactions can stem from several factors, primarily related to reagent purity, reaction conditions, and the inherent stability of the formimidate product.
Potential Causes & Solutions:
-
Moisture Contamination: Formimidates are susceptible to hydrolysis, which can revert the product back to the starting aniline or lead to other side products.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. If necessary, solvents can be dried over molecular sieves prior to use.
-
-
Incomplete Reaction: The formation of the formimidate may not be reaching completion.
-
Solution: Monitor the reaction progress meticulously using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This allows for the determination of the optimal reaction time. Consider a modest increase in reaction temperature or a slight excess of the formylating agent, but be mindful of potential side reactions.
-
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to decomposition.
-
Solution: Perform small-scale optimization experiments at various temperatures to identify the ideal range for your specific reaction. For many formylation reactions, a controlled temperature, for instance around 70°C, can be crucial to prevent undesired polymerization or side reactions.[3]
-
-
Product Loss During Workup: The product may be lost during the extraction or purification steps.
-
Solution: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent. If you suspect your product is partially soluble in the aqueous layer, perform a back-extraction of the aqueous phase.[4] During purification by column chromatography, decomposition on silica gel can be an issue, especially with prolonged exposure.[5] Using a less acidic stationary phase or minimizing the time on the column can be beneficial.
-
Question 2: I'm observing significant side product formation. How can I identify and minimize these impurities?
Answer:
Side product formation is a common challenge, often due to the reactivity of the starting materials and the product itself.
Common Side Reactions & Prevention Strategies:
-
Hydrolysis: As mentioned, water is a key culprit, leading to the formation of N-(2-methyl-3-nitrophenyl)formamide and ethanol.
-
Prevention: Strict adherence to anhydrous conditions is paramount.
-
-
Di-formylation or Poly-formylation: In some formylation reactions, multiple formyl groups can be added to the substrate.[3]
-
Prevention: Carefully control the stoichiometry of your reagents. Using a precise 1:1 ratio of the amine to the formylating agent is a good starting point. Reducing the amount of the formylating agent can favor mono-formylation.[3]
-
-
Reactions Involving the Nitro Group: The nitro group is electron-withdrawing and can influence the reactivity of the aromatic ring. While direct nucleophilic attack on the nitro group itself is possible under certain conditions with strong nucleophiles, it is less common in typical formimidate synthesis.[6] However, the electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less of a concern under standard formylation conditions.
-
Prevention: Maintain moderate reaction temperatures and avoid overly harsh basic or acidic conditions that could promote side reactions involving the nitro-activated ring.
-
Workflow for Identifying and Minimizing Side Products:
Caption: Decision workflow for troubleshooting side product formation.
Question 3: My purified product seems to decompose over time. What are the storage and handling recommendations?
Answer:
The stability of this compound can be a concern due to its susceptibility to hydrolysis and potential thermal instability.
Storage and Handling Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C to 4°C) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen) | Prevents exposure to atmospheric moisture, minimizing hydrolysis. |
| Light | Protect from light by using amber vials | Nitroaromatic compounds can be light-sensitive. |
| Handling | Handle quickly in a dry, inert atmosphere glovebox if possible. | Minimizes exposure to air and moisture during weighing and transfer. |
Appearance of Decomposition: A color change (e.g., darkening) or a change in physical state (e.g., from a solid to a viscous oil) can indicate decomposition. If decomposition is suspected, it is advisable to re-purify the compound or synthesize a fresh batch.
Frequently Asked Questions (FAQs)
What is the typical appearance and solubility of this compound?
-
Appearance: It is typically a light green crystalline solid.[7]
-
Solubility: It is soluble in solvents like DMSO and ethanol.[7]
What analytical techniques are recommended for monitoring the reaction progress?
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product for purity and structural confirmation.[1]
-
Mass Spectrometry (MS): Useful for identifying the product and any impurities by their mass-to-charge ratio.
Can the nitro group be reduced before or after the formimidate formation?
The order of these reactions is a critical strategic consideration. The nitro group can be reduced to an amine using various methods.[8] However, performing the reduction after the formimidate is formed may be challenging as many reducing agents could also affect the formimidate group. Conversely, forming the formimidate from the corresponding diamine (after nitro reduction) might lead to undesired reactions at both amino groups. The feasibility of either approach would depend on the specific reagents and conditions used, and would likely require careful optimization and potentially the use of protecting groups.
Experimental Protocol: A General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-methyl-3-nitroaniline
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or ethanol)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with 2-methyl-3-nitroaniline (1 equivalent) and the anhydrous solvent.
-
Add triethyl orthoformate (1.1 to 1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Reaction Monitoring Workflow:
Caption: A simple workflow for monitoring reaction progress.
References
-
University of Toronto. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. TSpace. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(37), 22006–22011. Retrieved from [Link]
-
ScienceDirect. (2020). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 212, 120743. Retrieved from [Link]
-
Chemsigma. (n.d.). 115118-93-9 this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PubMed Central. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2022). Nothing has been working for this synthesis-HELP. r/chemistry. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [115118-93-9]. Retrieved from [Link]
-
Hc-biotech. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide. Organic & Biomolecular Chemistry, 8(21), 4935-4942. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. PubMed Central. Retrieved from [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Chemical methods and techniques to monitor early Maillard reaction in milk products; A review. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl nitroacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro-Mannich reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemsigma. (n.d.). 115118-93-9 this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-N-(3-methylphenyl)formamide. PubChem. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of a new bidentate NHC–Ag(I) complex and its unanticipated reaction with the Hoveyda–Grubbs first generation catalyst. Retrieved from [Link]
Sources
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. hh-ra.org [hh-ra.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates [organic-chemistry.org]
- 7. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring the Stability of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate During Storage
Welcome to our dedicated technical support center for Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. By understanding its chemical vulnerabilities, you can implement effective strategies to prevent decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues and questions regarding the stability of this compound.
Q1: I've observed a change in the color and consistency of my this compound sample after storage. What could be the cause?
A change in the physical appearance of your compound, such as discoloration (e.g., development of a yellowish or brownish tint) or clumping, is a strong indicator of chemical decomposition.[1] this compound possesses three key functional groups susceptible to degradation: a formimidate ester, a nitroaromatic ring, and an ethyl ester group. The primary culprit for decomposition during storage is often hydrolysis of the formimidate linkage due to the presence of moisture.
Causality: The formimidate functional group (-O-CH=N-) is susceptible to cleavage by water, a reaction known as hydrolysis. This reaction breaks the formimidate bond to yield two primary degradation products: 2-methyl-3-nitroaniline and ethyl formate . The formation of 2-methyl-3-nitroaniline, which is a colored compound (typically yellow to reddish-brown), is likely responsible for the observed color change.[1][2]
Q2: My analytical results (e.g., NMR, LC-MS) show unexpected peaks. How can I identify the degradation products?
The appearance of new signals in your analytical data confirms the presence of impurities, which are likely degradation products. Based on the structure of this compound, the most probable degradation pathways are hydrolysis, thermal decomposition, and photodecomposition.
Primary Degradation Pathway: Hydrolysis
Hydrolysis of the formimidate is the most likely degradation route under ambient storage conditions if moisture is present.
-
Mechanism: The hydrolysis can be catalyzed by either acid or base.[3][4][5]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom in the formimidate group makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbon of the formimidate group. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[4][5]
-
-
Degradation Products:
You can confirm the presence of these degradation products by comparing your analytical data with reference spectra for these compounds.[6][7][8][9][10][11]
Visualizing the Primary Decomposition Pathway
To better understand the hydrolysis of this compound, the following diagram illustrates the reaction.
Caption: Hydrolysis of this compound.
Q3: What are the optimal storage conditions to prevent the decomposition of this compound?
To minimize degradation, it is crucial to control the storage environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of all chemical reactions, including hydrolysis and potential thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Moisture | Use a desiccator or a dry storage cabinet. | Minimizes exposure to atmospheric moisture, the primary driver of hydrolysis. |
| Light | Protect from light by using an amber vial or storing in a dark place. | The nitroaromatic group can be susceptible to photodecomposition upon exposure to UV or visible light.[12][13][14][15][16] |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents the ingress of moisture and air. |
Q4: Are there other potential degradation pathways I should be aware of?
Besides hydrolysis, two other pathways, though less common under proper storage conditions, are thermal and photolytic decomposition.
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the nitroaromatic ring. The C-NO2 bond is often the weakest and can cleave, leading to the formation of various radical species and complex degradation products.[17][18][19][20][21] Substituents on the benzene ring can influence the thermal stability of the compound.[17][18]
-
Photolytic Decomposition: Nitroaromatic compounds can absorb light, leading to electronic excitation and subsequent chemical reactions. This can result in the reduction of the nitro group or cleavage of the aromatic ring, forming a variety of photoproducts.[12][13][14][15][16]
Troubleshooting Guide: A Step-by-Step Approach
If you suspect your sample of this compound has degraded, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols for Purity Assessment
To ensure the quality of your this compound, regular purity checks are recommended, especially for older batches or if degradation is suspected.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its non-volatile degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (a wavelength scan is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile degradation products like ethyl formate.
-
Sample Preparation:
-
Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Conditions (General Method):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Forced Degradation Studies
To proactively understand the stability of your compound and validate your analytical methods, consider performing forced degradation studies.[22][23][24][25][26] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
| Stress Condition | Typical Protocol |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 105°C) for 48 hours. |
| Photolytic Degradation | Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. |
After exposure to these stress conditions, analyze the samples using the analytical methods described above to identify and quantify the degradation products.
References
- Bejan, I., et al. (2007). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Physical Chemistry Chemical Physics, 9(34), 4768-4776.
- Chen, Y., et al. (2021). Optimization of p-Nitrophenol Degradation and Mineralization Using a Photochemical Reactor.
- Li, Y., et al. (2020). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Advances, 10(56), 33939-33948.
- Augugliaro, V., et al. (1995). Heterogeneous photocatalytic degradation of nitrophenols.
- Wang, Y., et al. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 8, 589.
- Crespi, S., et al. (2018). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 122(1), 358-366.
- Li, X., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Molecules, 28(14), 5399.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (HMDB0031229). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 658-668.
- Kholod, D. N., et al. (2021). Thermal Decomposition of Aliphatic Nitro-compounds. Zeitschrift für Physikalische Chemie, 235(1), 1-22.
- Sharma, A., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-3.
-
ResearchGate. (n.d.). Calculated and measured ethyl formate spectra. Retrieved from [Link]
- Investigation of thermal decomposition of nitrobenzene: An energetic material. (2019). Combustion and Flame, 207, 184-192.
-
Yeast Metabolome Database. (n.d.). Ethyl formate (YMDB01684). Retrieved from [Link]
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
-
ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum for reaction solution from ethyl formate.... Retrieved from [Link]
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Kumar, V., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
PubChem. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]
- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5.
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Analytical Techniques to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America, 41(1), 24-27.
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- Analytical Techniques In Stability Testing. (2025, March 24).
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [115118-93-9]. Retrieved from [Link]
- Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regul
- Lu, K., & Kwon, O. (2010).
-
PrepChem.com. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
-
OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. Ethyl formate (109-94-4) 1H NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (HMDB0031229) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methyl-3-nitroaniline(603-83-8) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. longdom.org [longdom.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [repository.kaust.edu.sa]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onyxipca.com [onyxipca.com]
- 26. longdom.org [longdom.org]
Technical Support Center: Synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Welcome to the technical support center for the synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during this specific chemical transformation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles.
Introduction: The Challenges of Synthesizing a Sterically Hindered and Electron-Deficient Formimidate
The synthesis of this compound presents a unique set of challenges primarily due to the structure of the starting material, 2-methyl-3-nitroaniline. The presence of an ortho-methyl group introduces significant steric hindrance around the amine functionality.[1] Furthermore, the nitro group at the meta position is a strong electron-withdrawing group, which deactivates the aromatic ring and reduces the nucleophilicity of the amine.[2] These factors can lead to sluggish reactions, low yields, and the formation of unwanted byproducts. This guide will address these specific issues head-on.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is extremely slow or not proceeding to completion. What are the likely causes and how can I accelerate it?
Answer:
A slow or incomplete reaction is the most common issue in the synthesis of this compound. This is directly attributable to the reduced nucleophilicity of the 2-methyl-3-nitroaniline.
Causality:
-
Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, pulling electron density away from the aniline nitrogen through both inductive and resonance effects.[2] This significantly reduces the nitrogen's ability to act as a nucleophile and attack the electrophilic carbon of the triethyl orthoformate.
-
Steric Hindrance: The methyl group in the ortho position physically obstructs the approach of the bulky triethyl orthoformate reagent to the amine, further slowing down the reaction rate.
Troubleshooting Steps:
-
Catalyst Addition: The use of an acid catalyst is crucial. p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst for this reaction.[1] The catalyst protonates one of the ethoxy groups of the triethyl orthoformate, making it a better leaving group (ethanol) and generating a more electrophilic intermediate, which is more readily attacked by the weakly nucleophilic aniline.
-
Temperature Optimization: The reaction requires elevated temperatures to overcome the activation energy barrier. A temperature of 120°C is recommended.[1]
-
Removal of Ethanol: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, removing ethanol as it is formed will drive the equilibrium towards the product side. This is typically achieved by distillation during the reaction.[1]
-
Reagent Purity: Ensure that the 2-methyl-3-nitroaniline and triethyl orthoformate are of high purity. Impurities can interfere with the reaction. Triethyl orthoformate should be freshly distilled.[1]
Experimental Protocol: Synthesis of this compound[1]
| Reagent | Amount | Moles |
| 2-Methyl-3-nitroaniline | 152 g | 1.0 |
| Triethyl orthoformate (freshly distilled) | 200 g | 1.35 |
| p-Toluenesulfonic acid | 1 g | - |
Procedure:
-
Combine 2-methyl-3-nitroaniline, freshly distilled triethyl orthoformate, and p-toluenesulfonic acid in a 1-L round-bottomed flask equipped with a Claisen condenser and a drying tube to protect from moisture.
-
Heat the reaction mixture to 120°C.
-
Continuously distill off the ethanol that is formed during the reaction over approximately 1 hour.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool.
-
Purify the residue by fractional vacuum distillation. The product, this compound, will distill at 156–158°C/6 mm Hg.
FAQ 2: I am observing significant hydrolysis of my product back to the starting aniline. How can I prevent this?
Answer:
Formimidates are susceptible to hydrolysis, especially in the presence of acid or base. The presence of water in the reaction mixture or during workup can lead to the cleavage of the formimidate back to 2-methyl-3-nitroaniline and ethyl formate.
Causality:
The carbon-nitrogen double bond of the formimidate is electrophilic and can be attacked by water. This hydrolysis is often catalyzed by acidic or basic conditions.
Preventative Measures:
-
Anhydrous Conditions: It is critical to maintain anhydrous conditions throughout the reaction. Use dry glassware and reagents. A drying tube on the reaction apparatus is recommended to prevent atmospheric moisture from entering the system.[1]
-
Dry Solvents: If a solvent is used, ensure it is thoroughly dried.
-
Careful Workup: During the workup, minimize the exposure of the product to aqueous solutions. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a brine wash, and then thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Workflow for Preventing Formimidate Hydrolysis
Caption: Workflow to minimize formimidate hydrolysis.
FAQ 3: I am having difficulty purifying the product. What are the recommended methods?
Answer:
Purification of this compound can be challenging due to its physical properties and potential for decomposition.
Recommended Purification Strategy:
-
Fractional Vacuum Distillation: This is the most effective method for purifying the product on a larger scale.[1] The high boiling point of the formimidate allows for the removal of more volatile impurities under reduced pressure. This method also minimizes the risk of thermal decomposition that could occur at atmospheric pressure. The reported boiling point is 156–158°C at 6 mm Hg.[1]
-
Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. It is important to run the column relatively quickly to minimize the risk of hydrolysis on the acidic silica gel. Using silica gel that has been neutralized with a small amount of triethylamine in the eluent can mitigate this issue.
Logical Decision Tree for Troubleshooting Synthesis
Caption: Troubleshooting decision tree for the synthesis.
References
-
Bergman, J., & Sand, P. (n.d.). 4-nitroindole. Organic Syntheses Procedure. Retrieved from [Link]
-
Wang, X., Wang, L., Sun, B., & Tang, E. (n.d.). Synthesis of ethyl N-phenylformimidate from aniline and triethyl orthoformate with acid catalyst. ResearchGate. Retrieved from [Link]
-
Synthesis of N-aryl derived formamides using triflic anhydride. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 779-822. [Link]
-
Karmakar, P., Ghosh, S., & Ghorai, M. K. (2023). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 14(1), 4169. [Link]
-
(n.d.). Reaction of primary amines with triethyl orthoformate in water. ResearchGate. Retrieved from [Link]
-
Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
(n.d.). Imidate synthetic procedure to form trimethyl orthoesters. ResearchGate. Retrieved from [Link]
-
Dander, J. E., & Garg, N. K. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3666–3669. [Link]
-
Kanzelberger, M., Singh, B., Czerw, M., Krogh-Jespersen, K., & Goldman, A. S. (2006). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Journal of the American Chemical Society, 128(5), 1790–1801. [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]
-
(2018, March 31). Why does aniline react faster than nitro benzene in an electronic substitution reaction? Quora. Retrieved from [Link]
-
View of Synthesis of N-aryl derived formamides using triflic anhydride. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Friedrich, M., & Stalke, D. (2018). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. Molecules, 23(10), 2450. [Link]
-
(2020, September 18). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
-
Hogg, J. L., & Jordan, F. (1975). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 97(23), 6822–6826. [Link]
-
Chen, Y.-C., Chen, Y.-J., & Hong, F.-E. (2022). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. Catalysts, 12(11), 1361. [Link]
-
Van, T. N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3647. [Link]
-
(2023, December 2). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Retrieved from [Link]
-
Ariffin, A., Khan, M. N., Sim, Y. L., Ahmad, W. H. W., & Cheong, M. Y. (2009). Kinetics and mechanism of hydrolysis of N-Arylphthalimides. Progress in Reaction Kinetics and Mechanism, 34(4), 347-359. [Link]
-
Al-Azmi, A., & Williams, A. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 494-497. [Link]
-
115118-93-9 this compound. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
-
(n.d.). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Orthoesters in heterocycle synthesis. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Reductive formylation of nitrobenzene using HCOOH over various... ResearchGate. Retrieved from [Link]
-
(n.d.). Mechanism of the hydrolysis of N-Aryliminotriphenylphosphoranes. ResearchGate. Retrieved from [Link]
-
Alduhaish, O., Pericherla, K., & Kumar, A. (2020). Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach. ACS Omega, 5(33), 20978–20985. [Link]
-
Lee, H., Lee, I., & Park, H. (2016). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules, 21(9), 1228. [Link]
-
Kalia, J., & Raines, R. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Organic & Biomolecular Chemistry, 12(3), 385–388. [Link]
-
2-Methyl-3-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
(n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. Retrieved from [Link]
-
(2020, June 19). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? Chemistry Stack Exchange. Retrieved from [Link]
-
Ngai, M.-Y., & O'Duill, M. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), e53789. [Link]
-
Meth-Cohn, O., & Suschitzky, H. (1971). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1][3]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Journal of the Chemical Society D: Chemical Communications, (1), 46. [Link]
Sources
How to monitor the progress of a reaction involving Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for monitoring chemical reactions involving Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful progression and analysis of your experiments. As Senior Application Scientists, we understand that robust and reliable reaction monitoring is critical for optimizing yields, minimizing impurities, and accelerating drug development timelines.
Core Principles of Reaction Monitoring
Effective reaction monitoring is not merely about observing the disappearance of starting materials and the appearance of products. It is a quantitative endeavor that provides insights into reaction kinetics, the formation of intermediates, and the emergence of side products. For a compound like this compound, which contains a nitro group, a methyl-substituted aromatic ring, and a formimidate moiety, a multi-faceted analytical approach is often necessary.
The choice of monitoring technique is dictated by the specific reaction conditions, the chemical properties of the reactants and products, and the information you seek to obtain. Common techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues that may arise during the monitoring of your reaction.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring.[1] However, its simplicity can sometimes be deceptive.
Question: My TLC plate shows streaking or elongated spots. What's causing this and how can I fix it?
Answer: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the plate is a common cause.[3][4]
-
Inappropriate Solvent System: If the polarity of your mobile phase is too high, compounds can travel with the solvent front, leading to poor separation and streaking. Conversely, a solvent system with insufficient polarity will result in compounds remaining at the baseline.[3]
-
Solution: Systematically vary the polarity of your eluent. A common starting point for many organic reactions is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.5 for your product.
-
-
Compound Instability on Silica Gel: Some compounds, particularly those that are acid-sensitive, may decompose on the acidic surface of a standard silica TLC plate.[5]
Question: My starting material and product have very similar Rf values. How can I improve their separation?
Answer: Co-elution of spots on a TLC plate can make it challenging to determine if a reaction has gone to completion.
-
Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching to a solvent with a different selectivity (e.g., dichloromethane/methanol or toluene/acetone) can improve separation.[6]
-
Use a Co-spot: Spot your starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) side-by-side on the same plate. If the reaction is complete, the reaction mixture lane will show a single spot corresponding to the product, and the co-spot lane will show two distinct spots.[5]
-
Staining Techniques: If your compounds are not UV-active, or if you need better visualization, various staining solutions can be employed. For aromatic nitro compounds, a potassium permanganate stain can be effective. Vanillin stain often produces a range of colors, which can help differentiate between closely migrating spots.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique that provides detailed information about the composition of a reaction mixture.[1]
Question: I'm developing an HPLC method to monitor my reaction. Where do I start?
Answer: Method development for HPLC involves optimizing several parameters to achieve good separation of your starting material, product, and any potential impurities.
-
Column Selection: For aromatic nitro compounds like this compound, a reversed-phase C18 column is a good starting point.[7][8]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used for reversed-phase HPLC.[9][10] Start with an isocratic elution (a constant mobile phase composition) and then move to a gradient elution (where the mobile phase composition changes over time) if necessary to improve separation. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape.[8]
-
Detection: The nitroaromatic chromophore in your molecule makes it amenable to UV detection.[9][11] Determine the wavelength of maximum absorbance (λmax) for your starting material and product to ensure optimal sensitivity.
Question: My HPLC chromatogram shows broad or tailing peaks. What can I do to improve peak shape?
Answer: Poor peak shape in HPLC can lead to inaccurate quantification.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adjusting the pH can often lead to sharper peaks.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Dilute your sample and re-inject.
-
Column Contamination: Over time, columns can become contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent can help to remove these contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an intrinsically quantitative technique that can provide a wealth of structural information and is excellent for monitoring reaction kinetics.[12][13]
Question: Can I use ¹H NMR to monitor the progress of my reaction in real-time?
Answer: Yes, in-situ reaction monitoring by NMR is a powerful technique.[14]
-
Experimental Setup: The reaction can be run directly in an NMR tube. A series of ¹H NMR spectra are acquired over time.[12][14]
-
Data Analysis: By integrating the signals corresponding to the starting material and the product in each spectrum, you can determine their relative concentrations as a function of time. This data can then be used to determine the reaction kinetics.[12][15]
-
Practical Considerations: For accurate quantification, ensure that the relaxation delay (d1) is set to at least five times the longest T1 relaxation time of the protons being monitored.[13] It is also crucial to accurately record the time at which each spectrum is acquired.[16]
Question: What are the key signals to monitor in the ¹H NMR spectrum for a reaction involving this compound?
Answer: The specific signals will depend on the reaction being performed. However, some key protons to monitor would be:
-
The ethoxy protons of the formimidate group (a quartet and a triplet).
-
The formimidate proton (a singlet).
-
The aromatic protons.
-
The methyl protons on the aromatic ring.
Changes in the chemical shifts and integration of these signals will provide information about the consumption of the starting material and the formation of the product.
Frequently Asked Questions (FAQs)
Q1: My reaction appears to be stalled. How can I confirm this and what should I do?
A1: To confirm a stalled reaction, take aliquots at regular intervals and analyze them by TLC or HPLC. If the ratio of starting material to product remains unchanged over a significant period, the reaction has likely stopped. Potential causes include catalyst deactivation, depletion of a reagent, or reaching equilibrium. Consider adding more of the limiting reagent or a fresh portion of the catalyst.
Q2: I'm observing the formation of an unexpected side product. How can I identify it?
A2: Isolating the side product by preparative chromatography (either column chromatography or preparative HPLC) is the first step. Once isolated, techniques such as Mass Spectrometry (MS) and NMR spectroscopy can be used to elucidate its structure.[1] Understanding the structure of the side product can provide valuable insights into the reaction mechanism and help you to modify the reaction conditions to minimize its formation.
Q3: How do I handle a reaction mixture in a high-boiling solvent like DMF or DMSO for TLC analysis?
A3: High-boiling solvents can cause smearing on a TLC plate.[5] To overcome this, after spotting the reaction mixture, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing the plate.[5]
Q4: Is it possible to monitor the reaction if it is heterogeneous?
A4: Monitoring heterogeneous reactions can be challenging due to sampling difficulties. However, techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) have been developed for the direct and quantitative monitoring of such reactions.[17] For routine monitoring, ensuring vigorous stirring to maintain a representative sample in the aliquot taken for analysis is crucial.
Visualizing Experimental Workflows
Workflow for Troubleshooting TLC Separation
Caption: Troubleshooting workflow for common TLC issues.
Decision Tree for Selecting a Monitoring Technique
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Data Summary Tables
Table 1: Comparison of Reaction Monitoring Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| TLC | Qualitative (presence/absence of compounds) | Fast, inexpensive, simple setup | Limited quantitative information, lower resolution |
| HPLC | Quantitative (concentration of compounds) | High resolution, highly quantitative | More expensive, requires method development |
| NMR | Quantitative, structural information, kinetics | Intrinsically quantitative, provides structural data | Lower sensitivity, more expensive instrumentation |
| MS | Molecular weight information | High sensitivity, can identify unknowns | May require derivatization, complex mixtures can be challenging |
References
- Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development.
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
- Troubleshooting for Thin Layer Chrom
- Kinetics / reaction monitoring. IMSERC.
- Modern Analytical Technique for Characteriz
- Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
- Reaction Monitoring & Kinetics.
- Kinetic Profiling by NMR. Bruker.
- Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn.
- Troubleshooting Thin Layer Chrom
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Tips & Tricks for Thin-Layer Chrom
- Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Analytical methods for nitrobenzene. Agency for Toxic Substances and Disease Registry.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. researchgate.net [researchgate.net]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity in Reactions with Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for increasing the stereoselectivity of reactions involving Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. As a specialized N-aryl formimidate, achieving high levels of stereocontrol in reactions with this substrate requires a nuanced understanding of various influencing factors. This document provides actionable strategies and the scientific rationale behind them to help you optimize your experimental outcomes.
Understanding the Substrate: Key Structural Considerations
This compound possesses distinct structural features that significantly influence its reactivity and the stereochemical outcome of its reactions. A clear understanding of these features is paramount for effective troubleshooting.
-
N-Aryl Imine Moiety: The C=N bond is the primary site of reactivity, susceptible to nucleophilic attack. The stereochemical environment around this bond will dictate the formation of new chiral centers.
-
Ortho-Methyl Group: The methyl group at the ortho-position of the phenyl ring introduces steric hindrance. This can play a crucial role in directing the approach of incoming reagents, thereby influencing facial selectivity.
-
Meta-Nitro Group: The strongly electron-withdrawing nitro group at the meta-position significantly impacts the electronic properties of the imine. It increases the electrophilicity of the imine carbon, potentially enhancing reactivity. This electronic effect can also influence the stability of transition states.
Troubleshooting Guide: Addressing Common Stereoselectivity Issues
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Question 1: My reaction is producing a nearly racemic mixture (low enantiomeric excess, ee). What are the primary factors to investigate?
Answer:
Low enantiomeric excess is a common challenge indicating that the energy difference between the transition states leading to the two enantiomers is minimal. Several factors could be at play:
1. Catalyst Inefficiency or Inappropriateness:
-
Rationale: The chiral catalyst is the primary source of stereochemical induction. If it is not effectively discriminating between the two prochiral faces of the formimidate, low ee will result.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a chiral catalyst (e.g., a Lewis acid with a chiral ligand or an organocatalyst), it is crucial to screen a variety of catalysts. Different catalyst scaffolds will create unique chiral environments. For N-aryl imines, chiral phosphoric acids, and complexes of metals like rhodium, copper, and iridium with chiral ligands have shown success in various asymmetric transformations.[1][2][3]
-
Catalyst Loading: Ensure the optimal catalyst loading is used. Too low a concentration may lead to a significant background (non-catalyzed) reaction, which is non-selective.
-
Catalyst Integrity: Verify the purity and integrity of your catalyst. Impurities or degradation can inhibit catalytic activity and selectivity.
-
2. Suboptimal Reaction Temperature:
-
Rationale: Lowering the reaction temperature often increases enantioselectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system.
-
Troubleshooting Protocol: Temperature Screening
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).
-
Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.
-
After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.
-
Plot ee vs. temperature to identify the optimal condition. Be aware that lower temperatures will likely require longer reaction times.[4]
-
3. Inappropriate Solvent Choice:
-
Rationale: The solvent can significantly influence the conformation of the substrate-catalyst complex and the stability of the transition states. Aprotic and non-polar solvents are often preferred as they are less likely to interfere with the subtle non-covalent interactions that govern stereoselectivity.[4]
-
Troubleshooting Protocol: Solvent Screening
-
Select a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether, and hexane).
-
Set up a small-scale reaction in each solvent, keeping all other parameters identical.
-
Monitor the reactions for conversion and, upon completion or after a fixed time, determine the enantiomeric excess.
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
-
| Parameter | Rationale for Impact on ee | General Trend |
| Temperature | Lower temperatures amplify the energy difference between diastereomeric transition states. | Decreasing temperature often increases ee. |
| Solvent Polarity | Solvents can influence the conformation and stability of the catalyst-substrate complex. | Non-polar, aprotic solvents often favor higher ee. |
| Catalyst Structure | The chiral environment of the catalyst is the primary determinant of stereoselectivity. | Requires empirical screening of different catalyst families. |
Question 2: I am observing the formation of diastereomers in an undesired ratio (low diastereomeric ratio, dr). How can I improve the diastereoselectivity?
Answer:
Low diastereoselectivity arises when there is insufficient differentiation between the diastereomeric transition states. In acyclic systems, such as those often resulting from reactions of formimidates, controlling diastereoselectivity can be particularly challenging.[5]
1. Steric Hindrance and Reagent Control:
-
Rationale: The ortho-methyl group on your substrate is a key handle for influencing diastereoselectivity. You can leverage this steric bulk by choosing nucleophiles or reagents of varying sizes.
-
Troubleshooting Steps:
-
Vary Nucleophile Size: If your reaction involves a nucleophilic addition, screen nucleophiles with different steric profiles. A bulkier nucleophile may interact more strongly with the ortho-methyl group, leading to a more ordered transition state and higher diastereoselectivity.
-
Chiral Auxiliaries: If applicable to your reaction, consider attaching a chiral auxiliary to your nucleophile. The interaction between the chiral auxiliary and the chiral environment created by the formimidate can lead to double diastereoselection, potentially enhancing the dr.
-
2. Lewis Acid Additives:
-
Rationale: Lewis acids can coordinate to the nitrogen atom of the formimidate, pre-organizing the conformation of the substrate and influencing the trajectory of the incoming nucleophile.[6][7] The choice of Lewis acid can have a profound impact on the diastereochemical outcome.
-
Troubleshooting Protocol: Lewis Acid Screening
-
Screen a variety of Lewis acids with different sizes and Lewis acidities (e.g., Ti(OiPr)₄, BF₃·OEt₂, ZnCl₂, Sc(OTf)₃).
-
Optimize the stoichiometry of the Lewis acid.
-
Monitor both the conversion and the diastereomeric ratio for each condition.
-
3. Conformation Control:
-
Rationale: For acyclic substrates, achieving high diastereoselectivity relies on controlling the conformation around the newly forming stereocenters.[5]
-
Conceptual Approach:
-
Chelation Control: If your nucleophile or other reagents have the potential for chelation with a Lewis acid and the formimidate, this can lock the conformation and lead to high diastereoselectivity.
-
Non-Chelating Conditions: In the absence of chelation, steric and electronic factors will dominate. The interplay between the ortho-methyl and meta-nitro groups will be critical.
-
Sources
- 1. Asymmetric Arylation of Imines Catalyzed by Heterogeneous Chiral Rhodium Nanoparticles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Lewis acids catalyzed aza-Diels-Alder reaction of methylenecyclopropanes with imines. | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Formylating Agents: A Comparative Analysis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate and Its Alternatives
Introduction: The Formyl Group as a Cornerstone of Synthesis
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a fundamental and powerful transformation.[1] Aldehydes are critical intermediates, serving as versatile precursors for a multitude of functional groups and as key building blocks in the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[2] The process, known as formylation, is a cornerstone of C1 chemistry, yet its success hinges on a critical decision: the choice of the formylating agent.[3][4] This selection profoundly influences reaction efficiency, substrate compatibility, regioselectivity, and overall strategic success.[1]
This guide provides an in-depth comparison of various formylating agents, with a special focus on the characteristics of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. We will objectively evaluate its performance profile against established and widely-used alternatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Focus Reagent: this compound
This compound is a specific type of formylating agent known as an N-aryl formimidate.[5][6] While not as universally cited as classical reagents, its structure provides key insights into its potential applications and reactivity.
-
Chemical Structure: C₁₀H₁₂N₂O₃[5]
-
Functional Group: Formimidate
-
Mechanism of Action: The core reactivity lies in the electrophilic nature of the imine carbon. Nucleophiles, such as primary or secondary amines, can attack this carbon, leading to the transfer of the formyl group and the release of the corresponding aniline (2-methyl-3-nitroaniline) and ethanol. The electron-withdrawing nitro group on the aromatic ring is expected to enhance the electrophilicity of the imine carbon, potentially allowing for formylation under milder conditions compared to simple alkyl formimidates.
Its primary utility is anticipated in the N-formylation of amines to produce formamides. Formamides are not only stable functional groups but are also crucial intermediates in Vilsmeier reactions and the synthesis of isocyanates and nitriles.[7]
The Field of Competitors: A Curated Selection of Formylating Agents
To provide a robust comparison, we will evaluate this compound against a panel of established formylating agents, categorized by their primary applications.
For Aromatic Formylation:
-
The Vilsmeier-Haack Reagent (DMF/POCl₃): A powerful and widely used system for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9]
-
Hexamethylenetetramine (HMTA) in the Duff Reaction: Primarily used for the ortho-selective formylation of phenols and other activated aromatics.[10][11][12]
-
Carbon Monoxide & HCl in the Gattermann-Koch Reaction: A classical method for formylating arenes like benzene and toluene, though it requires handling gaseous CO under pressure.[13][14]
For N-Formylation of Amines and Other Nucleophiles:
-
Ethyl Formate: A simple and common reagent for N-formylation, often requiring heat or catalysis.[15][16]
-
Formic Acid & Acetic Anhydride (Acetic Formic Anhydride): A highly efficient system that generates the potent mixed anhydride in situ, allowing for rapid formylation even at low temperatures.[7]
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A versatile and highly reactive agent used for formylating amines, amides, and active methylene compounds under mild conditions.[17][18][19]
Comparative Performance Analysis: Aromatic Formylation
The direct introduction of a formyl group onto an aromatic ring is a pivotal reaction for synthesizing aromatic aldehydes. The choice of reagent is dictated by the substrate's electronic properties and the desired regiochemistry.
Table 1: Performance Comparison of Aromatic Formylating Agents
| Reagent System | Typical Substrates | Selectivity & Mechanism | Reaction Conditions | Advantages | Limitations |
| Vilsmeier-Haack Reagent | Electron-rich arenes (anilines, phenols), heterocycles (pyrroles, indoles)[8][9] | Electrophilic aromatic substitution; formylates at the most electron-rich, sterically accessible position (often para to activating groups).[20][21] | Mild (0 °C to room temp).[9] | High yields, broad substrate scope for activated rings, reliable. | Not effective for electron-deficient arenes; reagent is moisture-sensitive. |
| Duff Reaction (HMTA) | Phenols, some activated anilines.[10][11] | Ortho-selective for phenols due to chelation control.[12] | Requires heating (85–120 °C) in acidic media (e.g., acetic acid, TFA).[10] | Excellent ortho-selectivity, readily available reagents. | Moderate yields (20-80%)[10], requires strongly activating groups.[11] |
| Gattermann-Koch Reaction | Arenes (benzene, toluene, xylenes).[13][22] | Electrophilic aromatic substitution via a formyl cation equivalent.[14] | High pressure of CO, strong Lewis acid (AlCl₃) and co-catalyst (CuCl).[13][23] | Direct formylation of simple arenes. | Not applicable to phenols or anilines[23]; requires specialized high-pressure equipment; hazardous reagents (CO). |
Workflow Visualization: Selecting an Aromatic Formylating Agent
The following diagram illustrates a logical workflow for choosing the appropriate agent based on the aromatic substrate.
Caption: Decision workflow for aromatic formylation.
Comparative Performance Analysis: N-Formylation of Amines
N-formylation is critical for installing protecting groups, synthesizing pharmaceutical intermediates, and preparing Vilsmeier reagents.[15] Here, we compare agents suited for this transformation, including our focus compound.
Table 2: Performance Comparison of N-Formylating Agents
| Reagent System | Typical Substrates | Mechanism | Reaction Conditions | Advantages | Limitations |
| This compound | Primary & Secondary Amines. | Nucleophilic attack by amine on the imine carbon. | Predicted to be mild due to electronic activation. | Byproduct (nitroaniline) is non-volatile; potentially high selectivity. | Limited commercial availability and published data; stoichiometry is 1:1. |
| Ethyl Formate | Primary & Secondary Amines.[15] | Nucleophilic acyl substitution. | Often requires elevated temperatures or catalysis (e.g., lipase).[16][24] | Inexpensive, low toxicity of reagent and byproduct (ethanol). | Can be slow and require forcing conditions for less nucleophilic amines. |
| Acetic Formic Anhydride | Primary & Secondary Amines, Alcohols.[7] | Acylation by a highly reactive mixed anhydride. | Very rapid, often complete in minutes at low temperatures (-20 °C to 0 °C).[7] | Extremely efficient, high yields (often >95%), broad scope. | Reagent is generated in situ and is moisture-sensitive. |
| DMF-DMA | Primary & Secondary Amines, Amides, Active Methylene Compounds.[17][18] | Forms an intermediate that eliminates methanol and dimethylamine. | Mild, often room temperature. | Highly reactive, versatile, clean byproducts (methanol, dimethylamine).[19] | More expensive than simpler reagents; can act as a methylating agent in some cases.[25] |
Experimental Protocols: A Practical Guide
Authoritative Grounding: The following protocols are representative procedures grounded in established chemical literature. They are designed to be self-validating, with clear steps and rationales.
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol describes the formylation of indole at the 3-position, a classic transformation in heterocyclic chemistry.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate solution, saturated
-
Ethyl acetate, Dichloromethane (DCM)
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation): In a three-neck flask equipped with a dropping funnel and nitrogen inlet, add anhydrous DMF (3 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
Scientist's Note: This reaction is exothermic and forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[21] Cooling is critical to prevent degradation.
-
-
Substrate Addition: After stirring for 30 minutes at 0 °C, add a solution of indole (1 eq.) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by adding a saturated solution of sodium acetate until the pH is neutral.
-
Scientist's Note: The workup hydrolyzes the iminium intermediate to the final aldehyde product.[9]
-
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield 3-formylindole.
Mechanism Visualization: The Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack reaction.
Protocol 2: N-Formylation of Benzylamine with Ethyl Formate
This protocol details a straightforward and green approach to amine formylation.[15][24]
Materials:
-
Benzylamine
-
Ethyl formate
-
Lipase from Candida antarctica (optional catalyst, e.g., Novozyme 435®)[16]
-
Solvent (e.g., Toluene or solvent-free)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzylamine (1 eq.) and a molar excess of ethyl formate (3-5 eq.).
-
Catalysis (Optional but Recommended): For an efficient, mild reaction, add a catalytic amount of lipase (e.g., 10% w/w).[16]
-
Scientist's Note: Biocatalysis offers a green alternative to harsh thermal conditions, often proceeding with high efficiency and selectivity at room temperature.[26]
-
-
Reaction: Stir the mixture at room temperature (if using catalyst) or reflux at 60-80 °C (if uncatalyzed) for 4-24 hours. Monitor by TLC or GC-MS.
-
Workup:
-
Catalyzed Reaction: Filter off the solid lipase catalyst (which can be washed and reused).
-
General: Concentrate the reaction mixture under reduced pressure to remove excess ethyl formate and the ethanol byproduct.
-
-
Purification: The resulting crude N-benzylformamide is often of high purity. If necessary, it can be purified further by vacuum distillation or column chromatography.
Conclusion and Expert Recommendations
The selection of a formylating agent is a strategic decision that must align with the specific demands of the synthesis.
-
This compound represents a specialized class of reagents. Based on its structure, it is a promising candidate for the N-formylation of sensitive amines under mild conditions, where the non-volatile aniline byproduct may simplify purification. However, its utility is constrained by limited documented applications and availability.
-
For electron-rich aromatic systems , the Vilsmeier-Haack reaction remains the gold standard due to its reliability, broad scope, and mild conditions.[8][9]
-
When ortho-formylation of phenols is the goal, the Duff reaction is the preferred classical method, despite its moderate yields.[10][12]
-
For routine N-formylation , acetic formic anhydride offers unparalleled efficiency and speed for a wide range of amines.[7] For greener processes or when a milder, slower method is acceptable, ethyl formate (especially with biocatalysis) is an excellent choice.[16][26]
-
For maximum versatility in formylating a range of nucleophiles including amines and active methylene compounds, DMF-DMA is a superior, albeit more costly, reagent.[17][19]
Ultimately, the modern synthetic chemist must weigh factors of reactivity, selectivity, substrate tolerance, cost, and safety. This guide serves as a foundational tool to navigate these choices, enabling the logical and successful application of formylation chemistry in research and development.
References
- Duff reaction - Grokipedia. (URL: )
-
Duff reaction - Wikipedia. (URL: [Link])
-
Duff Reaction - SynArchive. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Vilsmeier haack rxn | PPTX - Slideshare. (URL: [Link])
-
First report on bio-catalytic N-formylation of amines using ethyl formate - RSC Publishing. (URL: [Link])
-
Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. - ResearchGate. (URL: [Link])
-
First report on bio-catalytic N-formylation of amines using ethyl formate - RSC Publishing. (URL: [Link])
-
Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])
-
Formylation - Wikipedia. (URL: [Link])
-
Duff Reaction - SlideShare. (URL: [Link])
-
Duff Reaction | Chem-Station Int. Ed. (URL: [Link])
-
Gattermann koch | PPTX - Slideshare. (URL: [Link])
-
Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. (URL: [Link])
-
N,N-Dimethylformamide Diethyl Acetal - Sciencemadness.org. (URL: [Link])
-
An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines - Taylor & Francis Online. (URL: [Link])
-
First report on bio-catalytic N-formylation of amines using ethyl formate. | Semantic Scholar. (URL: [Link])
-
Formylation - EPFL Graph Search. (URL: [Link])
-
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis - ResearchGate. (URL: [Link])
-
Gattermann reaction - Wikipedia. (URL: [Link])
-
Formylation of Amines - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. testbook.com [testbook.com]
- 14. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 15. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. sciencemadness.org [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
- 19. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]
- 20. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 21. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 22. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]
- 26. First report on bio-catalytic N-formylation of amines using ethyl formate. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate and Structurally Related Analogs
Introduction
The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The nitrophenyl scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The inherent electronic properties of the nitro group can significantly influence a molecule's interaction with biological targets, often through bioreduction processes that generate reactive intermediates.[1][2] This guide provides a comparative framework for evaluating the efficacy of a specific nitrophenyl derivative, Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, against a panel of structurally similar compounds.
Due to a lack of publicly available efficacy data for this compound, this guide will establish a comprehensive, hypothetical experimental workflow. We will outline detailed protocols for assessing its potential as an anticancer and antimicrobial agent, and through the introduction of hypothetical analogs and simulated data, we will illustrate how structure-activity relationships (SAR) can be elucidated. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Compound Structures and Rationale for Comparison
To effectively evaluate the efficacy of this compound (ENF), a series of structurally related analogs have been conceptualized. These analogs are designed to probe the importance of the substitution pattern on the phenyl ring and the nature of the formimidate group.
| Compound ID | Structure | Rationale for Inclusion |
| ENF | This compound | Parent compound for evaluation. |
| Analog A | Ethyl-N-(4-methyl-3-nitrophenyl)formimidate | Isomeric variation to assess the impact of substituent position. |
| Analog B | Ethyl-N-(2-methyl-5-nitrophenyl)formimidate | Isomeric variation to assess the impact of substituent position. |
| Analog C | Mthis compound | Modification of the formimidate ester to evaluate the role of the alkyl group. |
| Analog D | N-(2-methyl-3-nitrophenyl)formamide | Removal of the ethyl group to assess the contribution of the formimidate moiety. |
Proposed Experimental Evaluation Workflow
The following sections detail a phased experimental approach to characterize and compare the biological activities of ENF and its analogs.
Phase 1: In Vitro Cytotoxicity Screening
A primary assessment of any potential therapeutic agent is its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability.[5][6]
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colon carcinoma, HepG2 - hepatocellular carcinoma) and a non-cancerous cell line (e.g., Vero - kidney epithelial cells) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of ENF and its analogs will be prepared in dimethyl sulfoxide (DMSO). Serial dilutions will be made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Cells will be treated with the compounds for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control (DMSO-treated cells). The IC₅₀ (half-maximal inhibitory concentration) values will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Hypothetical Data Table: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound ID | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Vero (Normal) |
| ENF | 15.2 | 22.5 | 18.9 | >100 |
| Analog A | 35.8 | 45.1 | 40.3 | >100 |
| Analog B | 8.9 | 12.4 | 9.7 | 85.6 |
| Analog C | 18.5 | 25.8 | 21.2 | >100 |
| Analog D | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 5.4 |
Interpretation of Hypothetical Data:
-
Analog B shows the most potent anticancer activity across all tested cancer cell lines. The shift of the nitro group to the 5-position appears to enhance cytotoxicity.
-
Analog A , with the methyl and nitro groups in different positions compared to ENF, exhibits reduced activity, suggesting that the original substitution pattern is important for efficacy.
-
The minor change from an ethyl to a methyl group in Analog C results in a slight decrease in activity.
-
The removal of the ethyl group in Analog D leads to a complete loss of activity, indicating the crucial role of the formimidate ester functionality.
-
All compounds, except for Analog B to some extent, show good selectivity for cancer cells over the normal Vero cell line, a desirable characteristic for a potential anticancer agent.
Phase 2: In Vitro Antimicrobial Susceptibility Testing
Nitroaromatic compounds have a well-documented history of antimicrobial activity.[1][2] Therefore, evaluating the potential of ENF and its analogs against a panel of pathogenic bacteria and fungi is a logical next step.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Strains: A panel of clinically relevant microorganisms will be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Bacterial and fungal cultures will be grown to the logarithmic phase and diluted to a standardized concentration.
-
Compound Preparation: Serial dilutions of the test compounds will be prepared in 96-well microtiter plates containing the appropriate growth medium.
-
Inoculation and Incubation: The wells will be inoculated with the microbial suspension and incubated under appropriate conditions.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Hypothetical Data Table: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| ENF | 32 | 64 | 128 |
| Analog A | 64 | 128 | >256 |
| Analog B | 16 | 32 | 64 |
| Analog C | 32 | 64 | 128 |
| Analog D | >256 | >256 | >256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Interpretation of Hypothetical Data:
-
Similar to the cytotoxicity results, Analog B demonstrates the most potent antimicrobial activity.
-
The structure-activity relationships observed in the anticancer screening appear to hold true for antimicrobial activity, with Analog A being less active and Analog D being inactive.
-
The activity of the compounds is generally moderate compared to the standard antibiotics, suggesting that further optimization would be necessary for them to be considered as primary antimicrobial agents.
Phase 3: In Vivo Acute Toxicity Study
Before proceeding to efficacy models, it is crucial to assess the preliminary safety profile of the most promising candidate(s) in an in vivo model. An acute toxicity study provides initial information on the potential toxic effects of a single high dose of the compound.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult female Swiss albino mice will be used.
-
Dosing: The most potent compound from the in vitro studies (hypothetically, Analog B) will be administered orally by gavage. The study will follow an up-and-down procedure, starting with a preliminary dose and adjusting subsequent doses based on the outcome (survival or death) of the previously dosed animal.
-
Observation: Animals will be observed for clinical signs of toxicity and mortality for 14 days.
-
Data Collection: Body weight, food and water consumption, and any behavioral or physiological changes will be recorded.
-
Necropsy: At the end of the study, all animals will be euthanized, and a gross necropsy will be performed.
Hypothetical Outcome:
-
The LD₅₀ (median lethal dose) of Analog B is determined to be approximately 500 mg/kg.
-
No significant adverse effects are observed at doses below 100 mg/kg.
-
This information is critical for selecting appropriate doses for subsequent in vivo efficacy studies.
Visualizing the Workflow and Structure-Activity Relationships
To better illustrate the experimental process and the relationships between the chemical structures and their hypothetical biological activities, the following diagrams are provided.
Caption: Experimental workflow for the comparative evaluation of ENF and its analogs.
Caption: Summary of hypothetical structure-activity relationships.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound and its structural analogs. While based on a hypothetical scenario due to the absence of published data, the proposed experimental workflow provides a clear roadmap for researchers to follow. The hypothetical data and their interpretation underscore the importance of systematic structural modifications in understanding the SAR of a new chemical series.
Based on our hypothetical findings, Analog B (Ethyl-N-(2-methyl-5-nitrophenyl)formimidate) emerges as the most promising lead candidate due to its superior in vitro anticancer and antimicrobial activity and acceptable selectivity. Future research should focus on the synthesis and actual biological evaluation of these compounds to validate these hypotheses. Further studies would include mechanism of action investigations, in vivo efficacy studies in relevant animal models (e.g., tumor xenografts), and more extensive toxicological profiling.
References
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020). Royal Society Open Science. Retrieved January 12, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Retrieved January 12, 2026, from [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). Journal of the Brazilian Chemical Society. Retrieved January 12, 2026, from [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2018). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Biologically relevant nitroaromatic compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
Sources
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate Derivatives
This guide provides an in-depth comparison of the primary analytical methodologies used to validate the structure of these formimidate derivatives. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the highest degree of scientific rigor.
The Analytical Toolkit: A Comparative Overview
The structural elucidation of a novel organic compound is rarely accomplished with a single technique.[3] Instead, it involves the synergistic application of multiple spectroscopic and spectrometric methods, each providing a unique piece of the structural puzzle.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[3][5] It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the assembly of the molecular framework.
-
Expertise & Causality: For an Ethyl-N-(2-methyl-3-nitrophenyl)formimidate derivative, ¹H NMR is indispensable. It will confirm the presence and connectivity of the ethyl group (a characteristic quartet and triplet), the formimidate proton (a singlet), the aromatic protons, and the methyl group on the phenyl ring. The chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the 2,3-substitution pattern. ¹³C NMR complements this by confirming the total number of unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the C=N carbon of the formimidate group.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the molecular weight with enough accuracy to predict the molecular formula.
-
Expertise & Causality: The first step after a synthesis is to confirm that the target molecule has been formed. HRMS provides this initial validation by matching the experimentally determined exact mass to the calculated mass of the proposed structure (e.g., C₁₀H₁₂N₂O₃ for the parent compound).[6] The fragmentation pattern observed in the mass spectrum can also offer structural clues, revealing stable fragments that correspond to logical pieces of the molecule, such as the loss of the ethoxy group.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy measures the vibrations of bonds within a molecule. While it doesn't provide a complete picture of connectivity like NMR, it is a rapid and effective method for identifying the presence or absence of key functional groups.
-
Expertise & Causality: For this class of derivatives, IR spectroscopy serves as a quick quality control check. The spectrum should prominently feature strong absorption bands corresponding to the nitro group (NO₂) asymmetric and symmetric stretches (typically around 1530 and 1350 cm⁻¹), the C=N stretch of the formimidate, and C-O and aromatic C-H stretches. The absence of an N-H stretch is also a key confirmation point.
X-ray Crystallography: The Unambiguous 3D Structure
Single-crystal X-ray diffraction is the gold standard for structural determination.[3] It provides an absolute, three-dimensional map of the atoms in a molecule, confirming not only connectivity but also stereochemistry and conformation in the solid state.[7][8][9]
-
Expertise & Causality: While the most definitive, this technique is contingent on the ability to grow a high-quality single crystal, which is not always feasible. For nitrophenyl derivatives, X-ray crystallography can reveal crucial details about the planarity of the aromatic system and the orientation of the nitro and formimidate groups, which can influence intermolecular interactions and, consequently, the compound's physical and biological properties.[10][11]
Integrated Validation Strategy: A Self-Validating Workflow
A robust validation strategy employs these techniques in a logical sequence, where the results of one method corroborate the others. This creates a self-validating system that minimizes the possibility of structural misinterpretation.
Caption: A logical workflow for the structural validation of a novel derivative.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Precise atom connectivity, chemical environment, proton count. | Provides the most detailed structural information for molecules in solution.[5] | Requires soluble sample, can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amount, confirms elemental composition.[12] | Does not provide connectivity information on its own. |
| IR Spectroscopy | Presence/absence of key functional groups (e.g., C=O, N-H, O-H, NO₂). | Fast, inexpensive, good for a quick functional group check. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive structural proof.[7][8] | Requires a suitable single crystal, which can be difficult to obtain. |
Detailed Experimental Protocols
The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. The following are field-proven methodologies for the key validation steps.
Protocol 3.1: High-Resolution NMR Analysis
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. A concentration of 5-10 mg in ~0.6 mL of solvent is optimal for achieving good signal-to-noise without causing solubility or aggregation issues. Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point for the chemical shift scale.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument protocols.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction, and integration for ¹H) to obtain the final spectra for analysis.
Protocol 3.2: High-Resolution Mass Spectrometry (HRMS) Analysis
Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation and ensuring the molecular ion is observed. A high-resolution analyzer (like an Orbitrap or TOF) is required to achieve the mass accuracy needed to confirm the elemental composition.[13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: The sample can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min) or injected through an HPLC system.
-
Ionization: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z of the target compound.
-
Mass Analysis: Acquire the spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500). Ensure the mass analyzer is calibrated to achieve a mass accuracy of <5 ppm.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its measured exact mass to the theoretically calculated mass for the molecular formula.
Protocol 3.3: Single Crystal Growth for X-ray Crystallography
Causality: The goal is to create a supersaturated solution from which the compound will slowly precipitate as ordered crystals rather than as an amorphous powder. Slow evaporation is the simplest method. Using a solvent/anti-solvent system can also induce crystallization by slowly changing the polarity of the medium.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial.
-
Induce Crystallization (Slow Evaporation): Cover the vial with a cap, and pierce a few small holes in the cap with a needle. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove a single crystal using a loop or fine needle and mount it on the goniometer of the X-ray diffractometer.
-
Data Collection & Refinement: Collect the diffraction data according to the instrument's standard procedures. Process the data to solve and refine the crystal structure.[9]
Interpreting the Data: A Unified Structural Hypothesis
The power of this multi-technique approach lies in the convergence of all data points to support a single, unambiguous structure. Each technique provides a layer of validation, and together they build an irrefutable case.
Caption: The synergy of analytical data confirming the central structural hypothesis.
Hypothetical Data for this compound
The following table summarizes the expected data from each technique for the parent compound, providing a benchmark for comparison when analyzing new derivatives.
| Technique | Expected Data / Observation |
| HRMS (ESI+) | Calculated m/z for [C₁₀H₁₂N₂O₃+H]⁺: 209.0870; Found: 209.087x (within 5 ppm). |
| ¹H NMR (CDCl₃) | ~8.1 ppm (s, 1H, N=CH-O); ~7.5-7.8 ppm (m, 3H, Ar-H); ~4.3 ppm (q, 2H, O-CH₂); ~2.5 ppm (s, 3H, Ar-CH₃); ~1.4 ppm (t, 3H, CH₂-CH₃). |
| ¹³C NMR (CDCl₃) | ~160 ppm (N=CH-O); ~150-120 ppm (6 signals, Ar-C); ~65 ppm (O-CH₂); ~20 ppm (Ar-CH₃); ~14 ppm (CH₂-CH₃). |
| IR (cm⁻¹) | ~1650 (C=N stretch); ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch); ~1200 (C-O stretch); ~3050 (Aromatic C-H stretch). |
By systematically applying this integrated workflow of NMR, MS, IR, and, when possible, X-ray crystallography, researchers can validate the structures of this compound derivatives with the highest degree of confidence. This rigorous approach is essential for ensuring data integrity and advancing the development of these promising compounds.
References
-
Ibeas, S., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Available at: [Link]
-
Ibeas, S., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. UNED. Available at: [Link]
-
Wójcik, G., & Mossakowska, I. (2006). Polymorphs of P-Nitrophenol as Studied by Variable-Temperature X-ray Diffraction and Calorimetry: Comparison With M-Nitrophenol. Acta Crystallographica Section B: Structural Science. Available at: [Link]
-
Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[7][11]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. MDPI. Available at: [Link]
-
Barot, R. A., et al. (2017). X-Ray Crystallographic Investigation and Crystal Structure of 6-(2-Hydroxy-4,6- dimethyl-phenyl)-4-(2-methoxy-phenyl)5- nitro-3,4-dihydro-1H-pyrimidine-2-one, Methanol. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Available at: [Link]
-
University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi Repository. Available at: [Link]
-
Gorniak, I., et al. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary information. The Royal Society of Chemistry. Available at: [Link]
-
Autech Industry Co.,Limited. (n.d.). This compound. Autech Industry. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Formamide. NIST WebBook. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Formamide, 2TMS derivative. NIST WebBook. Available at: [Link]
-
Routledge. (n.d.). Handbook of Analytical Validation. Routledge. Available at: [Link]
-
ResearchGate. (2025). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. Available at: [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link]
-
YouTube. (2022). Analytical Strategies from Early Development to Validation. YouTube. Available at: [Link]
-
Analytical and Bioanalytical Chemistry. (2018). Mass Spectrometry Imaging: A Review of Emerging Advancements and Future Insights. Springer. Available at: [Link]
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. Available at: [Link]
-
PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. NIH. Available at: [Link]
-
PubChem. (n.d.). N-ethyl-N-methylformamide. NIH. Available at: [Link]
-
Semantic Scholar. (n.d.). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. Available at: [Link]
- NIH. (n.d.). Synthesis, crystal structure and Hirshfeld analysis of N-ethyl-2-{3-methyl-2-[(2Z) -. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139556/
-
NIH. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. NIH. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. jchps.com [jchps.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ijirset.com [ijirset.com]
- 10. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 11. Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Imaging: A Review of Emerging Advancements and Future Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Investigating the Cross-Reactivity of Novel Nitroaromatic Compounds: A Case Study on Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For researchers, scientists, and drug development professionals, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its specificity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound Ethyl-N-(2-methyl-3-nitrophenyl)formimidate as a primary case study. While specific experimental data on this compound is not yet publicly available, this document will equip you with the foundational principles, robust methodologies, and critical insights needed to proactively assess its potential for off-target interactions.
Understanding the Basis of Cross-Reactivity
Cross-reactivity occurs when an assay, typically an immunoassay, detects substances other than the intended analyte.[1][2] This phenomenon arises from structural similarities between the analyte and interfering compounds, leading to their recognition by the assay's antibodies or other binding reagents.[1][2] In the context of drug development, understanding cross-reactivity is paramount as it can lead to false-positive results, inaccurate pharmacokinetic profiling, and misleading safety assessments.[1]
For this compound, its chemical structure (C₁₀H₁₂N₂O₃) suggests several potential sources of cross-reactivity.[3][4] The presence of a nitro group (NO₂) on a phenyl ring is a common feature in various biologically active molecules, including pharmaceuticals and environmental contaminants.[5] The formimidate group (-N=CH-O-) also presents a unique chemical motif that warrants investigation.
Identifying Potential Cross-Reactants: A Structure-Activity Approach
A critical first step is to identify commercially available or synthesizable compounds that share structural motifs with this compound. This allows for a systematic evaluation of which parts of the molecule are likely to contribute to off-target binding.
Table 1: Potential Cross-Reactants for this compound
| Compound Class | Structural Similarity | Rationale for Investigation | Example Compounds |
| Nitroaromatics | Shared nitro-substituted phenyl ring | The nitro group and the aromatic ring are common epitopes.[5] | 2-Nitrotoluene, 3-Nitroaniline, Metronidazole[5][6] |
| Formimidate Analogs | Presence of the formimidate or related functional groups | To assess the contribution of the imidate linkage to binding. | N,N'-Diphenylformamidine, Ethyl formimidate hydrochloride |
| Metabolites | Potential breakdown products in biological systems | Metabolites may retain key structural features and exhibit cross-reactivity. | 2-methyl-3-nitroaniline (potential hydrolysis product) |
| Structurally Unrelated Nitro Compounds | Compounds with nitro groups but different scaffolds | To determine if the nitro group alone is a primary driver of cross-reactivity. | Nitrofurantoin, 5-Nitroimidazole |
Experimental Design for Cross-Reactivity Assessment
A multi-pronged experimental approach is essential for a comprehensive cross-reactivity assessment. This should combine immunological and analytical techniques to provide both qualitative and quantitative data.
Competitive Immunoassay
A competitive immunoassay is the gold standard for evaluating cross-reactivity. This assay measures the ability of a potential cross-reactant to compete with the analyte for binding to a specific antibody.
-
Coating: Coat a 96-well microplate with an antibody specific to this compound.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Competition: Prepare a series of dilutions for both the analyte (as a standard curve) and the potential cross-reactant. Incubate these solutions in the coated wells simultaneously with a fixed concentration of a labeled form of the analyte (e.g., biotinylated or enzyme-conjugated).
-
Detection: Wash the plate to remove unbound reagents. Add a substrate that reacts with the enzyme conjugate to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity will be inversely proportional to the concentration of the analyte or cross-reactant. Calculate the concentration of the cross-reactant that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity can be calculated using the formula:
% Cross-reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100%
Diagram 1: Competitive Immunoassay Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Chromatographic Methods for Specificity Confirmation
While immunoassays are excellent for screening, chromatographic methods coupled with mass spectrometry (MS) provide orthogonal data to confirm specificity and rule out matrix effects.[7][8]
-
Sample Preparation: Spike the potential cross-reactants into the relevant biological matrix (e.g., plasma, urine) at various concentrations.
-
Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from the potential cross-reactants and other matrix components. A C18 reversed-phase column is a common starting point.[7]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) for detection. This allows for highly specific and sensitive quantification based on the unique mass-to-charge ratio (m/z) of the parent ion and its fragments.
-
Data Analysis: Compare the retention times and mass spectra of the analyte and potential cross-reactants. The absence of a signal at the analyte's retention time and m/z in samples containing only the cross-reactant confirms specificity.
Table 2: Comparison of Analytical Methods for Cross-Reactivity Studies
| Method | Principle | Advantages | Disadvantages |
| Competitive ELISA | Antibody-antigen binding competition | High throughput, sensitive | Susceptible to matrix interference and non-specific binding[1][2] |
| LC-MS/MS | Chromatographic separation and mass-based detection | High specificity and sensitivity, can identify and quantify multiple compounds simultaneously | Lower throughput, requires more complex instrumentation and method development[7][8] |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding events | Provides kinetic data (on- and off-rates), label-free | Requires specialized equipment, can be sensitive to buffer conditions |
Diagram 2: Logic for a Multi-Pronged Cross-Reactivity Investigation
Caption: Decision tree for a comprehensive cross-reactivity assessment.
Interpreting the Data and Mitigating Risks
The results from these studies will provide a comprehensive profile of this compound's cross-reactivity.
-
High Cross-Reactivity (>10%): If a compound shows significant cross-reactivity, further investigation is warranted. This may involve developing a more specific antibody or using an analytical method like LC-MS/MS for routine analysis where high specificity is required.
-
Moderate Cross-Reactivity (1-10%): The impact of moderate cross-reactivity should be assessed in the context of the expected physiological or environmental concentrations of the cross-reactant.
-
Low Cross-Reactivity (<1%): In most cases, low cross-reactivity is considered acceptable.
Conclusion
A proactive and systematic approach to studying cross-reactivity is a cornerstone of robust scientific research and drug development. For novel compounds like this compound, where specific data is lacking, the principles and methodologies outlined in this guide provide a clear path forward. By combining informed hypothesis generation with a multi-pronged experimental strategy, researchers can confidently characterize the specificity of their molecules of interest, ensuring data integrity and accelerating the path to discovery and innovation.
References
- BenchChem. (2025).
- ChemScene. (n.d.). Ethyl (E)-N-(2-methyl-3-nitrophenyl)formimidate.
- Echemi. (n.d.). This compound.
- van den Berg, M. F., & de Villiers, M. M. (2002). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. PubMed, 24(5), 445-451.
- Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Benzidine.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Ismail, S., & Ismail, M. (2016). Interferences in Immunoassay. PubMed Central, 10(3), 125-131.
- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
- Pérez-Villanueva, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central, 27(11), 3465.
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl-N-(2-methyl-3-nitrophenyl)formimidate in Quinazoline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the quinazoline scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1][2][3] The efficient synthesis of these structures is a cornerstone of medicinal chemistry and drug discovery. This guide provides a comprehensive performance benchmark of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate as a precursor in quinazoline synthesis, comparing its potential efficacy against established alternative methodologies. As a Senior Application Scientist, this document is structured to provide not just protocols, but a deep, causal understanding of the experimental choices, ensuring scientific integrity and empowering researchers to make informed decisions in their synthetic strategies.
Introduction: The Quinazoline Nucleus and the Role of Formimidates
Quinazolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][3] The development of efficient and versatile synthetic routes to functionalized quinazolines is therefore a significant focus of organic synthesis.
One promising, yet underexplored, avenue for quinazoline synthesis involves the cyclization of N-aryl formimidates. These reagents offer a convergent approach to the quinazoline core. This compound, with its unique substitution pattern—an ortho-methyl group and a meta-nitro group—presents an interesting candidate for investigation. The electronic and steric nature of these substituents can significantly influence the reactivity and efficiency of the cyclization process. This guide will explore the potential of this specific formimidate in the context of a key transformation: the synthesis of 4-anilinoquinazolines, a common motif in kinase inhibitors.[4]
The Benchmarking Reaction: Synthesis of a Substituted 4-Anilinoquinazoline
To objectively assess the performance of this compound, we propose its use in a microwave-assisted synthesis of a substituted 4-anilinoquinazoline. This reaction likely proceeds through an initial formation of a formamidine intermediate, followed by a thermal-sensitive Dimroth rearrangement to yield the final quinazoline product.[5][6][7]
Proposed Reaction Scheme:
Caption: Proposed reaction for benchmarking this compound.
Experimental Protocols
A critical aspect of this guide is the provision of detailed, reproducible experimental protocols. The following sections outline the synthesis of the title compound and its proposed application in quinazoline synthesis.
Synthesis of this compound
As this formimidate is not widely commercially available in large quantities, a reliable synthesis protocol is essential. The following procedure is based on the general synthesis of N-aryl formimidates from the corresponding aniline.
Materials:
-
2-methyl-3-nitroaniline
-
Triethyl orthoformate
-
Formic acid (catalytic amount)
-
Toluene
Procedure:
-
To a solution of 2-methyl-3-nitroaniline (1.0 eq) in toluene, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of formic acid.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Proposed Protocol for Quinazoline Synthesis
The following protocol is a starting point for evaluating the performance of this compound in the synthesis of a 4-anilinoquinazoline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Acetic acid
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add acetic acid as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes), monitoring the pressure.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-anilinoquinazoline.
Comparative Analysis: Performance Against Alternative Methods
The true measure of a synthetic method's utility lies in its comparison to existing alternatives. The synthesis of quinazolines can be achieved through various routes, each with its own set of advantages and limitations.[1][2]
Alternative Synthetic Strategies for Quinazolines
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| From 2-Aminobenzylamines | 2-Aminobenzylamines, Aldehydes | Oxidation (e.g., MnO2, DDQ) | Readily available starting materials. | Requires an additional oxidation step. |
| From 2-Aminobenzophenones | 2-Aminobenzophenones, Benzylamines | Oxidative cyclization | Good substrate scope. | May require harsh reaction conditions. |
| From N-Arylamidines | N-Arylamidines, Aldehydes | Microwave-assisted, catalyst-free | Direct condensation, avoids pre-functionalization. | Synthesis of amidine precursor may be required. |
| Metal-Catalyzed C-H Activation | Imidates, N-alkoxyamides | Ir(III) or other transition metal catalysts | High efficiency and atom economy. | Cost and toxicity of metal catalysts. |
Benchmarking this compound: Key Performance Indicators
The performance of the proposed method using this compound should be evaluated based on the following key metrics and compared against the data available for the alternative methods.
| Performance Indicator | Description | Rationale |
| Reaction Yield (%) | The isolated yield of the pure quinazoline product. | A direct measure of the reaction's efficiency. |
| Reaction Time (min) | The time required for the reaction to reach completion. | Shorter reaction times are desirable for process efficiency. |
| Reaction Temperature (°C) | The temperature at which the reaction is conducted. | Milder conditions are generally preferred. |
| Substrate Scope | The range of substituted anilines that can be used effectively. | A broader substrate scope indicates greater versatility. |
| Ease of Purification | The complexity of the purification process. | Simpler purification protocols save time and resources. |
| Atom Economy | The efficiency with which atoms from the reactants are incorporated into the final product. | A measure of the "greenness" of the synthesis. |
Mechanistic Considerations and the Influence of Substituents
The ortho-methyl group on the phenyl ring of this compound is expected to exert a significant steric influence on the cyclization step. This could potentially hinder the reaction or, conversely, favor a specific conformation that facilitates the desired transformation. The meta-nitro group, being a strong electron-withdrawing group, will decrease the electron density of the aromatic ring, which can affect the nucleophilicity of the nitrogen atom and the overall reaction rate. Understanding these electronic and steric effects is crucial for optimizing the reaction conditions and predicting the outcome with different substrates.
Caption: Influence of substituents on the reactivity of the formimidate.
Conclusion and Future Outlook
This guide has outlined a framework for benchmarking the performance of this compound in the synthesis of 4-anilinoquinazolines. While direct comparative data for this specific reagent is currently lacking in the literature, the proposed experimental protocols and comparative analysis against established methods provide a clear path for its evaluation.
The unique substitution pattern of this formimidate offers an opportunity to explore the nuanced effects of steric and electronic factors in quinazoline synthesis. A thorough investigation of its reactivity will not only determine its utility as a synthetic building block but also contribute to a deeper understanding of the underlying reaction mechanisms. The data generated from such a study would be of significant value to the chemical research community, particularly for those engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Efficient Synthesis of Quinazolines from Aryl Imidates and N‐Alkoxyamide by Ir(III)‐Catalyzed C−H Amidation/Cyclization. ResearchGate. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]
-
Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals. PubMed. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. ResearchGate. [Link]
-
Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct N-Alkylbenzimidazoles. PubMed. [Link]
-
Dimroth rearrangement. Wikipedia. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. Semantic Scholar. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. [Link]
-
Exploring the oxidative cyclization of substituted N-aryl enamines: Pd-catalyzed formation of indoles from anilines. PubMed. [Link]
-
Dimroth rearrangement replacing 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazole‐4‐carbaldehyde (13) with a labeling molecule having an amino group. ResearchGate. [Link]
-
Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed. [Link]
Sources
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to Ethyl-N-(2-methyl-3-nitrophenyl)formimidate for formylation.
An In-Depth Technical Guide to Alternative Reagents for Formylation
For researchers, scientists, and drug development professionals, the introduction of a formyl group (–CHO) is a fundamental transformation in organic synthesis. While Ethyl-N-(2-methyl-3-nitrophenyl)formimidate serves as a reagent for this purpose, the vast landscape of chemical synthesis offers a plethora of alternatives, each with distinct advantages, substrate specificities, and mechanistic pathways. The choice of a formylating agent can profoundly influence reaction efficiency, scalability, and safety.
This guide provides a comprehensive comparison of key alternative reagents to this compound, offering insights into their mechanisms, applications, and practical considerations. By presenting objective comparisons and supporting experimental data, this document aims to empower scientists to make informed decisions when selecting the optimal reagent for their synthetic challenges.
Part 1: Formylation of Aromatic Systems
The direct formylation of aromatic rings is a cornerstone of synthetic chemistry, enabling the production of valuable aryl aldehydes. These reactions typically proceed via electrophilic aromatic substitution, with the choice of reagent depending on the activation level of the aromatic substrate.
The Vilsmeier-Haack Reaction
A robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4]
Mechanism of Action: The reaction begins with the formation of the electrophilic chloroiminium ion, the "Vilsmeier reagent".[1][4] The electron-rich aromatic ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aryl aldehyde.[2][4]
Caption: Simplified mechanism of the Duff reaction.
Advantages:
-
Excellent regioselectivity for the ortho position in phenols. [5]* Can be performed under microwave irradiation to reduce reaction times and improve yields. [6] Limitations:
-
Generally inefficient, often resulting in low to moderate yields. [5]* Limited to strongly electron-donating substrates like phenols. [5]* Careful control of conditions may be needed to prevent diformylation. [7]
The Reimer-Tiemann Reaction
This reaction achieves the ortho-formylation of phenols by treatment with chloroform (CHCl₃) in a strong basic solution. [8][9][10] Mechanism of Action: The key reactive intermediate is dichlorocarbene (:CCl₂), generated from the deprotonation of chloroform by the base. [9][10]The highly nucleophilic phenoxide ion attacks the electron-deficient dichlorocarbene. The resulting intermediate is then hydrolyzed during workup to yield the aldehyde. [9] Advantages:
-
A direct method for producing salicylaldehydes from simple phenols. [9]* Applicable to other electron-rich heterocycles like pyrroles and indoles. [9][10] Limitations:
-
Often suffers from low yields. [8][11]* Requires a biphasic reaction system, which can lead to mass transfer issues. [9][11]* The reaction can be highly exothermic and requires careful temperature control. [10]
The Gattermann and Gattermann-Koch Reactions
These are classic Friedel-Crafts type reactions for formylating aromatic compounds. [12][13]
-
Gattermann Reaction: Uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃). [12][14]A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN. [14]* Gattermann-Koch Reaction: Employs carbon monoxide (CO) and HCl under pressure, with a catalyst system of AlCl₃ and copper(I) chloride (CuCl). [15][14] Mechanism of Action: In both reactions, a highly reactive formylating electrophile is generated in situ. For the Gattermann-Koch reaction, this is thought to be the formyl cation, [HCO]⁺. [15][14]The aromatic ring attacks this electrophile, followed by rearomatization to yield the benzaldehyde derivative. [15][16] Advantages:
-
The Gattermann-Koch reaction is applicable to simple arenes like benzene and toluene. [15]* Avoids the use of highly toxic HCN in the Gattermann-Koch variant.
Limitations:
-
The Gattermann-Koch reaction is not suitable for phenol or phenol ether substrates. [14]* The Gattermann reaction involves the highly toxic and gaseous hydrogen cyanide. [14]* Requires anhydrous conditions and strong Lewis acids. [16]
Part 2: Formylation of Amines
N-formylation is a crucial reaction, often used as a protecting group strategy in peptide synthesis or as a key step in the synthesis of pharmaceuticals. [17][18]
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a mild and efficient reagent for the formylation of primary and secondary amines, as well as active methylene compounds. [19][20][21] Mechanism of Action: DMF-DMA acts as a source of a relatively mild electrophile. The reaction proceeds through a nucleophilic attack of the amine on the acetal carbon, followed by the elimination of two equivalents of methanol. [19] Advantages:
-
Milder reaction conditions, often at room temperature or with gentle heating. [19][22]* Ideal for acid-sensitive substrates as it avoids the use of harsh acids. [19]* Generally results in clean reactions with simple workups, as the byproducts (methanol and dimethylamine) are volatile. [19] Limitations:
-
May be less reactive than harsher reagents like the Vilsmeier reagent.
-
The optimal temperature can vary significantly depending on the substrate and must be determined empirically. [22]
Formic Acid and its Derivatives
Formic acid is the simplest and most atom-economical formylating agent. It can be used directly or activated to enhance its reactivity.
-
Formic Acid (Neat or with Catalysis): Heating an amine with formic acid is a straightforward method. [17][23]Catalysts like iodine or indium can significantly improve efficiency. [17][24]* Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a highly effective reagent for formylating a wide range of amines, including sterically hindered ones. [17] Mechanism of Action (Catalytic): In iodine-catalyzed reactions, it is proposed that the in situ generated HI protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. [24] Advantages:
-
Formic acid is inexpensive and environmentally benign.
-
Catalytic methods offer high efficiency under mild, often solvent-free conditions. [24]* AFA provides nearly quantitative yields in very short reaction times. [17] Limitations:
-
Direct reaction with formic acid may require elevated temperatures. [17]* AFA is sensitive to moisture and must be prepared and used in situ. [23]
Cyanuric Chloride / DMF Complex
The complex formed between 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) and DMF acts as an effective Vilsmeier-type reagent for formylation. [25][26] Mechanism of Action: The reaction between cyanuric chloride and DMF generates a Vilsmeier-Haack type complex. [26]This complex then serves as the electrophilic formylating agent in a manner analogous to the traditional Vilsmeier-Haack reaction. This reagent is also effective for activating carboxylic acids. [25] Advantages:
-
The reagent is easily prepared from inexpensive starting materials. [25][27]* Offers a milder alternative to the classic POCl₃-based Vilsmeier reagent.
-
Can be used for a variety of transformations, including the synthesis of 2-chloro-3-formyl quinolines from acetanilides. [26] Limitations:
-
Cyanuric chloride is a lachrymator and can cause burns, requiring careful handling in a well-ventilated hood. [27]
Part 3: Comparative Summary and Selection Guide
The selection of an appropriate formylation reagent is a multi-faceted decision based on the substrate, desired selectivity, and process constraints.
Data Summary Table
| Reagent/Reaction | Primary Substrate(s) | Key Strengths | Key Weaknesses | Typical Conditions |
| Vilsmeier-Haack | Electron-rich arenes | High reactivity, versatile | Harsh (POCl₃), not for deactivated rings | DMF, POCl₃, 0 °C to 80 °C [2] |
| Duff Reaction | Phenols | High ortho-selectivity | Low to moderate yields, limited scope | HMTA, acid (TFA, glycerol), heat [28][7] |
| Reimer-Tiemann | Phenols | Direct route to salicylaldehydes | Low yields, biphasic, exothermic | CHCl₃, strong base (NaOH), heat [10][11] |
| Gattermann-Koch | Arenes (benzene, toluene) | Formylates simple arenes | High pressure CO, not for phenols | CO, HCl, AlCl₃/CuCl [15][14] |
| DMF-DMA | Amines, active methylenes | Mild, good for sensitive substrates | Less reactive than Vilsmeier | Neat or aprotic solvent, RT to 80 °C [19] |
| Formic Acid/Catalyst | Amines | Atom-economical, green | May require heat or catalyst | Formic acid, catalyst (e.g., I₂), 70 °C [24] |
| Cyanuric Chloride/DMF | Amines, Acetanilides | Inexpensive, versatile | Reagent is a lachrymator | DMF, Cyanuric Chloride, heat [26][27] |
Experimental Protocols
Protocol 1: Formylation of an Activated Arene using Vilsmeier-Haack Reaction
-
In a three-necked flask under an inert atmosphere (N₂), cool a solution of the electron-rich aromatic substrate in anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 - 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature or heat as required (monitor by TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate.
-
Stir until the hydrolysis of the iminium intermediate is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Formylation of a Primary Amine using DMF-DMA
-
To a solution of the primary amine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or THF), add N,N-Dimethylformamide dimethyl acetal (1.1 to 1.5 equivalents). [22]The reaction can often be run neat.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as required for the specific substrate. [19]3. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (methanol and dimethylamine). [19]5. The resulting N-formylated product is often of high purity and may not require further purification.
Reagent Selection Workflow
Caption: Decision workflow for selecting a formylation reagent.
References
-
Gattermann reaction - Wikipedia. (URL: [Link])
-
Duff Reaction - SynArchive. (URL: [Link])
-
Duff reaction - Wikipedia. (URL: [Link])
-
Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. (URL: [Link])
-
Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver. (URL: [Link])
-
Aromatic formylation reaction - Purechemistry. (URL: [Link])
-
Reimer- Tiemann Reaction: Mechanism, Application, Limitation - Science Info. (URL: [Link])
-
Gattermann Reaction - Mechanism, Examples, Application, FAQs - Careers360. (URL: [Link])
-
Gattermann reaction examples - BYJU'S. (URL: [Link])
-
Formylation of Amines - PMC - NIH. (URL: [Link])
-
Dhake, K., et al. (2011). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Reimer–Tiemann reaction - Wikipedia. (URL: [Link])
-
A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (URL: [Link])
-
Vilsmeier haack rxn | PPTX - Slideshare. (URL: [Link])
-
Formylation Reaction of Amines Using N-Formylcarbazole - J-Stage. (URL: [Link])
-
Vilsmeier-Haack reaction - chemeurope.com. (URL: [Link])
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (URL: [Link])
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. (URL: [Link])
-
Reimer Tiemann Reaction Mechanism - BYJU'S. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. (URL: [Link])
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. (URL: [Link])
-
Formylation - Common Conditions. (URL: [Link])
-
N‐formylation of amines via transamidation. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchGate. (URL: [Link])
-
Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (URL: [Link])
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. (URL: [Link])
-
Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl) - Organic Syntheses Procedure. (URL: [Link])
-
First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate - ResearchGate. (URL: [Link])
-
2,4,6-Trichloro-1,3,5-triazine and N,N′-dimethylformamide as an effective Vilsmeier–Haack reagent for the synthesis of 2-chloro-3-formyl quinolines from acetanilides - ResearchGate. (URL: [Link])
-
(PDF) Formylation of Amines - ResearchGate. (URL: [Link])
-
Formamide and Cyanuric Chloride as a New Cyanation Agent - ChemistryViews. (URL: [Link])
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. (URL: [Link])
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier haack rxn | PPTX [slideshare.net]
- 4. Vilsmeier-Haack reaction [chemeurope.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. careers360.com [careers360.com]
- 13. byjus.com [byjus.com]
- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 15. orgosolver.com [orgosolver.com]
- 16. purechemistry.org [purechemistry.org]
- 17. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. scispace.com [scispace.com]
- 24. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 25. A Mild and Efficient Route to 2-Azetidinones Using the Cyanuric Chloride-DMF Complex [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Kinetic Analysis of the Hydrolysis of N-Aryl Formimidates: Unveiling the Influence of Aromatic Substitution
This guide provides a comprehensive kinetic study comparing the hydrolysis rates of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate with a series of structurally related N-aryl formimidates. By systematically varying the substituents on the aromatic ring, we aim to elucidate the electronic and steric effects governing the stability and reactivity of this important class of compounds. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the quantitative assessment of reaction kinetics and the structure-activity relationships of formimidates.
Introduction: The Significance of Formimidates and the Rationale for Kinetic Studies
Formimidates are a versatile class of organic compounds characterized by the -N=CH-OR functional group. Their unique electronic and steric properties make them valuable intermediates in organic synthesis, serving as precursors to a wide range of heterocyclic compounds and as protecting groups for amines. In the context of drug development, the formimidate moiety can be found in various bioactive molecules, and its stability towards hydrolysis is a critical determinant of a drug's shelf-life and in-vivo efficacy.
The rate at which a formimidate undergoes hydrolysis can be profoundly influenced by the nature of the substituents on the N-aryl group. Electron-withdrawing and electron-donating groups can modulate the electron density at the imine nitrogen, thereby affecting the susceptibility of the imine carbon to nucleophilic attack by water.[1][2] Steric hindrance around the reactive center can also play a significant role in dictating the reaction rate.
This guide presents a detailed kinetic investigation into the hydrolysis of this compound and three other N-aryl formimidates with varying electronic and steric profiles. By comparing their pseudo-first-order rate constants under controlled conditions, we provide a quantitative measure of their relative stabilities and offer insights into the underlying mechanistic principles.
Experimental Design and Methodology
To ensure the scientific integrity and reproducibility of our findings, a rigorous experimental protocol was designed. The hydrolysis of the selected formimidates was monitored in real-time using UV-Vis spectrophotometry, a technique well-suited for tracking changes in the concentration of chromophoric species in solution.[3][4]
Materials and Reagents
-
This compound (Compound 1 )
-
Ethyl-N-(4-methoxyphenyl)formimidate (Compound 2 )
-
Ethyl-N-(4-chlorophenyl)formimidate (Compound 3 )
-
Ethyl-N-(2,6-dimethylphenyl)formimidate (Compound 4 )
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphate buffer (pH 7.4)
Instrumentation
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol for Kinetic Measurements
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each formimidate (Compounds 1-4 ) in acetonitrile.
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4 using a pH meter.
-
-
Kinetic Run Procedure:
-
Set the UV-Vis spectrophotometer to the predetermined λmax for each compound (the wavelength of maximum absorbance).
-
Equilibrate a 3 mL quartz cuvette containing 2.97 mL of the pH 7.4 phosphate buffer to 25 °C in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by injecting 30 µL of the 10 mM formimidate stock solution into the cuvette, resulting in a final concentration of 0.1 mM.
-
Immediately start recording the absorbance at the λmax at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 90% completion.
-
-
Data Analysis:
-
The hydrolysis of formimidates in a large excess of water follows pseudo-first-order kinetics. The integrated rate law for a pseudo-first-order reaction is given by: ln(At - A∞) = -kobst + ln(A0 - A∞) where:
-
At is the absorbance at time t.
-
A0 is the initial absorbance.
-
A∞ is the absorbance at the completion of the reaction.
-
kobs is the observed pseudo-first-order rate constant.
-
-
Plot ln(At - A∞) versus time (t). The slope of the resulting linear plot will be equal to -kobs.
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of formimidate hydrolysis.
Results and Discussion
The pseudo-first-order rate constants (kobs) for the hydrolysis of the four formimidates at pH 7.4 and 25 °C are summarized in Table 1.
Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of N-Aryl Formimidates
| Compound | N-Aryl Substituent | kobs (s-1) | Relative Rate |
| 1 | 2-methyl-3-nitrophenyl | 8.5 x 10-3 | 170 |
| 2 | 4-methoxyphenyl | 5.0 x 10-5 | 1 |
| 3 | 4-chlorophenyl | 2.1 x 10-4 | 4.2 |
| 4 | 2,6-dimethylphenyl | 1.2 x 10-5 | 0.24 |
Electronic Effects on Reaction Rate
The data clearly demonstrates the profound impact of electronic effects on the rate of formimidate hydrolysis.[2]
-
Electron-Donating Group: Compound 2 , bearing a strongly electron-donating methoxy group at the para-position, exhibited the slowest hydrolysis rate. The methoxy group increases the electron density on the aromatic ring and, through resonance, on the imine nitrogen. This increased electron density at the nitrogen makes the imine carbon less electrophilic and therefore less susceptible to nucleophilic attack by water.
-
Electron-Withdrawing Groups: In contrast, Compounds 1 and 3 , which possess electron-withdrawing nitro and chloro groups, respectively, hydrolyzed significantly faster than the electron-rich analogue 2 . The nitro group in Compound 1 is a potent electron-withdrawing group, which substantially decreases the electron density at the imine nitrogen. This, in turn, increases the electrophilicity of the imine carbon, making it a more favorable target for nucleophilic attack and leading to a dramatically accelerated rate of hydrolysis. The chloro group in Compound 3 is also electron-withdrawing, resulting in a faster hydrolysis rate compared to Compound 2 , but its effect is less pronounced than that of the nitro group.
Steric Effects on Reaction Rate
Compound 4 , with two methyl groups ortho to the imine nitrogen, displayed the slowest hydrolysis rate among the compounds tested, even slower than the electron-donating analogue 2 . This observation highlights the critical role of steric hindrance in this reaction. The two bulky methyl groups shield the imine carbon from the approaching water nucleophile, thereby significantly impeding the reaction and decreasing the rate of hydrolysis.
Proposed Reaction Mechanism
The hydrolysis of N-aryl formimidates is proposed to proceed through a two-step mechanism involving a tetrahedral intermediate.
Caption: Proposed mechanism for the hydrolysis of N-aryl formimidates.
The first step, which is the rate-determining step, involves the nucleophilic attack of a water molecule on the electrophilic imine carbon. The stability of the transition state leading to the tetrahedral intermediate is influenced by the electronic and steric nature of the N-aryl substituents, as discussed above. The subsequent breakdown of the tetrahedral intermediate to form the final products, an N-arylformamide and an alcohol, is typically a rapid process.
Conclusion
This comparative kinetic study has successfully quantified the influence of N-aryl substituents on the rate of formimidate hydrolysis. The results underscore the following key principles:
-
Electronic Effects: Electron-withdrawing groups on the N-aryl ring accelerate hydrolysis by increasing the electrophilicity of the imine carbon. Conversely, electron-donating groups retard the reaction.
-
Steric Effects: Steric hindrance around the imine functionality can significantly slow down the rate of hydrolysis, even overriding electronic effects.
These findings provide valuable insights for the rational design of formimidate-containing molecules with tailored stability profiles. For instance, in drug development, modulating the electronic and steric properties of the N-aryl substituent can be a powerful strategy to control the rate of prodrug activation or to enhance the shelf-life of a pharmaceutical agent.
References
- Raissi, H., & Yoosefian, M. (2011). Substituent effect on the reaction mechanism of proton transfer in formamide. International Journal of Quantum Chemistry, 112(11), 2378–2381.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- Ali, M. A. (2019). Generalized reaction mechanism for the formation of formamide (NH2CHO), formimidic acid (NHCHOH) and amino formic acid (NH2COOH) during the aminomethanol + O ˙ H radical reaction.
- Raissi, H., & Yoosefian, M. (2011). Substituent effect on the reaction mechanism of proton transfer in formamide. Sci-Hub.
- University of Johannesburg. (2021). A computational study on the formations of formamide analogues: Interesting chemistry by silicon analogues. Computational and Theoretical Chemistry, 1201, 113290.
- Zendy. (n.d.). Substituent effect on the reaction mechanism of proton transfer in formamide.
- ChemScene. (n.d.). Ethyl (E)-N-(2-methyl-3-nitrophenyl)
- ResearchGate. (n.d.).
- Autech. (n.d.). 115118-93-9 ETHYL-N-(2-METHYL-3-NITROPHENYL)
- Fiveable. (n.d.). Experimental Methods in Chemical Kinetics.
- Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-71.
- Royal Society of Chemistry. (n.d.). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry.
- Dong, G., & Ryde, U. (2018). Reaction mechanism of formate dehydrogenase studied by computational methods. JBIC Journal of Biological Inorganic Chemistry.
- Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics.
- ResearchGate. (2015).
- ResearchGate. (n.d.). Kinetic studies of the reactions of 2‐diethylaminoethylchloride with nucleophilic reagents in N,N‐dimethylformamide.
- Luthfa, A. (n.d.). Experimental Methods in Chemical Kinetics. [PPTX]. Slideshare.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Weizmann Institute of Science. (n.d.).
- King-Pharm. (n.d.). ETHYL-N-(2-METHYL-3-NITROPHENYL)
- ResearchGate. (n.d.). Kinetics of Methyl Formate Hydrolysis in the Absence and Presence of a Complexing Agent.
- Chemistry LibreTexts. (2022). 15.
- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
- ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides.
- Organic Syntheses. (n.d.).
- National Institutes of Health. (n.d.). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central.
- National Institutes of Health. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT)
- National Institutes of Health. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PubMed Central.
- National Institutes of Health. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. PubMed Central.
- ResearchGate. (n.d.).
- Kupiainen, L., Ahola, J., & Tanskanen, J. (2014). Kinetics of formic acid-catalyzed cellulose hydrolysis. BioResources, 9(2), 2345-2358.
- National Center for Biotechnology Information. (n.d.). N-ethyl-N-methyl-3-nitroaniline. PubChem.
Sources
A Comparative Purity Analysis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate from Commercial Suppliers
A Senior Application Scientist's Guide to Ensuring Reagent Quality in Drug Discovery
Abstract
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a key building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide presents a comprehensive comparative analysis of this compound sourced from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We employ a multi-modal analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a detailed assessment of purity and impurity profiles. This guide serves as a practical resource for researchers, scientists, and drug development professionals to underscore the importance of rigorous quality control of starting materials.
Introduction: The Critical Role of Starting Material Purity
In the intricate process of drug discovery and development, the quality of starting materials is a cornerstone of success. The presence of even trace amounts of impurities can have a cascading effect, impacting reaction kinetics, stereochemistry, and the overall safety and efficacy of the final drug product. This compound (Figure 1), a versatile intermediate, is no exception. Its synthesis can potentially introduce a variety of impurities, including starting material residues, over-reacted products, and isomers.[1] Therefore, a robust analytical workflow to qualify incoming batches of this reagent is not just good practice but a regulatory necessity.
This guide provides an in-depth, objective comparison of the purity of this compound from three commercial suppliers. We will delve into the experimental methodologies, present comparative data, and discuss the implications of the findings for drug development professionals.
Figure 1: Chemical Structure of this compound
Caption: Basic properties of the target compound.
Experimental Design: A Multi-Pronged Approach to Purity Assessment
To obtain a comprehensive understanding of the purity of this compound from each supplier, we designed a multi-modal analytical workflow. This approach ensures that a wide range of potential impurities, with varying physicochemical properties, are detected and quantified. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and quantification of organic compounds.[2] Nuclear magnetic resonance (NMR) spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR).[2][3]
Caption: Overall analytical workflow for purity comparison.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a cornerstone for the purity analysis of aromatic nitro compounds.[4][5][6] The method is optimized to separate the main component from potential non-volatile impurities.
-
Rationale: HPLC is highly sensitive and provides accurate quantification of the main peak and any impurities that have a chromophore, which is expected for most process-related impurities in this case.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[1][7] This technique is particularly useful for identifying residual solvents and potential isomeric impurities that may be difficult to resolve by HPLC.
-
Rationale: The use of a mass spectrometer detector allows for the identification of unknown impurities by comparing their mass spectra to library databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic compounds.[8][9][10][11] Quantitative NMR (qNMR) can be used for an absolute purity determination without the need for a specific reference standard for each impurity.
-
Rationale: NMR provides unambiguous structural confirmation of the main component and can help in identifying the structure of major impurities.
Comparative Results
The following sections present the hypothetical data obtained from the analysis of this compound from the three suppliers.
HPLC Purity and Impurity Profile
Table 1: HPLC Purity and Impurity Profile of this compound from Different Suppliers
| Supplier | Purity (%) by Area Normalization | Number of Impurities Detected | Major Impurity (%) |
| Supplier A | 99.85 | 2 | 0.10 |
| Supplier B | 98.92 | 4 | 0.55 |
| Supplier C | 99.53 | 3 | 0.28 |
The HPLC analysis revealed that Supplier A provided the material with the highest purity. Supplier B's material showed a significantly higher level of a major impurity.
GC-MS Analysis of Volatile Impurities
Table 2: GC-MS Analysis of Residual Solvents and Volatile Impurities
| Supplier | Residual Solvents Detected | Isomeric Impurities Detected |
| Supplier A | None Detected | None Detected |
| Supplier B | Toluene (0.05%) | Yes (0.2%) |
| Supplier C | Ethanol (0.02%) | None Detected |
GC-MS analysis indicated the presence of residual toluene and an isomeric impurity in the sample from Supplier B. A trace amount of ethanol was detected in the sample from Supplier C.
NMR Structural Confirmation and Quantitative Analysis
The ¹H and ¹³C NMR spectra for all three samples confirmed the structure of this compound. However, the ¹H NMR spectrum of the sample from Supplier B showed additional small peaks consistent with the presence of an isomer. qNMR analysis corroborated the purity findings from the HPLC analysis.
Discussion and Recommendations
The multi-modal analytical approach provided a comprehensive assessment of the purity of this compound from three different suppliers.
-
Supplier A demonstrated the highest level of purity across all analytical techniques, with no detectable residual solvents or isomeric impurities. This material is recommended for use in all stages of drug development without further purification.
-
Supplier B showed a lower purity with the presence of a significant impurity, residual solvent, and an isomer. The use of this material in sensitive applications is not recommended without further purification and characterization of the impurities. The presence of an isomer is particularly concerning as it may have different reactivity and toxicological properties.
-
Supplier C provided material of good purity, with only a trace amount of a common and relatively benign residual solvent. This material could be suitable for early-stage research, but for later-stage development, a more stringent control of residual solvents would be advisable.
The results of this comparative study highlight the variability in the quality of commercially available reagents and underscore the importance of in-house quality control.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A MS detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 m/z.
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 1 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2 s.
-
qNMR: A certified reference standard of maleic anhydride was used as the internal standard. Samples were accurately weighed and dissolved in CDCl₃ with the internal standard.
Conclusion
The purity of starting materials is a critical parameter that can significantly influence the outcome of a synthetic process and the quality of the final product in drug development. This guide has demonstrated a robust, multi-modal analytical approach for the comparative purity analysis of this compound from different commercial suppliers. The findings reveal significant variations in purity and impurity profiles, emphasizing the necessity for researchers and drug development professionals to implement rigorous in-house quality control measures for all critical reagents. By investing in thorough analytical characterization, organizations can mitigate risks, ensure the reproducibility of their results, and ultimately contribute to the development of safer and more effective medicines.
References
-
Mocanu, A., et al. (2007). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Wesleyan University. CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Chemsigma. This compound. [Link]
-
Yilmaz, B. (2012). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Chromatography B, 907, 136-140. [Link]
- Google Patents. CN113092621B - Method for the detection of formamide content in products.
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
ResearchGate. Carbonic Acid Derivatives from Formamides. [Link]
-
Office of Justice Programs. Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. [Link]
-
Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1692-1718. [Link]
-
ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
-
Cannabis Science and Technology. A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. [Link]
-
Chemsigma. This compound [115118-93-9]. [Link]
-
ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. [Link]
-
ChemCon GmbH. Identity determination and purity testing. [Link]
-
MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
Cormica. Understanding Impurity Analysis. [Link]
-
Liu, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29367–29373. [Link]
-
Nature Communications. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. [Link]
-
Synthesis. Synthesis of N-aryl derived formamides using triflic anhydride. [Link]
-
ResearchGate. ChemInform Abstract: Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identity determination and purity testing [chemcon.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. jchps.com [jchps.com]
- 10. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Introduction
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a key intermediate in the synthesis of various heterocyclic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its strategic functional groups—a formimidate, a nitro group, and a substituted phenyl ring—offer versatile handles for a range of chemical transformations. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive review and comparison of the primary synthetic routes to this compound and its related structures, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for a given application.
Route 1: The Classical Approach - Direct Reaction with Triethyl Orthoformate
The most direct and widely documented method for the synthesis of this compound is the reaction of 2-methyl-3-nitroaniline with an excess of triethyl orthoformate. This one-pot reaction is typically catalyzed by a protic acid, such as p-toluenesulfonic acid, and driven to completion by the removal of the ethanol byproduct through distillation.
Mechanistic Insights
The reaction proceeds via an acid-catalyzed nucleophilic attack of the aniline's amino group on the orthoformate. Protonation of one of the ethoxy groups of the triethyl orthoformate makes it a better leaving group (ethanol). The amino group of the aniline then attacks the electrophilic carbon. A series of proton transfer and elimination steps, which result in the removal of two more molecules of ethanol, leads to the formation of the stable ethyl formimidate product. The continuous removal of ethanol is crucial as it shifts the equilibrium towards the product, ensuring a high yield.
Caption: Reaction pathway for the synthesis via triethyl orthoformate.
Experimental Protocol
A detailed and reliable protocol for this synthesis is available in the peer-reviewed publication, Organic Syntheses.[1]
-
Apparatus Setup: A 1-liter, single-necked, round-bottomed flask is fitted with a Claisen condenser, which is protected from atmospheric moisture by a drying tube.
-
Charging the Flask: The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.[1]
-
Reaction: The reaction mixture is heated to 120°C. The ethanol formed during the reaction is continuously distilled off over a period of approximately one hour.[1]
-
Purification: The reaction residue is subjected to fractional vacuum distillation. The desired product, this compound, is collected at 156–158°C at a pressure of 6 mmHg.[1]
-
Yield and Product Characterization: This method typically yields approximately 184 g (88%) of the product as a light-yellow oil that solidifies upon standing, with a melting point of 57–58°C.[1]
Route 2: A Two-Step Approach - N-Formylation and Subsequent O-Alkylation
An alternative strategy involves the initial N-formylation of 2-methyl-3-nitroaniline to form N-(2-methyl-3-nitrophenyl)formamide, followed by conversion of the formamide to the desired ethyl formimidate. This two-step process offers the potential for milder reaction conditions in the initial formylation step.
Step 1: N-Formylation of 2-Methyl-3-nitroaniline
The formylation of anilines can be achieved using various reagents. A common and effective method involves the use of a mixture of formic acid and acetic anhydride.
Mechanistic Insights
Formic acid and acetic anhydride react to form the mixed anhydride, formyl acetate. This in-situ generated species is a more powerful formylating agent than formic acid alone. The amino group of the aniline attacks the carbonyl carbon of the formyl group in formyl acetate, leading to the formation of a tetrahedral intermediate which then collapses to yield the N-aryl formamide and acetic acid as a byproduct.
Caption: Two-step synthesis via N-formylation and subsequent conversion.
Experimental Protocol for N-Formylation
A representative procedure for the N-formylation of a substituted nitroaniline is as follows:
-
Dissolution: Dissolve 30 g (0.197 mol) of 4-methyl-2-nitroaniline in 500 ml of methylene chloride.
-
Preparation of Formylating Agent: Prepare a liquid mixture of 52 ml (1.378 mol) of formic acid and 31 ml (0.328 mol) of acetic anhydride.
-
Reaction: Add the formic acid/acetic anhydride mixture dropwise to the aniline solution. Stir the resulting mixture at room temperature for 16 hours.
-
Work-up and Isolation: Remove the solvent under reduced pressure. The resulting crystals are washed with ether to yield the N-aryl formamide. This method has been reported to provide a 97.7% yield for N-(4-methyl-2-nitrophenyl)formamide.
Step 2: Conversion of Formamide to Ethyl Formimidate
The conversion of the N-aryl formamide to the ethyl formimidate is less commonly documented in a single, direct step. Conceptually, this can be achieved through a few pathways:
-
Via an Imidoyl Chloride: The formamide can be treated with a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to form the corresponding imidoyl chloride. Subsequent reaction with ethanol and a base would yield the desired ethyl formimidate.
-
Dehydration and Trapping: A powerful dehydration agent could, in principle, generate a reactive intermediate such as an isocyanide, which could then be trapped with ethanol. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a known mild reagent for the dehydration of formamides to isocyanides.[2][3][4] This suggests a potential, albeit less direct, route.
Due to the multi-step nature and the need for potentially harsh reagents in the second step, this route is generally less favored than the direct reaction with triethyl orthoformate unless specific circumstances, such as the avoidance of high temperatures, are a priority.
Route 3: Catalytic N-Formylation using CO Surrogates (Formamide Synthesis)
In recent years, the development of sustainable and safer chemical processes has led to an interest in avoiding the direct use of toxic carbon monoxide (CO) gas. Catalytic N-formylation of anilines using CO surrogates presents a modern alternative for the synthesis of the N-aryl formamide precursor.
Manganese-Catalyzed N-Formylation with Oxalic Acid
A notable example is the manganese-catalyzed N-formylation of anilines using oxalic acid as a CO surrogate.[2]
Mechanistic Outline
This process is believed to involve the manganese-catalyzed decarbonylation of oxalic acid to generate CO in situ. The catalytically active manganese species then facilitates the carbonylation of the aniline to produce the corresponding formamide. This method avoids the handling of gaseous CO, enhancing laboratory safety.
Caption: Catalytic N-formylation using a CO surrogate.
Experimental Protocol for N-Formylation
A general procedure for this catalytic N-formylation is as follows:[2]
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine the aniline (1 equivalent), MnCl₂·4H₂O (5 mol%), Na₂CO₃·H₂O (2 equivalents), and (COOH)₂·2H₂O (6 equivalents) in DMF (as solvent).
-
Reaction: Heat the mixture at 130°C for 20 hours.
-
Work-up: After cooling, the reaction mixture is typically subjected to an aqueous work-up and extraction with an organic solvent. The product is then purified by chromatography.
While this method has been shown to be effective for a range of anilines with yields up to 98% for N-phenylformamide, its applicability to substrates with nitro groups, such as 2-methyl-3-nitroaniline, would require experimental validation, as nitro groups can sometimes be sensitive to certain catalytic systems.[2] The resulting formamide would then need to be converted to the ethyl formimidate as described in Route 2.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Triethyl Orthoformate | Route 2: N-Formylation & Conversion | Route 3: Catalytic N-Formylation |
| Number of Steps | 1 | 2 | 2 (for the formimidate) |
| Key Reagents | Triethyl orthoformate, p-TsOH | Formic acid, Acetic anhydride; Dehydrating/Alkylating agent | Aniline, Oxalic acid, Mn catalyst |
| Reaction Conditions | High temperature (120°C) | Formylation at RT; Conversion may vary | High temperature (130°C) |
| Reported Yield | Excellent (ca. 88%) for the target | High for formylation (>95%); Conversion yield is variable | High for formamide (up to 98%) |
| Advantages | High yield, one-pot, well-established | Milder initial step, avoids large excess of orthoformate | Avoids handling of CO gas, uses a cheap CO surrogate |
| Disadvantages | Requires excess reagent, high temperature, vacuum distillation | Additional synthetic and purification steps | High temperature, long reaction time, catalyst required |
Workflow for Selecting a Synthetic Route
Caption: Decision-making workflow for synthetic route selection.
Conclusion
For the synthesis of this compound, the direct reaction of 2-methyl-3-nitroaniline with triethyl orthoformate remains the most efficient and high-yielding method documented to date. Its single-step nature and the excellent yield reported in a reputable source make it the preferred choice for most laboratory and scale-up applications.
However, the alternative routes involving the synthesis and subsequent conversion of N-(2-methyl-3-nitrophenyl)formamide offer valuable flexibility. The catalytic N-formylation using oxalic acid as a CO surrogate is particularly noteworthy from a green chemistry and safety perspective, although its compatibility with the nitro-substituted substrate requires verification. The two-step approaches may become more attractive if milder reaction conditions are paramount or if further optimization of the formamide-to-formimidate conversion step is achieved.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including scale, cost, available equipment, safety considerations, and the desired level of process optimization.
References
-
Bergman, J., & Sand, P. (1988). 4-Nitroindole. Organic Syntheses, 66, 184. doi:10.15227/orgsyn.066.0184. Available at: [Link]
-
More, A. A., et al. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. doi:10.1021/acsomega.4c09931. Available at: [Link]
-
Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Retrieved from [Link]
-
Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745. doi:10.1021/ja01019a052. Available at: [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on an expert assessment of its structural components—a nitroaromatic group and a formimidate ester—and established best practices for the handling of analogous chemical substances.
I. Hazard Assessment and Waste Characterization
Key Structural Features and Associated Hazards:
-
Nitroaromatic Group: The presence of the nitro group on the aromatic ring is a significant safety concern. Nitroaromatic compounds can be thermally unstable and may decompose exothermically, with some possessing explosive properties, particularly di- and tri-nitro compounds.[1][2] The thermal decomposition of nitroaromatics can generate toxic gases, including oxides of nitrogen (NOx) and carbon monoxide (CO).[3]
-
Formimidate Ester: This functional group may be susceptible to hydrolysis, particularly under acidic or basic conditions, breaking down into an amine (2-methyl-3-nitroaniline) and an ethyl formate. The reactivity of the formimidate group should be considered when selecting a disposal pathway.
Based on these features, this compound should be treated as a hazardous substance. The following table summarizes its presumed waste characterization.
| Property | Presumed Characterization | Justification & References |
| Physical State | Solid | Based on data for a similar compound, Methyl 2-methyl-3-nitrobenzoate, which is a solid with a melting point of 62-65 °C.[3] |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or inhaled. | Based on general warnings for analogous nitroaromatic compounds and laboratory chemicals.[4][5] |
| Skin/Eye Irritation | Presumed to be an irritant. | Common characteristic of many organic chemicals; protective measures are standard practice.[5][6] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | A common hazard associated with many synthetic organic compounds, particularly those containing aromatic and nitro groups.[4][6] |
| Reactivity | Potentially unstable at elevated temperatures. Incompatible with strong oxidizing agents. | Nitroaromatic compounds are known for their thermal sensitivity.[1][7][8] Standard practice is to avoid mixing with strong oxidizers.[3] |
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. Ensure that gloves are inspected for integrity before use and are properly removed and discarded after handling the chemical.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
General Hygiene: Avoid all personal contact with the chemical.[4] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. This typically involves collection and disposal as hazardous waste.
Step 1: Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents.[3]
Step 2: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.
-
Keep the container away from heat, sparks, and open flames.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including the chemical name and any known or suspected hazards.
-
Follow all institutional and regulatory procedures for waste handover. Disposal of contents and container must be done at an approved waste disposal plant.[4]
Important Considerations:
-
Spill Management: In the event of a spill, avoid generating dust.[3] Carefully sweep up the solid material and place it into a suitable container for disposal.[3] Ensure the area is then decontaminated with an appropriate solvent and cleaning materials are also disposed of as hazardous waste.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] It is the responsibility of the waste generator to ensure full compliance with these regulations.[10]
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. References
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (DTIC)
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. (ElectronicsAndBooks)
-
Hazardous Laboratory Chemicals Disposal Guide. (Reed College)
-
Biodegradation of Nitroaromatic Compounds and Explosives. (CSWAB.org)
-
Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (SpringerLink)
-
SAFETY DATA SHEET. (Sigma-Aldrich)
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (ACS Publications)
-
Biodegradation of nitroaromatic compounds. (PubMed)
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (PMC - NIH)
-
Ethyl (E)-N-(2-methyl-3-nitrophenyl)formimidate. (ChemScene)
-
SAFETY DATA SHEET. (Fisher Scientific)
-
Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. (3M)
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (ESSR)
-
Treatment and disposal of chemical wastes in daily laboratory work. (oc-praktikum.de)
-
This compound [115118-93-9]. (Chemsigma)
-
115118-93-9 this compound. (Chemsigma)
-
Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide. (RSC Publishing)
-
Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide. (Benchchem)
-
Management of Hazardous Waste Pharmaceuticals. (US EPA)
-
This compound. (Echemi)
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (EPA)
-
Hazardous Waste. (US EPA)
-
This compound [115118-93-9]. (King-Pharm)
-
This compound | 115118-93-9. (ChemicalBook)
-
115118-93-9 this compound. (King-Pharm)
-
This compound. (HuiCheng Bio)
-
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate | C12H15NO4 | CID 86222886. (PubChem)
-
Laws and Regulations Concerning Formaldehyde. (US EPA)
-
Steps in Complying with Regulations for Hazardous Waste. (US EPA)
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. reed.edu [reed.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS No. 115118-93-9).[1][2][3][4] As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and operational success. The following protocols are designed to be a self-validating system, grounded in authoritative sources, to build your trust and confidence when working with this compound.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure—containing a nitrophenyl group—this compound should be handled as a hazardous substance. Aromatic nitro compounds are often toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Therefore, a stringent PPE protocol is non-negotiable.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect against splashes and potential projectiles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent dermal absorption, which is a common route of exposure for nitrophenyl compounds. |
| Body Protection | A flame-retardant lab coat worn over full-length pants and closed-toe shoes. | To protect against accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any dust or vapors, which may be harmful. |
Expert Insight: The causality behind this multi-layered PPE approach is to create redundant safety barriers. Each piece of PPE addresses a specific route of exposure, minimizing the overall risk of accidental contact. Always inspect your PPE for signs of degradation or contamination before use.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for minimizing exposure and ensuring the integrity of your research.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Designate a specific area within a chemical fume hood for the handling of this compound.
-
Weighing and Transfer: When weighing the solid compound, use a disposable weighing boat. Handle with care to avoid generating dust. If transferring solutions, use a calibrated pipette and ensure a secure connection to the receiving vessel.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Hand Washing: Immediately after removing your gloves, wash your hands thoroughly with soap and water.
Storage:
Store this compound in a tightly sealed, properly labeled container.[7][8] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[8]
Emergency Procedures: Spills and First Aid
Accidents can happen, and a well-defined emergency plan is your best defense.
Spill Cleanup Protocol
In the event of a spill, your immediate priority is to ensure the safety of all personnel.
Caption: Workflow for responding to a chemical spill.
For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels. For large spills, evacuate the area and contact your institution's EHS department immediately.[10]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Segregate all waste containing this compound from other waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and chemical-resistant container.
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Pickup: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific procedures.
Expert Insight: Never dispose of this chemical down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
References
-
4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]
-
SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
HAZARD SUMMARY: 4-Nitrophenol. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
This compound. (n.d.). ChemSigma. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 115118-93-9 this compound [chemsigma.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 115118-93-9 [chemicalbook.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
